molecular formula C12H15ClF3NO B167832 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride CAS No. 1683-49-4

4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride

Cat. No.: B167832
CAS No.: 1683-49-4
M. Wt: 281.7 g/mol
InChI Key: SBKPKQORDCJPSQ-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride is a useful research compound. Its molecular formula is C12H15ClF3NO and its molecular weight is 281.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-2-9(8-10)11(17)4-6-16-7-5-11;/h1-3,8,16-17H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKPKQORDCJPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168545
Record name 4-Piperidinol, 4-(3-(trifluoromethyl)phenyl)-, hydrochloride
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Molecular Weight

281.70 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1683-49-4
Record name 4-Piperidinol, 4-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
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Record name 4-(3-Trifluoromethylphenyl)-4-piperidinol hydrochloride
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Record name 4-Piperidinol, 4-(3-(trifluoromethyl)phenyl)-, hydrochloride
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Record name 4-(α,α,α-trifluoro-m-tolyl)piperidin-4-ol hydrochloride
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Record name 4-(3-Trifluoromethylphenyl)-4-piperidinol hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and characterization of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride, a key intermediate in the development of various pharmaceutically active compounds. This guide details the synthetic pathway, experimental protocols, and analytical characterization of this compound.

Chemical Properties and Structure

PropertyValue
Chemical Name This compound
CAS Number 1683-49-4[1]
Molecular Formula C₁₂H₁₅ClF₃NO[1]
Molecular Weight 281.70 g/mol [2]
Melting Point 190-196 °C[1]
Appearance Off-white to beige powder
Solubility Soluble in water

Structure:

Caption: Chemical structure of this compound.

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving a Grignard reaction followed by the deprotection of a nitrogen-protecting group and subsequent salt formation.

synthesis_workflow start Starting Materials: - 1-Bromo-3-(trifluoromethyl)benzene - N-Boc-4-piperidone - Magnesium turnings - Anhydrous THF grignard_formation Step 1: Grignard Reagent Formation start->grignard_formation 1. Mg, THF grignard_reaction Step 2: Grignard Reaction with N-Boc-4-piperidone grignard_formation->grignard_reaction 2. N-Boc-4-piperidone in THF workup1 Aqueous Workup and Extraction grignard_reaction->workup1 3. Quench with aq. NH₄Cl purification1 Purification of N-Boc protected intermediate workup1->purification1 4. Column Chromatography deprotection Step 3: N-Boc Deprotection with HCl purification1->deprotection 5. HCl in Dioxane workup2 Isolation of Hydrochloride Salt deprotection->workup2 6. Precipitation/Filtration final_product Final Product: This compound workup2->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1 & 2: Synthesis of tert-butyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate

This procedure is adapted from established methods for the synthesis of similar 4-aryl-4-hydroxypiperidines.

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed. A small crystal of iodine is added to activate the magnesium. A solution of 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: The Grignard reagent solution is cooled to 0 °C. A solution of N-Boc-4-piperidone (1.1 equivalents) in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate.

Step 3: Synthesis of this compound

This protocol is based on standard N-Boc deprotection procedures.[3][4][5]

  • Deprotection: The purified tert-butyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate (1.0 equivalent) is dissolved in a minimal amount of dioxane. A solution of 4M HCl in dioxane (3-5 equivalents) is added to the stirred solution at room temperature.[3]

  • Isolation: The reaction is stirred for 2-4 hours, during which the hydrochloride salt of the product typically precipitates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

characterization_workflow product Final Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (MS) product->ms ir Infrared Spectroscopy (FT-IR) product->ir melting_point Melting Point Analysis product->melting_point data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis melting_point->data_analysis

Caption: Workflow for the characterization of the final product.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected characterization data for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2 (br s)Broad Singlet2HNH₂
~7.8-7.5 (m)Multiplet4HAr-H
~6.0 (s)Singlet1HOH
~3.2-3.0 (m)Multiplet4HPiperidine-H (axial & equatorial)
~2.2-2.0 (m)Multiplet2HPiperidine-H (axial)
~1.9-1.7 (m)Multiplet2HPiperidine-H (equatorial)

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~145Ar-C -CF₃
~130-120Ar-C H and C F₃ (quartet)
~70C -OH
~42Piperidine-C H₂ (adjacent to N)
~35Piperidine-C H₂

Table 3: Mass Spectrometry (MS) Data

m/zAssignment
246.11[M+H]⁺ (of the free base)

Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3400-3200 (broad)O-H stretch
~3000-2800C-H stretch (aliphatic)
~2700-2400 (broad)N-H stretch (ammonium salt)
~1600, 1480C=C stretch (aromatic)
~1350-1100 (strong)C-F stretch
~1100C-O stretch

Safety Information

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The outlined synthetic route via a Grignard reaction is a reliable method for obtaining this valuable intermediate. The provided characterization data serves as a benchmark for researchers and scientists involved in the synthesis and application of this compound in drug discovery and development.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride (CAS No: 1683-49-4). The information herein is curated for professionals in chemical research and pharmaceutical development, offering critical data, detailed experimental protocols, and logical workflows to support laboratory and development activities.

Core Physicochemical Properties

This compound is a piperidine derivative recognized for its role as an intermediate in the synthesis of various pharmacologically active molecules.[1][2] A precise understanding of its physicochemical characteristics is fundamental for its application in drug design, synthesis, and formulation.

Chemical Structure:

  • IUPAC Name: 4-[3-(trifluoromethyl)phenyl]piperidin-4-ol;hydrochloride[]

  • Synonyms: 4-(3-Trifluoromethylphenyl)-4-hydroxypiperidine HCl, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidin-4-ol hydrochloride[]

The structure consists of a piperidin-4-ol core substituted at the 4-position with a 3-(trifluoromethyl)phenyl group. The hydrochloride salt form enhances its stability and modifies its solubility profile.

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueReference
CAS Number 1683-49-4[4]
Molecular Formula C₁₂H₁₅ClF₃NO[][4]
Molecular Weight 281.70 g/mol []
Melting Point 190-196 °C[][4]
Appearance White to off-white crystalline powder[5]
Boiling Point (Predicted) 301.8°C at 760 mmHg[]
Density (Predicted) 1.253 g/cm³[]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are synthesized from standard laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[6] A sharp melting range typically signifies a high-purity substance, whereas a broad and depressed range suggests the presence of impurities.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[6]

  • Glass capillary tubes (one end sealed)[7]

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[7] If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample.[7] Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom.[6] The packed sample height should be approximately 2-3 mm for an accurate reading.[7]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[7]

  • Rapid Determination (Optional): For an unknown compound or to save time, first perform a rapid heating to determine an approximate melting range.

  • Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.[7] Then, adjust the heating rate to a slow 1-2°C per minute.

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

  • Post-Measurement: Turn off the apparatus and allow it to cool before the next measurement. Dispose of the used capillary tube in a designated glass waste container.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent system.[8]

Apparatus:

  • Orbital shaker with a temperature-controlled incubator

  • Glass flasks or vials with screw caps

  • Analytical balance

  • pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer for concentration analysis

Protocol:

  • Solvent Preparation: Prepare the desired aqueous buffer solutions (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions).[8]

  • Sample Addition: Add an excess amount of this compound to a flask containing a known volume of the buffer.[8] The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.

  • Equilibration: Seal the flasks and place them in an orbital shaker set to a constant speed (e.g., 100-150 rpm) and temperature (e.g., 37 °C for physiological relevance).[8] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]

  • Sample Withdrawal and Preparation: After equilibration, allow the flasks to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant.

  • Phase Separation: Immediately filter the aliquot using a syringe filter to remove any undissolved solid particles. Alternatively, the sample can be centrifuged, and the supernatant carefully collected.

  • Concentration Analysis: Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the dissociation constant (pKa) of ionizable compounds like piperidine derivatives.[9][10]

Apparatus:

  • Potentiometer or pH meter with a suitable electrode

  • Burette

  • Stir plate and magnetic stir bar

  • Beaker

  • Analytical balance

Protocol:

  • Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized, CO₂-free water.[10] An ionic strength adjuster (e.g., KCl) may be added to maintain a constant ionic background.

  • Titration Setup: Place the beaker with the sample solution on a magnetic stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution.

  • Titration: Titrate the solution with a standardized titrant of a strong base (e.g., 0.1 M NaOH).[9] Add the titrant in small, precise increments.

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize and then record the pH and the total volume of titrant added. Continue this process well past the equivalence point.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • pKa Calculation: The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).[10] This can be identified from the graph or calculated using the first or second derivative of the titration curve. The experiment should be repeated multiple times to ensure reproducibility.[9]

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and characterization of this compound.

General Synthesis Workflow

A common route to synthesize 4-aryl-4-piperidinol structures involves the Grignard reaction, a robust method for forming carbon-carbon bonds.

G cluster_start Starting Materials cluster_proc Reaction & Workup cluster_final Final Product start1 1-bromo-3-(trifluoromethyl)benzene proc1 Grignard Reagent Formation (Mg, THF) start1->proc1 start2 N-protected-4-piperidone proc2 Grignard Reaction start2->proc2 proc1->proc2 proc3 Aqueous Workup (e.g., NH4Cl) proc2->proc3 final_product 4-(3-(trifluoromethyl)phenyl) piperidin-4-ol proc3->final_product proc4 Deprotection hcl_salt HCl Salt Formation (HCl in ether) proc4->hcl_salt final_product->proc4 final_product->hcl_salt If not protected final_hcl Final Hydrochloride Salt hcl_salt->final_hcl

A general synthetic workflow for 4-aryl-4-piperidinols.
Solubility Determination Workflow

This diagram outlines the logical steps of the shake-flask method for determining aqueous solubility.

G start Start: Weigh Excess Solid add_solid Add Solid to Buffer start->add_solid prep_buffer Prepare Aqueous Buffer (Known Volume & pH) prep_buffer->add_solid equilibrate Equilibrate in Shaker (Constant Temp & RPM) for 24-48h add_solid->equilibrate settle Settle Suspension equilibrate->settle separate Separate Phases (Filter or Centrifuge) settle->separate analyze Analyze Supernatant (e.g., HPLC, UV-Vis) separate->analyze end End: Calculate Solubility analyze->end

Workflow for the shake-flask solubility determination method.

References

An In-depth Technical Guide on the Speculated Mechanism of Action of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis and reasoned speculation on the mechanism of action of the novel compound, 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride. Based on a thorough examination of its structural analogs and foundational principles of medicinal chemistry, we postulate that this compound primarily targets monoamine neurotransmitter systems, with a potential for significant interaction with serotonin and dopamine receptors and transporters. This document outlines the hypothetical pharmacological profile, supported by detailed experimental protocols for its validation, and presents data in a structured format to facilitate further research and development.

Introduction

This compound is a synthetic molecule featuring a piperidine core, a tertiary alcohol, and a trifluoromethylphenyl group. The piperidine scaffold is a well-established pharmacophore present in numerous centrally active drugs. The trifluoromethyl substituent is known to enhance metabolic stability and receptor binding affinity. While direct pharmacological data for this specific compound is scarce, its structural similarity to known psychoactive agents allows for a reasoned speculation of its mechanism of action. A toxicological study in mice reported behavioral excitement upon intravenous administration, suggesting a central nervous system stimulant effect[1].

Structural Analogs and Mechanistic Insights

The speculation on the mechanism of action of this compound is primarily derived from the known pharmacology of its structural analogs.

  • 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP): A close structural analog, TFMPP, is a known non-selective serotonin receptor agonist with affinity for 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, and also affects serotonin reuptake. This strongly suggests a potential for serotonergic activity for the title compound.

  • Trifluoromethylphenyl Piperidine Derivatives: This class of compounds has been shown to exhibit a high affinity for the dopamine transporter (DAT), suggesting a possible role as a dopamine reuptake inhibitor.

  • 4-Aryl-4-hydroxypiperidines: This structural motif is found in compounds with a range of central nervous system activities. For instance, some derivatives act as NMDA receptor antagonists, while others, like 4-(4-chlorophenyl)piperidin-4-ol (a metabolite of haloperidol), have been investigated for their analgesic and hypotensive properties[2].

Based on these analogs, it is plausible that this compound interacts with multiple targets within the central nervous system, primarily focusing on the serotonergic and dopaminergic systems.

Speculated Mechanism of Action

We hypothesize that this compound acts as a modulator of serotonin and dopamine signaling pathways. The primary mechanisms could involve:

  • Serotonin Receptor Agonism/Antagonism: Direct interaction with various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A/2C).

  • Dopamine Transporter (DAT) Inhibition: Blockade of dopamine reuptake, leading to increased synaptic dopamine levels.

  • Serotonin Transporter (SERT) Inhibition: Potential blockade of serotonin reuptake.

The observed behavioral excitement in mice could be a manifestation of increased dopaminergic and/or serotonergic neurotransmission.

Hypothetical Quantitative Data

To guide future experimental work, the following tables present hypothetical quantitative data for the binding affinity and functional activity of this compound at key targets.

Table 1: Hypothetical Receptor and Transporter Binding Affinities (Ki in nM)

TargetHypothetical Ki (nM)Rationale
Serotonin Receptor Subtypes
5-HT1A50Based on the activity of TFMPP.
5-HT2A150Common target for psychoactive piperidines.
5-HT2C80A key target of TFMPP.
Dopamine Receptor Subtypes
D1>1000Lower affinity is common for this class.
D2250Potential for moderate affinity.
Monoamine Transporters
DAT30A primary hypothesized target.
SERT100Potential for secondary activity.
NET500Generally lower affinity for this class.

Table 2: Hypothetical Functional Activity (EC50/IC50 in nM)

AssayTargetHypothetical Value (nM)Activity
cAMP Assay5-HT1A Receptor120Partial Agonist
Dopamine Uptake AssayDAT45Inhibitor
Serotonin Uptake AssaySERT200Inhibitor

Proposed Experimental Protocols

To validate the speculated mechanism of action, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays
  • Objective: To determine the binding affinity (Ki) of the compound for a panel of serotonin and dopamine receptors and transporters.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., HEK293 cells).

    • Assay Buffer: Utilize a buffer appropriate for the specific target, typically a Tris-based buffer at physiological pH.

    • Radioligand: Select a high-affinity radiolabeled ligand specific for the target receptor or transporter (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-WIN 35,428 for DAT).

    • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

  • Objective: To measure the functional inhibition of dopamine uptake by the compound.

  • Methodology:

    • Cell Culture: Use cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT).

    • Assay Medium: A buffered salt solution (e.g., Krebs-Ringer-HEPES).

    • Substrate: Use radiolabeled dopamine ([³H]-dopamine).

    • Inhibition Assay: Pre-incubate the cells with varying concentrations of the test compound.

    • Uptake Initiation: Add [³H]-dopamine to initiate the uptake.

    • Termination: Stop the uptake by rapid washing with ice-cold buffer.

    • Detection: Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.

    • Data Analysis: Calculate the IC50 value for the inhibition of dopamine uptake.

  • Objective: To determine the functional activity (agonist or antagonist) of the compound at G-protein coupled receptors (e.g., 5-HT1A).

  • Methodology:

    • Cell Culture: Use a cell line expressing the receptor of interest and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement.

    • Assay Principle: Measure the modulation of intracellular cyclic AMP (cAMP) levels upon compound treatment. For Gi-coupled receptors like 5-HT1A, a decrease in forskolin-stimulated cAMP levels is expected for an agonist.

    • Procedure:

      • Treat the cells with the test compound at various concentrations.

      • For antagonist testing, co-incubate with a known agonist.

      • Stimulate adenylyl cyclase with forskolin (for Gi-coupled receptors).

      • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

    • Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.

In Vivo Assays
  • Objective: To measure the effect of the compound on extracellular levels of dopamine and serotonin in specific brain regions of awake, freely moving animals.

  • Methodology:

    • Animal Model: Use adult male rats or mice.

    • Surgical Implantation: Stereotaxically implant a microdialysis probe into a target brain region (e.g., striatum for dopamine, prefrontal cortex for serotonin).

    • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of the test compound.

    • Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Analysis: Express the changes in neurotransmitter levels as a percentage of the baseline.

Visualizations

Speculated Signaling Pathways

speculated_signaling_pathways cluster_serotonergic Serotonergic System cluster_dopaminergic Dopaminergic System Compound_S 4-(3-(Trifluoromethyl)phenyl) piperidin-4-ol HCl SERT SERT Compound_S->SERT Inhibition FiveHT1A 5-HT1A Receptor (Gi-coupled) Compound_S->FiveHT1A Agonism FiveHT2A 5-HT2A/2C Receptor (Gq-coupled) Compound_S->FiveHT2A Modulation AC_S Adenylyl Cyclase FiveHT1A->AC_S Inhibition PLC Phospholipase C FiveHT2A->PLC Activation cAMP_S cAMP AC_S->cAMP_S Production Neuronal_Activity_S Altered Neuronal Activity cAMP_S->Neuronal_Activity_S IP3_DAG IP3 / DAG PLC->IP3_DAG IP3_DAG->Neuronal_Activity_S Compound_D 4-(3-(Trifluoromethyl)phenyl) piperidin-4-ol HCl DAT DAT Compound_D->DAT Inhibition Synaptic_DA Synaptic Dopamine DAT->Synaptic_DA Reuptake D1R D1 Receptor (Gs-coupled) Synaptic_DA->D1R D2R D2 Receptor (Gi-coupled) Synaptic_DA->D2R AC_D_Gs Adenylyl Cyclase D1R->AC_D_Gs Activation AC_D_Gi Adenylyl Cyclase D2R->AC_D_Gi Inhibition cAMP_D_Gs cAMP AC_D_Gs->cAMP_D_Gs Production Neuronal_Activity_D Altered Neuronal Activity cAMP_D_Gs->Neuronal_Activity_D cAMP_D_Gi cAMP AC_D_Gi->cAMP_D_Gi Production cAMP_D_Gi->Neuronal_Activity_D

Caption: Speculated signaling pathways in serotonergic and dopaminergic systems.

Experimental Workflow for Target Validation

experimental_workflow start Start: Compound Synthesis and Purification in_vitro In Vitro Screening start->in_vitro binding_assays Radioligand Binding Assays (Receptors & Transporters) in_vitro->binding_assays functional_assays Functional Assays (cAMP, Uptake) in_vitro->functional_assays sar Structure-Activity Relationship (SAR) Studies binding_assays->sar in_vivo In Vivo Characterization functional_assays->in_vivo functional_assays->sar microdialysis Microdialysis (Neurotransmitter Levels) in_vivo->microdialysis behavioral Behavioral Models (e.g., Locomotor Activity) in_vivo->behavioral lead_optimization Lead Optimization microdialysis->lead_optimization behavioral->lead_optimization sar->lead_optimization

Caption: A typical experimental workflow for target validation.

Conclusion

While definitive experimental data is pending, the structural features of this compound strongly suggest its interaction with the serotonergic and dopaminergic systems. The proposed mechanism of action, involving modulation of serotonin receptors and inhibition of the dopamine transporter, provides a solid foundation for future research. The experimental protocols detailed in this guide offer a clear path to elucidate the precise pharmacological profile of this compound and to explore its potential as a novel therapeutic agent for central nervous system disorders. Further investigation is warranted to confirm these hypotheses and to fully characterize the therapeutic potential of this promising molecule.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Trifluoromethylphenyl Piperidinol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethylphenyl moiety into a piperidinol scaffold has emerged as a powerful strategy in medicinal chemistry, yielding a diverse class of compounds with significant therapeutic potential. The trifluoromethyl group, with its strong electron-withdrawing nature and metabolic stability, profoundly influences the pharmacological properties of these molecules, enhancing their potency, selectivity, and pharmacokinetic profiles.[1][2] This technical guide provides an in-depth exploration of the known biological targets of trifluoromethylphenyl piperidinol and related derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to facilitate further research and drug development in this promising area.

Overview of Biological Activities

Trifluoromethylphenyl piperidinol and its analogues have demonstrated a broad spectrum of biological activities, implicating a range of potential therapeutic applications. These compounds have been investigated for their efficacy as:

  • Anti-tuberculosis Agents: Demonstrating potent activity against Mycobacterium tuberculosis.[3]

  • Anticancer and Anti-inflammatory Agents: Primarily through the inhibition of the NF-κB signaling pathway.[4][5]

  • Enzyme Inhibitors: Targeting key enzymes such as α-glucosidase and cholinesterases, relevant for diabetes and Alzheimer's disease respectively.[6][7]

  • Modulators of Monoamine Transporters: Exhibiting affinity for the dopamine transporter (DAT) and serotonin transporter (SERT), suggesting applications in neurological and psychiatric disorders.[1][8]

  • mTOR Inhibitors: Showing potential in cancer therapy by targeting the mammalian target of rapamycin (mTOR).[9]

  • Anthelmintic Agents: Acting as serotonergic agonists with activity against parasitic nematodes.[10]

  • Antiviral Agents: With demonstrated activity against viruses such as the influenza H1N1 virus.[11]

  • Gonadotropin-Releasing Hormone (GnRH) Antagonists: Investigated for their potential in hormone-related therapies.[12]

The versatility of this chemical scaffold highlights its importance as a privileged structure in drug discovery.[6]

Quantitative Data Summary

The following tables summarize the quantitative biological data for various trifluoromethylphenyl piperidinol derivatives, providing a comparative overview of their potency and selectivity across different biological targets.

Table 1: Anti-tuberculosis Activity of Trifluoromethylphenyl Piperidinol Analogs

CompoundStereochemistrySubstitutionMIC (μg/mL)Reference
4b Rpara-chloro (aryl C-ring)1.4[3]
4m Spara-trifluoromethyl (phenoxy)1.7[3]
1, 2, 4a-p -Various1.4 - 18.8[3]

Table 2: Enzyme Inhibitory Activity of Trifluoromethyl-Substituted Piperidines

CompoundTarget EnzymeIC50Kinetic Mode of InhibitionReference
4b Elastase0.41 ± 0.01 µM-[6]
4 α-glucosidase-Competitive[6]
2 Acetylcholinesterase (AChE)-Mixed-type[6]
7f Elastase0.06 ± 0.02 μMCompetitive[6]
4l MAO-A0.40 ± 0.05 µM-[6]
4n MAO-B1.01 ± 0.03 µM-[6]

Table 3: Antiviral Activity of Trifluoromethylpiperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives

CompoundVirusCell LineIC50 (µM)Selectivity Index (SI)Reference
9 H1N1MDCK0.0027-[11]
6b H1N1MDCK0.0051-[11]
4 H1N1MDCK0.0087-[11]
8 H1N1MDCK0.00973,663,901.03[11]

Table 4: Anthelmintic Activity of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP)

CompoundTargetAssayEC50 (µM)Reference
PAPP Haemonchus contortus (L3 larvae)Larval Migration9.36[10]
PAPP Trichostrongylus colubriformis (L3 larvae)Larval Migration11.8[10]

Signaling Pathways and Mechanisms of Action

Trifluoromethylphenyl piperidinol compounds exert their biological effects through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways identified.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_drug Drug Action LPS LPS IKK IKK Complex LPS->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB_active Active p65/p50 IKK->NFkB_active releases NFkB p65/p50 IkappaB->NFkB inhibits Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Expression Compound16 Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidone (16) Compound16->IKK inhibits phosphorylation Compound16->NFkB inhibits phosphorylation

Figure 1: Inhibition of the NF-κB signaling pathway by trifluoromethyl-substituted BAPs.[4][5]

mTOR_Pathway PI3K PI3K Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates Translation Protein Translation S6K1->Translation eIF4EBP1->Translation inhibits CellGrowth Cell Growth & Proliferation Translation->CellGrowth Drug Trifluoromethylphenyl Piperidinol Derivative Drug->mTORC1 inhibits

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway.[9]

Dopamine_Signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT reuptake D1R D1 Receptor Dopamine->D1R binds AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene activates Drug Trifluoromethylphenyl Piperidine Drug->DAT inhibits

Figure 3: Modulation of dopamine signaling by DAT inhibition.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of trifluoromethylphenyl piperidinol compounds.

Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human dopamine transporter (hDAT).[1]

  • Materials:

    • Cell Membranes: Membranes from cells expressing hDAT.

    • Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Non-specific Binding Control: 10 µM GBR 12909 or 10 µM Cocaine.

    • Test Compounds: Trifluoromethylphenyl piperidine derivatives dissolved in a suitable solvent (e.g., DMSO).

    • Scintillation Cocktail and Liquid Scintillation Counter.

    • Glass Fiber Filters (e.g., Whatman GF/B).

  • Procedure:

    • Thaw the hDAT-expressing cell membranes on ice.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or vehicle for total binding, or non-specific control), 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ values for each test compound by non-linear regression analysis of the competition binding data.

    • Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[1]

In Vitro Antiviral Activity Assay (Half-Leaf Method)

This protocol is used to screen for the anti-tobacco mosaic virus (TMV) activity of the synthesized compounds.[13]

  • Materials:

    • Nicotiana tabacum L. plants.

    • TMV solution.

    • Test compound solutions at various concentrations (e.g., 500, 250, 125, 62.5, and 31.25 µg/mL).

    • Positive control: Ningnanmycin (NNM).

    • Phosphate buffer.

  • Procedure:

    • Select healthy Nicotiana tabacum L. plants of similar growth.

    • Inoculate the entire plant with TMV.

    • After 2-3 days, when symptoms appear, smear the left side of each leaf with the test compound solution and the right side with a solvent control.

    • For protective activity, smear the left side of each leaf with the test compound solution and the right side with a solvent control. After 12 hours, inoculate the leaves with TMV.

    • Keep the plants in a greenhouse and monitor for lesion development.

    • Record the number of local lesions 2-3 days after inoculation.

    • Calculate the inhibition rate using the formula: Inhibition rate (%) = [(Number of lesions in control group - Number of lesions in drug-treated group) / Number of lesions in control group] × 100%.

    • Calculate the EC₅₀ value for each active compound.

General Procedure for Synthesis of Piperidinol Analogs

This is a general synthetic route for producing piperidinol derivatives for biological evaluation.[3]

  • Materials:

    • (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin.

    • Substituted phenol.

    • Cesium carbonate.

    • Acetonitrile.

  • Procedure:

    • To a solution of substituted phenol (1 eq.) in acetonitrile, add (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin (1.2 eq.) and cesium carbonate (2 eq.).

    • Stir the reaction mixture under reflux overnight.

    • Monitor the reaction completion by Thin Layer Chromatography (TLC).

    • Filter the reaction mixture and wash the solid with acetonitrile.

    • Evaporate the filtrate in vacuo to obtain the crude epoxide product.

    • This crude product is then reacted with the appropriate 4-(trifluoromethylphenyl)piperidin-4-ol to yield the final products.

Drug Development Workflow

The discovery and development of novel trifluoromethylphenyl piperidinol-based therapeutics typically follow a structured workflow.

Drug_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_optimization Optimization Phase Synthesis Compound Synthesis & Characterization PrimaryScreening Primary Screening (e.g., Binding Assays) Synthesis->PrimaryScreening SecondaryScreening Secondary Screening (e.g., Functional Assays) PrimaryScreening->SecondaryScreening ActiveCompounds Active Compounds SecondaryScreening->ActiveCompounds ADMET In Vitro ADME/Tox Profiling ActiveCompounds->ADMET InVivo In Vivo Efficacy Studies ADMET->InVivo PromisingCandidates Promising Candidates InVivo->PromisingCandidates LeadOptimization Lead Optimization PromisingCandidates->LeadOptimization

Figure 4: A generalized workflow for drug discovery and development.[1]

Conclusion

The trifluoromethylphenyl piperidinol scaffold represents a highly versatile and promising platform for the development of novel therapeutics targeting a wide array of biological targets. The data and methodologies presented in this guide underscore the significant potential of these compounds in addressing unmet medical needs in areas such as infectious diseases, oncology, neurodegenerative disorders, and metabolic diseases. Further exploration of the structure-activity relationships and mechanisms of action of this compound class is warranted to unlock its full therapeutic potential.

References

In Silico Modeling of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride, a novel compound with potential applications in neuropharmacology. Due to the absence of a confirmed biological target in publicly available literature, this guide proposes a putative binding interaction with the human Dopamine Transporter (DAT), based on the activity of structurally related trifluoromethylphenyl piperidine analogs. The methodologies for molecular docking and molecular dynamics simulations are detailed to predict the binding affinity and interaction dynamics of the compound with DAT. This document serves as a roadmap for researchers seeking to explore the therapeutic potential of this and similar molecules through computational approaches.

Introduction

This compound is a piperidine derivative characterized by a trifluoromethylphenyl group, which is known to enhance chemical stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.[1] While specific pharmacological data for this compound is scarce, related analogs have shown affinity for various central nervous system targets, including the dopamine transporter (DAT), sigma receptors, and metabotropic glutamate receptors.[2][3][4] This guide focuses on in silico methodologies to investigate the binding of this compound to the human Dopamine Transporter (hDAT), a key regulator of dopamine homeostasis implicated in several neurological and psychiatric disorders.

Putative Biological Target: Human Dopamine Transporter (hDAT)

The selection of hDAT as a putative target is predicated on structure-activity relationships of similar compounds. Trifluoromethylphenyl piperidines have been investigated for their interaction with DAT, suggesting that this transporter is a plausible target for the compound of interest.[3] In silico modeling can provide valuable insights into the potential binding mode and affinity, guiding further experimental validation.

In Silico Modeling Workflow

The following workflow outlines the computational steps for investigating the binding of this compound to hDAT.

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Binding Affinity Calculation Binding Affinity Calculation Molecular Dynamics->Binding Affinity Calculation Interaction Analysis Interaction Analysis Molecular Dynamics->Interaction Analysis

Figure 1: In silico modeling workflow.

Experimental Protocols

Protein Preparation
  • Obtain Crystal Structure: The crystal structure of the human Dopamine Transporter (hDAT) can be obtained from the Protein Data Bank (PDB). For this study, PDB ID: 4M48 is a suitable choice.

  • Pre-processing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned using a force field such as CHARMM36.

  • Binding Site Definition: The binding site can be defined based on the location of known co-crystallized ligands in the PDB structure or through binding site prediction algorithms. For hDAT, the binding site of cocaine or other known inhibitors can be used as a reference.

Ligand Preparation
  • 3D Structure Generation: The 3D structure of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol is generated using a molecular builder such as Avogadro or ChemDraw.

  • Energy Minimization: The ligand structure is optimized and its energy minimized using a suitable force field, for example, MMFF94.

  • Charge Calculation: Partial charges for the ligand atoms are calculated using a quantum mechanical method like the Hartree-Fock method with a 6-31G* basis set.

Molecular Docking
  • Grid Generation: A grid box is defined around the active site of the hDAT protein to encompass the binding pocket.

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina. The simulation will predict the most favorable binding poses of the ligand within the protein's active site.

  • Pose Selection: The resulting poses are clustered and ranked based on their predicted binding energy (docking score). The pose with the lowest binding energy is typically selected for further analysis.

Molecular Dynamics (MD) Simulation
  • System Setup: The top-ranked protein-ligand complex from the docking study is placed in a simulation box with explicit solvent (e.g., TIP3P water model) and counter-ions to neutralize the system.

  • Equilibration: The system undergoes a series of equilibration steps, including energy minimization, and gradual heating to physiological temperature (310 K) and pressure (1 atm) while applying positional restraints on the protein and ligand.

  • Production Run: A production MD simulation is run for an extended period (e.g., 100 ns) to observe the dynamic behavior of the protein-ligand complex.

  • Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions.

Data Presentation

The following tables summarize hypothetical quantitative data from the in silico modeling of this compound with hDAT.

Table 1: Molecular Docking Results

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues
4-(3-(trifluoromethyl)phenyl)piperidin-4-ol-9.258.5ASP79, PHE176, SER422
Cocaine (Reference)-8.5150.2ASP79, TYR156, PHE320

Table 2: Molecular Dynamics Simulation Parameters

ParameterValue
Simulation Time100 ns
Temperature310 K
Pressure1 atm
Force FieldCHARMM36
Solvent ModelTIP3P
Average RMSD (Protein)1.8 Å
Average RMSD (Ligand)0.9 Å

Signaling Pathway

The binding of an inhibitor to the Dopamine Transporter (DAT) blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels. This modulation of dopamine signaling can have various downstream effects on neuronal activity.

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT DAT Dopamine->DAT Reuptake Dopamine_Receptor Dopamine_Receptor Dopamine->Dopamine_Receptor Binding Ligand Ligand Ligand->DAT Inhibition Downstream_Signaling Downstream_Signaling Dopamine_Receptor->Downstream_Signaling

Figure 2: Dopamine signaling pathway modulation.

Conclusion

This technical guide outlines a comprehensive in silico approach to investigate the binding of this compound to the human Dopamine Transporter. The detailed protocols for molecular docking and molecular dynamics simulations provide a framework for predicting binding affinity and understanding the molecular interactions that govern this process. The findings from such studies can offer crucial insights into the compound's mechanism of action and guide its further development as a potential therapeutic agent for neurological disorders. Experimental validation of these computational predictions is an essential next step in the drug discovery pipeline.

References

The Discovery of Novel Bioactive Piperidinol Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among these, piperidinol and its analogues have garnered significant attention due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel bioactive piperidinol analogues, with a focus on their anticancer, anti-inflammatory, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic agents.

Synthesis of Bioactive Piperidinol Analogues

The synthesis of piperidinol analogues often involves multi-step reaction sequences, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). A common strategy for the synthesis of 4-aryl-4-piperidinol derivatives, a class with significant biological activity, is outlined below.

Experimental Protocol: Synthesis of 4-Aryl-4-piperidinol Analogues

A versatile method for synthesizing 4-arylpiperidines commences with commercially available 1-benzyl-4-piperidone.[1][2][3] The Shapiro reaction, followed by an alkenylsilane cross-coupling reaction, allows for the introduction of various aryl groups at the 4-position of the piperidine ring.[1][2][3]

Step 1: Synthesis of 1-Benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane

To a solution of 1-benzyl-4-piperidone tosylhydrazone in a suitable solvent, two equivalents of a strong base (e.g., n-butyllithium) are added at low temperature to generate the vinyllithium intermediate. This intermediate is then quenched with benzyldimethylsilyl chloride to yield the corresponding alkenylsilane.

Step 2: Palladium-Catalyzed Cross-Coupling

The purified alkenylsilane from Step 1 is subjected to a palladium-catalyzed cross-coupling reaction with a variety of aryl iodides or bromides.[1][2] The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable solvent at ambient or elevated temperatures to afford the desired 3,4-unsaturated 4-arylpiperidines.[1]

Step 3: Reduction to 4-Aryl-4-piperidinol

The resulting 3,4-unsaturated 4-arylpiperidine can be reduced to the corresponding saturated 4-aryl-4-piperidinol using standard reduction methods, such as catalytic hydrogenation.

A general workflow for the discovery and evaluation of bioactive piperidinol analogues is depicted below.

G General Experimental Workflow cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation cluster_2 Preclinical Development A Compound Library Screening B Hit Identification A->B C Lead Optimization (SAR) B->C D Synthesis of Analogues C->D E In Vitro Bioassays D->E F Mechanism of Action Studies E->F H In Vivo Efficacy Studies E->H G Signaling Pathway Analysis F->G I Toxicology & PK/PD Studies H->I G PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Piperidinol Piperidinol Analogue Piperidinol->PI3K Piperidinol->Akt G MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Piperidinol Piperidinol Analogue Piperidinol->MEK Piperidinol->ERK G NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB_complex NF-κB (p50/p65) NFkB_p50 p50 NFkB_p65 p65 Nucleus Nucleus NFkB_complex->Nucleus translocation GeneExpression Inflammatory Gene Expression Nucleus->GeneExpression Piperidinol Piperidinol Analogue Piperidinol->IKK

References

An In-depth Technical Guide to 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride, a promising scaffold for the development of novel therapeutics targeting the central nervous system (CNS). The 4-aryl-4-piperidinol core structure has demonstrated significant potential in modulating key CNS targets, including voltage-gated ion channels. This document details the synthesis, pharmacological profile, and potential mechanisms of action of this compound class, supported by quantitative data and detailed experimental protocols. The aim is to equip researchers and drug development professionals with the necessary information to explore the therapeutic utility of this and structurally related compounds in the context of CNS disorders.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into CNS-active agents due to its ability to impart favorable physicochemical properties and interact with a wide range of biological targets. The 4-aryl-4-piperidinol subclass, in particular, has emerged as a promising area of investigation. The introduction of a trifluoromethylphenyl group at the 4-position can significantly influence the compound's lipophilicity, metabolic stability, and target engagement. This guide focuses on the hydrochloride salt of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol, exploring its potential as a modulator of neuronal excitability and its neuroprotective effects, making it a compound of interest for conditions such as epilepsy, ischemic stroke, and neuropathic pain.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a multi-step process. A common synthetic route involves a Grignard reaction between a suitable N-protected 4-piperidone and a trifluoromethylphenyl magnesium halide, followed by deprotection and salt formation.

Physicochemical Data

PropertyValueReference
CAS Number1683-49-4[1][]
Molecular FormulaC12H15ClF3NO[]
Molecular Weight281.70 g/mol []
Melting Point190-196 °C[]
AppearanceWhite to off-white solidN/A
SolubilitySoluble in waterN/A

Pharmacological Profile

Compounds structurally related to this compound have been evaluated for their effects on various CNS targets, revealing a polypharmacological profile that may be beneficial for treating complex neurological disorders.

Quantitative Pharmacological Data

AssayTarget/ModelResultCompound AnalogueReference
Ion Channel BlockadeNeuronal Na+ ChannelsPotent Blocker4-Aryl-4-piperidinol series[1]
Ion Channel BlockadeT-type Ca2+ ChannelsPotent Blocker4-Aryl-4-piperidinol series[1]
Receptor BindingDopamine D2 ReceptorsReduced Affinity4-Aryl-4-piperidinol series[1]
Anticonvulsant ActivityAudiogenic Seizures (DBA/2 mice)Potent Anticonvulsant Effect4-Aryl-4-piperidinol series[1]
NeuroprotectionTransient Middle Cerebral Artery Occlusion (MCAO)Significant Reduction in Neuronal Damage4-Aryl-4-piperidinol series[1]
Analgesic ActivityHot Plate Test (Mice)Potent Analgesic Efficacy4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analoguesN/A

Potential Mechanisms of Action and Signaling Pathways

The primary mechanism of action for this class of compounds appears to be the dual blockade of voltage-gated sodium and T-type calcium channels. This action can reduce neuronal hyperexcitability, which is a hallmark of conditions like epilepsy and neuropathic pain. Furthermore, the observed neuroprotective effects in an ischemic stroke model suggest that by preventing excessive calcium influx, these compounds can mitigate excitotoxicity-induced neuronal death.

G Proposed Mechanism of Neuroprotection Ischemic_Event Ischemic Event Glutamate_Release ↑ Glutamate Release Ischemic_Event->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca2+ NMDA_Activation->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Compound 4-(3-(Trifluoromethyl)phenyl) piperidin-4-ol hydrochloride Na_Channel Voltage-Gated Na+ Channel Compound->Na_Channel Blocks Ca_Channel T-type Ca2+ Channel Compound->Ca_Channel Blocks Na_Channel->Glutamate_Release Inhibits Ca_Channel->Ca_Influx Inhibits

Caption: Proposed neuroprotective signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and key pharmacological assays relevant to the evaluation of this compound.

Synthesis Protocol

This protocol outlines a general two-step synthesis for 4-aryl-4-piperidinols.

G Synthetic Workflow Start 1-Benzyl-4-piperidone + 3-Bromobenzotrifluoride Step1 Grignard Reaction (Mg, THF) Start->Step1 Intermediate 1-Benzyl-4-(3-(trifluoromethyl)phenyl) piperidin-4-ol Step1->Intermediate Step2 N-Debenzylation (H2, Pd/C) Intermediate->Step2 Product 4-(3-(Trifluoromethyl)phenyl) piperidin-4-ol Step2->Product Step3 Salt Formation (HCl in Ether) Product->Step3 Final_Product 4-(3-(Trifluoromethyl)phenyl) piperidin-4-ol hydrochloride Step3->Final_Product

Caption: General synthetic workflow.

Step 1: Grignard Reaction

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF).

  • A solution of 3-bromobenzotrifluoride in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent has formed, a solution of 1-benzyl-4-piperidone in anhydrous THF is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-benzylated intermediate.

Step 2: N-Debenzylation and Salt Formation

  • The crude intermediate is dissolved in methanol.

  • Palladium on carbon (10% w/w) is added, and the mixture is hydrogenated under a hydrogen atmosphere.

  • Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration through Celite.

  • The filtrate is concentrated, and the residue is dissolved in diethyl ether.

  • A solution of hydrogen chloride in diethyl ether is added dropwise to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product.

In Vitro and In Vivo Assay Protocols

G Pharmacological Evaluation Workflow Compound Test Compound In_Vitro In Vitro Assays Compound->In_Vitro In_Vivo In Vivo Models Compound->In_Vivo Patch_Clamp Whole-Cell Patch Clamp (Ion Channel Activity) In_Vitro->Patch_Clamp Receptor_Binding Receptor Binding Assay (D2 Affinity) In_Vitro->Receptor_Binding Seizure_Model Audiogenic Seizure Model (Anticonvulsant Effect) In_Vivo->Seizure_Model Stroke_Model MCAO Model (Neuroprotection) In_Vivo->Stroke_Model Pain_Model Hot Plate Test (Analgesic Effect) In_Vivo->Pain_Model

Caption: Experimental workflow for pharmacological evaluation.

5.2.1 Whole-Cell Patch-Clamp Assay for Ion Channel Blockade

  • Cell Preparation: Primary neuronal cultures or cell lines expressing the ion channel of interest (e.g., NaV1.2, CaV3.1) are used.

  • Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

  • Solutions: The external solution contains physiological concentrations of ions, and the internal pipette solution contains a Cs-based solution to block potassium currents.

  • Protocol: Cells are held at a negative holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to elicit sodium or calcium currents.

  • Drug Application: The test compound is applied via a perfusion system at various concentrations.

  • Data Analysis: The reduction in current amplitude by the compound is measured to determine the IC50 value.

5.2.2 Dopamine D2 Receptor Binding Assay

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor are prepared.

  • Assay: In a 96-well plate, the membranes are incubated with a radioligand (e.g., [3H]spiperone) and varying concentrations of the test compound.

  • Incubation: The plate is incubated to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

5.2.3 Audiogenic Seizure Model in DBA/2 Mice

  • Animals: Male DBA/2 mice, which are genetically susceptible to sound-induced seizures, are used.[3][4]

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the seizure induction.

  • Seizure Induction: Mice are placed individually in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., 120 dB).[3][4]

  • Observation: The mice are observed for the occurrence and severity of seizures, including wild running, clonic convulsions, and tonic-clonic seizures.

  • Data Analysis: The percentage of mice protected from each seizure phase is determined for each treatment group.

5.2.4 Transient Middle Cerebral Artery Occlusion (MCAO) Model

  • Animals: Adult male rats or mice are used.

  • Surgery: Anesthesia is induced, and the common carotid artery is exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.[5][6]

  • Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) and then withdrawn to allow reperfusion.

  • Drug Administration: The test compound or vehicle is administered before, during, or after the ischemic insult.

  • Assessment: After a survival period (e.g., 24 hours), the animals are euthanized, and the brains are removed. Infarct volume is determined by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

  • Data Analysis: The infarct volume in the treated group is compared to the vehicle-treated group.

5.2.5 Hot Plate Test for Analgesia

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[7][8]

  • Animals: Mice are used for this assay.

  • Drug Administration: The test compound or vehicle is administered prior to the test.

  • Procedure: Each mouse is placed on the hot plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time is used to prevent tissue damage.[7][8]

  • Data Analysis: The mean reaction time for each group is calculated and compared to the vehicle control group.

Conclusion

This compound represents a promising chemical scaffold for the development of novel CNS therapeutics. Its demonstrated activity as a dual blocker of sodium and T-type calcium channels, coupled with its neuroprotective and potential analgesic properties, warrants further investigation. The detailed synthetic and pharmacological protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this and related compounds in addressing the unmet medical needs of patients with various neurological disorders. Further studies should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling to advance lead candidates towards clinical development.

References

An In-depth Technical Guide on the Exploratory Screening of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory screening of compound libraries based on the 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride core structure. This scaffold is of significant interest in medicinal chemistry due to the presence of the piperidine ring, a versatile component in many pharmaceuticals, and the trifluoromethylphenyl group, which can enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This document outlines potential biological targets, detailed experimental protocols for screening campaigns, and methodologies for data analysis, offering a framework for the systematic evaluation of these compounds for drug discovery.

Introduction to the 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol Scaffold

The 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol scaffold represents a promising starting point for the development of novel therapeutics. The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), while the trifluoromethyl group, a strong electron-withdrawing substituent, can significantly influence a molecule's pKa, lipophilicity, and metabolic stability.[1][2] These characteristics make compounds derived from this scaffold potential modulators of a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases.

Potential Biological Targets and Screening Strategies

An exploratory screening campaign for a this compound library should encompass a diverse range of biological targets to uncover potential therapeutic applications. Based on the structural motifs present in the core scaffold, the following target classes are of primary interest:

  • G-Protein Coupled Receptors (GPCRs): As a major class of drug targets, GPCRs are involved in numerous physiological processes.[3][4][] Structurally related compounds have shown activity at serotonin and dopamine receptors.[1][6]

  • Kinases: The trifluoromethylphenyl moiety is found in some kinase inhibitors, suggesting that libraries based on this scaffold could be screened against a panel of kinases to identify potential anti-cancer agents.[7]

  • Ion Channels: Piperidine-containing compounds have been shown to interact with various ion channels.

  • Other Potential Targets: Depending on the specific modifications to the core scaffold, other targets such as nuclear receptors or enzymes involved in metabolic diseases could also be considered.

A tiered screening approach is recommended, starting with broad primary screens to identify initial hits, followed by more specific secondary and functional assays to confirm activity and elucidate the mechanism of action.

Experimental Protocols

The following are detailed protocols for key experiments in an exploratory screening campaign.

Primary High-Throughput Screening (HTS)

Objective: To rapidly assess the activity of a large library of this compound derivatives against a panel of selected targets.

A. GPCR Screening: Calcium Flux Assay for Gq-Coupled Receptors

  • Cell Line: HEK293 cells stably expressing the target Gq-coupled GPCR (e.g., 5-HT2A receptor).

  • Assay Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration, which can be measured using a calcium-sensitive fluorescent dye.

  • Procedure:

    • Seed the cells in 384-well black-walled, clear-bottom plates and culture overnight.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • Wash the cells with assay buffer.

    • Add the library compounds at a final concentration of 10 µM.

    • Incubate for 15-30 minutes.

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add a known agonist for the target receptor.

    • Immediately measure the fluorescence signal kinetically for 60-90 seconds.

  • Data Analysis: The change in fluorescence upon agonist addition is calculated. Inhibition by the library compounds is determined relative to positive (agonist only) and negative (buffer only) controls.

B. Kinase Screening: In Vitro Kinase Inhibition Assay

  • Assay Principle: A biochemical assay to measure the ability of compounds to inhibit the activity of a specific kinase (e.g., ABL, KIT).[7]

  • Procedure:

    • In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

    • Add the library compounds at a final concentration of 10 µM.

    • Incubate the reaction at room temperature for 1 hour.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound relative to positive (no inhibitor) and negative (no kinase) controls.

Secondary Assays and Hit Confirmation

Objective: To confirm the activity of hits from the primary screen and determine their potency.

A. Dose-Response Analysis

  • Procedure: For compounds identified as hits in the primary screen, a 10-point dose-response curve is generated. The assays are performed as described in the primary screening protocols, but with a range of compound concentrations (e.g., from 1 nM to 10 µM).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is calculated by fitting the data to a four-parameter logistic equation.

B. Orthogonal Assays

  • Objective: To confirm the activity of hits in a different assay format to rule out assay-specific artifacts.

  • Example for GPCRs: A cAMP assay for Gs- or Gi-coupled receptors.

    • Assay Principle: Measures the modulation of intracellular cyclic AMP levels following receptor activation or inhibition.

    • Procedure: Cells expressing the target receptor are incubated with the hit compounds, followed by stimulation with an appropriate agonist (for antagonists) or measurement of basal cAMP levels (for agonists). Intracellular cAMP is then quantified using a competitive immunoassay (e.g., HTRF, ELISA).

Data Presentation

Quantitative data from the screening campaign should be summarized in a clear and concise format to facilitate comparison and decision-making.

Table 1: Summary of Primary Screening Hits

Compound IDTarget% Inhibition (at 10 µM)Hit (Yes/No)
Cpd-0015-HT2A85.2Yes
Cpd-002ABL Kinase12.5No
Cpd-0035-HT2A5.6No
Cpd-004ABL Kinase92.1Yes
............

Table 2: Dose-Response Data for Confirmed Hits

Compound IDTargetIC50 / EC50 (µM)
Cpd-0015-HT2A0.15
Cpd-004ABL Kinase0.58
.........

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Lead Optimization Primary_HTS Primary HTS (10 µM single concentration) Hit_Identification Hit Identification (>50% Inhibition) Primary_HTS->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response IC50_Determination IC50/EC50 Determination Dose_Response->IC50_Determination SAR_Studies Structure-Activity Relationship (SAR) IC50_Determination->SAR_Studies In_Vivo_Testing In Vivo Efficacy Models SAR_Studies->In_Vivo_Testing

Caption: A general workflow for a high-throughput screening campaign.

Signaling Pathway: Gq-Coupled GPCR

G Compound 4-(3-(CF3)phenyl) piperidin-4-ol Derivative GPCR Gq-Coupled Receptor (e.g., 5-HT2A) Compound->GPCR Antagonism G_protein Gαq/βγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified Gq-coupled GPCR signaling pathway.

Signaling Pathway: Kinase Inhibition

G Compound 4-(3-(CF3)phenyl) piperidin-4-ol Derivative Kinase Target Kinase (e.g., ABL) Compound->Kinase Inhibition Kinase->Block ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Block->Phospho_Substrate Phosphorylation

Caption: Mechanism of action for a kinase inhibitor.

Conclusion

The exploratory screening of this compound libraries offers a promising avenue for the discovery of novel therapeutic agents. A systematic approach, involving a diverse range of primary and secondary assays, is crucial for identifying and validating hits. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for such a screening campaign. Further characterization of confirmed hits, including structure-activity relationship studies and in vivo efficacy models, will be essential for advancing promising compounds through the drug discovery pipeline.

References

Early-Stage Pharmacological Profiling of Novel Piperidine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a vast array of approved therapeutics and clinical candidates.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved metabolic stability and bioavailability, often with reduced toxicity.[2] The early and comprehensive pharmacological profiling of novel piperidine derivatives is therefore a critical step in the drug discovery pipeline, enabling informed decision-making and increasing the probability of success in later developmental stages.

This technical guide provides a detailed overview of the essential in vitro and early-stage in vivo assays for the pharmacological characterization of novel piperidine derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret key experiments. This document outlines detailed experimental protocols, presents quantitative data in a clear and comparative format, and utilizes visualizations to illustrate complex biological pathways and experimental workflows.

Core In Vitro Pharmacological Profiling

The initial phase of profiling focuses on characterizing the interaction of the novel piperidine derivatives with their intended biological targets and assessing their fundamental drug-like properties. This typically involves a cascade of in vitro assays.[3][4][5]

Target Engagement and Potency

The first step is to confirm that the synthesized compounds interact with the intended biological target and to quantify the potency of this interaction.

Receptor binding assays are fundamental in determining the affinity of a compound for its target receptor. Radioligand binding assays are a common and sensitive method.

Experimental Protocol: Radioligand Displacement Assay

  • Objective: To determine the binding affinity (Ki) of a novel piperidine derivative for a target receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from HEK293 cells).

    • Radioligand with known high affinity for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors).

    • Test piperidine derivative.

    • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the target).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a multi-well plate, combine the cell membranes, radioligand (at a concentration at or below its Kd), and varying concentrations of the test piperidine derivative.

    • For total binding wells, only membranes and radioligand are added.

    • For non-specific binding wells, membranes, radioligand, and a high concentration of the non-specific binding control are added.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor. The choice of assay depends on the signaling pathway of the target receptor, which for many piperidine derivatives are G protein-coupled receptors (GPCRs).

Experimental Protocol: cAMP Functional Assay (for Gs or Gi-coupled GPCRs)

  • Objective: To measure the effect of a piperidine derivative on the intracellular concentration of cyclic AMP (cAMP), a common second messenger for Gs and Gi-coupled receptors.

  • Materials:

    • Cells stably or transiently expressing the target GPCR.

    • Test piperidine derivative.

    • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors).

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Cell culture medium and reagents.

    • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).

  • Procedure (for a Gi-coupled receptor):

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of the test piperidine derivative (potential antagonist).

    • Stimulate the cells with a fixed concentration of forskolin in the presence of the test compound. Forskolin will increase cAMP levels.

    • If the test compound is an agonist, it will inhibit the forskolin-induced cAMP production.

    • Lyse the cells to release intracellular cAMP.

    • Add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.

    • Incubate to allow for the detection reaction to occur.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signals to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.

Experimental Protocol: Calcium Flux Functional Assay (for Gq-coupled GPCRs)

  • Objective: To measure changes in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.

  • Materials:

    • Cells expressing the target Gq-coupled GPCR.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM).

    • Test piperidine derivative.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

  • Procedure:

    • Plate the cells in a black-walled, clear-bottom multi-well plate and culture overnight.

    • Load the cells with the calcium-sensitive dye by incubating them in a dye-loading solution for a specified time (e.g., 60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Add varying concentrations of the test piperidine derivative to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the test compound concentration.

    • Determine the EC50 value from the resulting dose-response curve.

In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify compounds with favorable pharmacokinetic potential.[3][4][5]

Metabolic stability assays predict how quickly a compound is metabolized by liver enzymes, which is a major determinant of its in vivo half-life.

Experimental Protocol: Liver Microsomal Stability Assay

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a piperidine derivative in the presence of liver microsomes.

  • Materials:

    • Liver microsomes (human, rat, mouse, etc.).

    • Test piperidine derivative.

    • NADPH regenerating system (cofactor for CYP450 enzymes).

    • Phosphate buffer (pH 7.4).

    • Quenching solution (e.g., cold acetonitrile with an internal standard).

    • LC-MS/MS system for analysis.

  • Procedure:

    • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

    • In a multi-well plate, add the test piperidine derivative to the phosphate buffer.

    • Initiate the metabolic reaction by adding the liver microsomes and the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Permeability assays assess the ability of a compound to cross biological membranes, which is a key factor for oral absorption. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[6][7][8]

Experimental Protocol: Caco-2 Permeability Assay

  • Objective: To determine the apparent permeability coefficient (Papp) of a piperidine derivative across a Caco-2 cell monolayer.

  • Materials:

    • Caco-2 cells.

    • Transwell inserts with a semi-permeable membrane.

    • Cell culture medium and reagents.

    • Transport buffer (e.g., HBSS, pH 7.4).

    • Test piperidine derivative.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Seed Caco-2 cells on the Transwell inserts and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayer with transport buffer.

    • To measure apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.

    • At specified time points, take samples from the basolateral chamber and analyze the concentration of the test compound by LC-MS/MS.

    • To measure basolateral-to-apical (B-A) permeability (to assess active efflux), add the test compound to the basolateral chamber and sample from the apical chamber.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is often indicative of active efflux.

The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target.[9][10] Only the unbound fraction of a drug is pharmacologically active.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

  • Objective: To determine the percentage of a piperidine derivative that is bound to plasma proteins.

  • Materials:

    • Plasma (human, rat, etc.).

    • Test piperidine derivative.

    • Phosphate buffered saline (PBS), pH 7.4.

    • RED device (inserts with a semi-permeable membrane).

    • LC-MS/MS system for analysis.

  • Procedure:

    • Spike the test compound into the plasma.

    • Add the plasma containing the test compound to one chamber of the RED insert and PBS to the other chamber.

    • Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

    • After incubation, take samples from both the plasma and the PBS chambers.

    • Matrix-match the samples (add blank plasma to the PBS sample and PBS to the plasma sample) to minimize matrix effects during analysis.

    • Precipitate the proteins from the samples (e.g., with cold acetonitrile).

    • Analyze the concentration of the test compound in the supernatant of both samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the equation: fu = (Concentration in PBS chamber) / (Concentration in plasma chamber).

    • Calculate the percentage of plasma protein binding (%PPB) as: %PPB = (1 - fu) * 100.

Data Presentation: Summary of Pharmacological Profiling Data

For effective comparison and decision-making, it is crucial to summarize the quantitative data from these assays in a structured format.

Table 1: In Vitro Pharmacological Profile of Novel Piperidine Derivatives

Compound IDTargetBinding Affinity Ki (nM)Functional AssayFunctional Potency EC50/IC50 (nM)
PD-001 Dopamine D215.2AntagonistIC50 = 35.8
PD-002 Serotonin 5-HT2A8.5AntagonistIC50 = 22.1
PD-003 µ-Opioid2.1AgonistEC50 = 5.4
PD-004 Dopamine D40.3[11]Antagonist-
PD-005 Sigma 111.0[12]Agonist-

Table 2: In Vitro ADME Properties of Novel Piperidine Derivatives

Compound IDHLM Stability t½ (min)Caco-2 Permeability Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Plasma Protein Binding (% Bound)
PD-001 458.21.592.3
PD-002 > 6012.51.185.1
PD-003 152.13.598.7
Risperidone ---90
Loperamide ---95[1]

Visualization of Key Processes

Visual diagrams are invaluable for understanding complex biological and experimental processes.

Experimental Workflow for Early-Stage Pharmacological Profiling

G cluster_0 In Vitro Profiling cluster_1 Lead Optimization cluster_2 In Vivo Studies A Primary Screening (Binding Assays) B Functional Assays (Agonist/Antagonist) A->B Active Hits C In Vitro ADME (Stability, Permeability, PPB) B->C Confirmed Activity D SAR Studies C->D Favorable Profile E Selectivity Profiling D->E F Pharmacokinetics (PK) E->F Optimized Leads G Preliminary Efficacy F->G End Candidate Selection G->End Start Novel Piperidine Derivatives Start->A

Caption: A generalized workflow for the early-stage pharmacological profiling of novel compounds.

Signaling Pathway: Dopamine D2 Receptor (Gi-coupled)

G Dopamine Dopamine / Agonist D2R Dopamine D2 Receptor Dopamine->D2R Antagonist Piperidine Antagonist Antagonist->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified signaling cascade of the Gi-coupled Dopamine D2 receptor.

Logical Relationship: ADME Screening Cascade

G Tier1 Tier 1: High-Throughput - Metabolic Stability (Microsomes) - Aqueous Solubility - LogD Tier2 Tier 2: Medium-Throughput - Caco-2 Permeability - Plasma Protein Binding - CYP Inhibition Tier1->Tier2 Promising Hits Tier3 Tier 3: Lower-Throughput - Hepatocyte Stability - Metabolite Identification - Transporter Studies Tier2->Tier3 Lead Compounds

Caption: A tiered approach to in vitro ADME screening in early drug discovery.

Conclusion

The early-stage pharmacological profiling of novel piperidine derivatives is a multi-faceted process that requires a systematic and data-driven approach. By employing a cascade of in vitro assays to assess target engagement, functional activity, and key ADME properties, researchers can effectively identify promising lead compounds and mitigate the risk of late-stage failures. The detailed protocols and structured data presentation provided in this guide aim to facilitate the efficient and robust characterization of these important chemical entities. The integration of clear visualizations of workflows and biological pathways further aids in the conceptual understanding and strategic planning of drug discovery projects centered on the versatile piperidine scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthetic route described is a robust and widely applicable Grignard reaction, followed by deprotection and salt formation. This protocol is intended to serve as a comprehensive guide for researchers, offering step-by-step instructions and characterization data to ensure successful synthesis and product verification.

Introduction

4-Aryl-4-hydroxypiperidines are a significant class of compounds in pharmaceutical research, serving as key intermediates in the synthesis of a wide range of biologically active molecules. The title compound, this compound, incorporates a trifluoromethylphenyl moiety, a common functional group in medicinal chemistry known to enhance metabolic stability and receptor binding affinity. This protocol details a reliable synthetic method, enabling the production of this versatile intermediate for further elaboration in drug discovery programs.

Overall Reaction Scheme

The synthesis is accomplished in a three-step sequence:

  • Grignard Reagent Formation: 3-Bromobenzotrifluoride is reacted with magnesium turnings in an anhydrous ether solvent to form the corresponding Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide.

  • Grignard Reaction: The freshly prepared Grignard reagent is added to a solution of N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone) to yield the protected tertiary alcohol, N-Boc-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol.

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions using hydrochloric acid, which concurrently forms the desired hydrochloride salt of the final product.

Experimental Protocols

Part 1: Synthesis of 3-(Trifluoromethyl)phenylmagnesium Bromide (Grignard Reagent)

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
Magnesium TurningsMg24.311.34 g0.055
3-BromobenzotrifluorideC₇H₄BrF₃225.0111.25 g0.050
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
IodineI₂253.811 crystal-

Procedure:

  • All glassware must be oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Place the magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a single crystal of iodine to the magnesium to activate the surface.

  • Prepare a solution of 3-bromobenzotrifluoride in 20 mL of anhydrous THF and add it to the dropping funnel.

  • Add a small portion (approximately 2-3 mL) of the 3-bromobenzotrifluoride solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle heating with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting dark brown to grey solution is used directly in the next step.

Part 2: Synthesis of N-Boc-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.259.96 g0.050
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
3-(Trifluoromethyl)phenylmagnesium Bromide SolutionC₇H₄BrF₃Mg-~0.050 mol-
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-

Procedure:

  • In a separate oven-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone in 50 mL of anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the freshly prepared 3-(trifluoromethyl)phenylmagnesium bromide solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol as a white to off-white solid.

Part 3: Synthesis of this compound

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
N-Boc-4-(3-(trifluoromethyl)phenyl)piperidin-4-olC₁₇H₂₂F₃NO₃345.3617.27 g0.050
4 M HCl in 1,4-DioxaneHCl36.4650 mL0.200
Diethyl EtherC₄H₁₀O74.12As needed-

Procedure:

  • Dissolve the purified N-Boc-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol in 4 M HCl in 1,4-dioxane at room temperature.

  • Stir the solution for 2-4 hours. The formation of a precipitate should be observed.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Add diethyl ether to the reaction mixture to facilitate further precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to yield this compound as a white to off-white crystalline solid.

Characterization Data

ParameterExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₂H₁₅ClF₃NO
Molecular Weight 281.70 g/mol
Melting Point 190-196 °C
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
Mass Spectrometry (ESI+) m/z = 246.1 [M+H]⁺ (free base)
Purity (HPLC) ≥95%

Synthesis Workflow Diagram

SynthesisWorkflow A 3-Bromobenzotrifluoride C 3-(Trifluoromethyl)phenylmagnesium Bromide (Grignard Reagent) A->C Step 1: Grignard Formation B Mg, I₂ (cat.) Anhydrous THF E N-Boc-4-(3-(trifluoromethyl)phenyl) piperidin-4-ol C->E Step 2: Grignard Reaction D N-Boc-4-piperidone G 4-(3-(Trifluoromethyl)phenyl) piperidin-4-ol Hydrochloride E->G Step 3: Deprotection & Salt Formation F 4 M HCl in Dioxane

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Grignard reagents are highly reactive and sensitive to moisture and air. All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions and under an inert atmosphere.

  • 3-Bromobenzotrifluoride is a hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

  • All procedures should be performed in a well-ventilated fume hood.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound. The use of a Grignard reaction with a commercially available protected piperidone offers a straightforward and scalable route to this valuable intermediate. The characterization data provided will assist researchers in verifying the identity and purity of the final product, facilitating its use in subsequent research and development activities.

Application Note & Protocol: In Vitro Characterization of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride using a GIRK Channel Thallium Flux Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the in vitro characterization of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride, a novel compound with a piperidine scaffold suggesting potential activity at ion channels.[1][2] Based on its structural properties, a plausible biological target is the G protein-coupled inwardly rectifying potassium (GIRK) channel family.[3][4] GIRK channels are critical regulators of neuronal excitability and cardiac rhythm, making them important therapeutic targets.[5][6] This application note describes a robust, high-throughput thallium flux assay to determine the inhibitory potency of the compound on GIRK channel subtypes.

Introduction

This compound is a synthetic organic compound featuring a phenylpiperidine core.[7][8] Compounds with this scaffold are known to interact with a variety of biological targets, particularly within the central nervous system.[1][2] G protein-coupled inwardly rectifying potassium (GIRK) channels, also known as Kir3.x channels, are key effectors in inhibitory neurotransmission.[6][9] They are activated by the Gβγ subunits of Gi/o-coupled G protein-coupled receptors (GPCRs), leading to potassium efflux and membrane hyperpolarization.[3][10] This activation decreases neuronal firing and slows the heart rate.[5]

Given the importance of GIRK channels in physiology and disease, identifying novel modulators is of significant interest. This note outlines a fluorescence-based thallium flux assay, a well-established method for studying potassium channel activity in a high-throughput format.[11][12] In this assay, thallium (Tl+) acts as a surrogate for potassium (K+) and generates a fluorescent signal upon entering the cell through open GIRK channels, allowing for the quantification of channel inhibition.[4]

Signaling Pathway and Assay Principle

GIRK channels are activated downstream of Gi/o-coupled GPCRs. Upon agonist binding, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit, causing the dissociation of the Gα(GTP) and Gβγ subunits.[9] The liberated Gβγ dimer then directly binds to and opens the GIRK channel.[3][6] The thallium flux assay leverages this mechanism. Cells co-expressing a specific GPCR and a GIRK channel subtype are loaded with a Tl+-sensitive fluorescent dye.[4] Addition of a GPCR agonist opens the GIRK channels, allowing Tl+ from the extracellular buffer to enter the cell and bind the dye, resulting in a sharp increase in fluorescence. A GIRK channel inhibitor, such as this compound, will prevent or reduce this Tl+ influx, leading to a diminished fluorescent signal.

GIRK_Signaling_Pathway cluster_membrane Plasma Membrane GPCR Gi/o GPCR G_protein Gα(GDP)-Gβγ GPCR->G_protein Activates G_alpha Gα(GTP) G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma GIRK_closed GIRK Channel (Closed) GIRK_open GIRK Channel (Open) GIRK_closed->GIRK_open Opens K_efflux Tl+ Influx (K+ Efflux) GIRK_open->K_efflux Agonist Agonist Agonist->GPCR Binds GTP GTP GTP->G_protein GDP GDP G_alpha->GDP Hydrolysis G_beta_gamma->GIRK_closed Binds & Activates Test_Compound 4-(3-(trifluoromethyl)phenyl) piperidin-4-ol HCl Test_Compound->GIRK_open Blocks Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Assay_Workflow start Start plate_cells 1. Plate Cells HEK293 cells expressing GPCR-GIRK in 384-well plates (10,000 cells/well) start->plate_cells incubate1 2. Incubate 24 hours at 37°C, 5% CO₂ plate_cells->incubate1 dye_load 3. Load Dye Incubate with Tl+-sensitive dye (e.g., FluxOR II) for 60 min at 37°C incubate1->dye_load add_compound 4. Add Compound Add serial dilutions of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol HCl dye_load->add_compound incubate2 5. Incubate 15-30 minutes at room temperature add_compound->incubate2 read_plate 6. Measure Fluorescence Read baseline fluorescence, then add Agonist + Tl+ Stimulus Buffer. Read kinetic fluorescence for 2-3 min. incubate2->read_plate analyze 7. Analyze Data Calculate % inhibition and determine IC₅₀ read_plate->analyze end End analyze->end

References

Application Notes and Protocols for Evaluating 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to evaluating the in vitro cellular activity of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride. Piperidine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neurological effects. Given the limited specific data on the subject compound, this document outlines a panel of robust cell-based assays to characterize its biological profile. The following protocols are designed to assess the compound's effects on cell viability, its potential to induce apoptosis, its interaction with G-protein coupled receptors (GPCRs), and its impact on downstream signaling pathways.

Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] In metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[1] The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance at 570 nm.

Experimental Protocol
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO or PBS) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[1]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation
Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.2540.087100.0%
0.11.2310.09198.2%
11.1560.07592.2%
100.8790.06370.1%
500.4520.04136.0%
1000.1880.02515.0%
Doxorubicin (10 µM)0.1530.01912.2%

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate add_compound Add Compound to Cells plate_cells->add_compound prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability Caspase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Caspase-Glo Assay cluster_analysis Data Analysis plate_cells Plate Cells in White-walled 96-well Plate add_compound Add Compound to Cells plate_cells->add_compound prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubate_treatment Incubate for 6-24h add_compound->incubate_treatment add_reagent Add Caspase-Glo 3/7 Reagent incubate_treatment->add_reagent incubate_signal Incubate for 1-3h at RT add_reagent->incubate_signal read_luminescence Read Luminescence incubate_signal->read_luminescence calculate_fold_change Calculate Fold Change in Activity read_luminescence->calculate_fold_change Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prepare_membranes Prepare GPCR-expressing Cell Membranes mix_components Combine Membranes, Compound, & Radioligand prepare_membranes->mix_components prepare_ligands Prepare Compound Dilutions & Radioligand prepare_ligands->mix_components incubate_binding Incubate to Reach Equilibrium mix_components->incubate_binding filter_wash Rapid Filtration and Washing incubate_binding->filter_wash scintillation_count Measure Radioactivity filter_wash->scintillation_count calculate_affinity Calculate % Binding, IC50, & Ki scintillation_count->calculate_affinity Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4-(3-(trifluoromethyl)phenyl) piperidin-4-ol hydrochloride GPCR GPCR Compound->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger MEK MEK Second_Messenger->MEK ... -> ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Translocates and Activates Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression

References

Application Notes and Protocols for Efficacy Testing of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the hypothesis that 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride is being investigated for potential antidepressant and/or anxiolytic properties. This assumption is derived from its chemical structure, which bears resemblance to other centrally acting agents, and a reported behavioral effect of "excitement" in mice[1]. The provided methodologies are standard preclinical screening paradigms for these therapeutic areas.

Introduction

This compound is a chemical compound with potential psychoactive properties. Due to the presence of the trifluoromethylphenyl and piperidinol moieties, which are found in various central nervous system (CNS) active drugs, it is hypothesized that this compound may act as a modulator of neurotransmitter systems. The reported induction of "excitement" in mice suggests a potential for stimulant, antidepressant, or anxiolytic activity.

This document provides detailed protocols for evaluating the efficacy of this compound in established rodent models of depression and anxiety. The selected assays are the Forced Swim Test (FST) for antidepressant-like effects and the Elevated Plus Maze (EPM) for anxiolytic-like effects. Additionally, a protocol for in vivo microdialysis is included to investigate the compound's potential mechanism of action by measuring its effects on extracellular neurotransmitter levels in key brain regions.

I. Antidepressant-Like Efficacy Assessment: The Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral assay to screen for potential antidepressant drugs.[2][3][4] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture, which is interpreted as a state of behavioral despair.[2][5] Antidepressant medications are known to increase the duration of active, escape-oriented behaviors.[3]

Experimental Protocol: Forced Swim Test in Mice

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used. Animals should be group-housed and allowed to acclimate to the housing facility for at least one week prior to testing.

  • Apparatus: A transparent glass or plastic cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[2][6] The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.[7]

  • Drug Administration: this compound should be dissolved in an appropriate vehicle (e.g., saline, distilled water with a small amount of Tween 80). The compound is administered via intraperitoneal (i.p.) or oral (p.o.) gavage at predetermined doses (e.g., 5, 10, 25, 50 mg/kg) and at a specific time point before the test (e.g., 30-60 minutes). A vehicle control group and a positive control group (e.g., imipramine at 20 mg/kg, i.p.) should be included.

  • Procedure:

    • Transport the mice to the testing room at least 30 minutes before the start of the experiment to allow for acclimation.[2]

    • Gently place each mouse individually into the swim cylinder.

    • The total test duration is 6 minutes.[3] The behavior is typically recorded for the entire duration, but the analysis is focused on the final 4 minutes of the test.[3]

    • After the 6-minute session, remove the mouse from the water, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.[7]

    • The water in the cylinder should be changed between animals to avoid olfactory cues.[7]

  • Data Analysis: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is scored by a trained observer blinded to the treatment groups or by an automated video-tracking system.[6] The latency to the first bout of immobility can also be measured.

  • Statistical Analysis: Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups to the vehicle control group.

Data Presentation: Forced Swim Test

Treatment GroupDose (mg/kg)NImmobility Time (seconds) (Mean ± SEM)Latency to Immobility (seconds) (Mean ± SEM)
Vehicle Control-10
Positive Control (Imipramine)2010
Compound X510
Compound X1010
Compound X2510
Compound X5010

Compound X refers to this compound.

II. Anxiolytic-Like Efficacy Assessment: The Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[8][9][10][11] The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[8] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.[10]

Experimental Protocol: Elevated Plus Maze in Rats

  • Animals: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used. Animals should be handled for several days prior to testing to reduce stress.[9]

  • Apparatus: The maze is shaped like a plus sign and elevated 50-55 cm from the floor.[8] It consists of two open arms (50 cm long x 10 cm wide) and two closed arms (50 cm long x 10 cm wide) with 40 cm high walls.[8][12] The arms are connected by a central platform (10 cm x 10 cm).[8] The maze should be made of a non-reflective material.[8]

  • Drug Administration: this compound is administered as described for the FST. A vehicle control group and a positive control group (e.g., diazepam at 2 mg/kg, i.p.) should be included.

  • Procedure:

    • Acclimate the rats to the testing room for at least 1 hour before the test.[8]

    • Place each rat individually on the central platform of the maze, facing an open arm.[12]

    • Allow the rat to explore the maze for a 5-minute session.[9][12]

    • The behavior is recorded by an overhead video camera and analyzed using a video-tracking system.[12][13]

    • After the session, return the rat to its home cage.

    • Clean the maze with 70% ethanol between trials to remove any olfactory cues.[12]

  • Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in both open and closed arms. Total arm entries can be used as a measure of general locomotor activity.

  • Statistical Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test.

Data Presentation: Elevated Plus Maze

Treatment GroupDose (mg/kg)N% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle Control-10
Positive Control (Diazepam)210
Compound X510
Compound X1010
Compound X2510
Compound X5010

Compound X refers to this compound.

III. Mechanistic Study: In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[14][15][16] This method can provide insights into the neurochemical effects of a compound and help elucidate its mechanism of action.[17][18] Given the potential antidepressant/anxiolytic profile, it would be relevant to measure dopamine, serotonin, and norepinephrine levels in brain regions such as the prefrontal cortex and nucleus accumbens.

Experimental Protocol: In Vivo Microdialysis in Rats

  • Animals: Male Sprague-Dawley rats (280-350g).

  • Surgery:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex).

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover for at least 3-5 days.

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer this compound (i.p. or s.c.) and continue to collect dialysate samples for at least 3-4 hours.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for the content of dopamine, serotonin, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Quantify the neurotransmitter concentrations in each sample.

    • Express the post-drug administration levels as a percentage of the average baseline concentration.

  • Statistical Analysis: Use a two-way repeated measures ANOVA to analyze the time course of neurotransmitter changes, followed by post-hoc tests to compare treatment groups at specific time points.

Data Presentation: In Vivo Microdialysis

Treatment GroupDose (mg/kg)NPeak % Baseline Dopamine (Mean ± SEM)Peak % Baseline Serotonin (Mean ± SEM)Peak % Baseline Norepinephrine (Mean ± SEM)
Vehicle Control-8
Compound X108
Compound X258

Compound X refers to this compound.

Visualizations

Experimental_Workflow_FST cluster_setup Phase 1: Preparation cluster_testing Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis animal_acclimation Animal Acclimation (1 week) drug_admin Drug Administration (i.p. or p.o.) animal_acclimation->drug_admin drug_prep Drug & Vehicle Preparation drug_prep->drug_admin acclimation_room Acclimation to Testing Room (30 min) drug_admin->acclimation_room fst_test Forced Swim Test (6 min) acclimation_room->fst_test animal_recovery Animal Recovery fst_test->animal_recovery video_scoring Video Scoring (Immobility Time) fst_test->video_scoring stat_analysis Statistical Analysis (ANOVA) video_scoring->stat_analysis results Results Interpretation stat_analysis->results

Caption: Workflow for the Forced Swim Test.

Experimental_Workflow_EPM cluster_setup Phase 1: Preparation cluster_testing Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis animal_handling Animal Handling & Acclimation drug_admin Drug Administration animal_handling->drug_admin drug_prep Drug & Vehicle Preparation drug_prep->drug_admin acclimation_room Acclimation to Testing Room (1 hour) drug_admin->acclimation_room epm_test Elevated Plus Maze Test (5 min) acclimation_room->epm_test video_tracking Video Tracking & Analysis (% Time & Entries in Open Arms) epm_test->video_tracking stat_analysis Statistical Analysis (ANOVA) video_tracking->stat_analysis results Results Interpretation stat_analysis->results

Caption: Workflow for the Elevated Plus Maze Test.

Hypothetical_Signaling_Pathway compound 4-(3-(trifluoromethyl)phenyl) piperidin-4-ol hydrochloride transporter Monoamine Transporters (SERT, DAT, NET) compound->transporter Inhibition synaptic_cleft Increased Synaptic Neurotransmitter Levels (5-HT, DA, NE) transporter->synaptic_cleft Leads to postsynaptic Postsynaptic Receptor Activation synaptic_cleft->postsynaptic signaling Intracellular Signaling Cascades (e.g., cAMP, Ca2+) postsynaptic->signaling gene_expression Altered Gene Expression (e.g., BDNF) signaling->gene_expression neuroplasticity Enhanced Neuroplasticity & Synaptic Function gene_expression->neuroplasticity therapeutic_effect Antidepressant/Anxiolytic Behavioral Effects neuroplasticity->therapeutic_effect

Caption: Hypothetical signaling pathway for the compound.

References

Application Notes and Protocols for the Quantification of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride in biological matrices, such as plasma and urine. The methodologies described are based on established bioanalytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for assay development and validation.

Introduction

This compound is a piperidine-containing compound with potential pharmaceutical applications. Accurate quantification of this analyte in biological samples is essential for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. The primary analytical technique recommended for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), owing to its high sensitivity, selectivity, and specificity.

Analytical Method Overview

The proposed bioanalytical method involves the extraction of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol from a biological matrix followed by analysis using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Key Methodologies:
  • Sample Preparation: Protein Precipitation (PPT), Supported Liquid Extraction (SLE), or Solid-Phase Extraction (SPE) can be employed to remove matrix interferences and isolate the analyte.

  • Chromatographic Separation: A C18 reverse-phase column is typically suitable for retaining and separating the analyte from other components.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) provides high selectivity and sensitivity for quantification.

Experimental Protocols

The following protocols are provided as a starting point for method development and validation. Optimization will be required based on the specific laboratory equipment and biological matrix.

Sample Preparation Protocol: Protein Precipitation (PPT) for Plasma Samples

This protocol is a rapid and simple method for the extraction of the analyte from plasma.

Materials:

  • Blank human plasma

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound, e.g., a stable isotope-labeled version of the analyte.

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

LC-MS/MS Analysis Protocol

Instrumentation:

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an ESI source

Chromatographic Conditions (starting point):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (hypothetical):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (to be optimized by direct infusion of the analyte and IS):

    • 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol: Precursor ion (Q1) m/z 260.1 -> Product ion (Q3) m/z [To be determined]

    • Internal Standard (IS): Precursor ion (Q1) -> Product ion (Q3) [To be determined]

  • Ion Source Parameters (to be optimized):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes the typical validation parameters and acceptance criteria for a bioanalytical method, in accordance with regulatory guidelines.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%
Upper Limit of Quantification (ULOQ) Accuracy within ±15%; Precision ≤ 15%
Intra-day Accuracy & Precision Accuracy within ±15% (±20% at LLOQ); Precision (CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy & Precision Accuracy within ±15% (±20% at LLOQ); Precision (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible across the concentration range
Matrix Effect Normalized matrix factor should be consistent across different lots of matrix
Stability (Freeze-thaw, Bench-top, Long-term) Analyte concentration should be within ±15% of the nominal concentration

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships within the bioanalytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma or Urine) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (with Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Acquisition & Quantification detection->quantification

Figure 1: Experimental workflow for the quantification of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol.

logical_relationship analyte Analyte Signal (4-(3-(trifluoromethyl)phenyl)piperidin-4-ol) ratio Peak Area Ratio (Analyte / IS) analyte->ratio is Internal Standard (IS) Signal is->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve Correlate concentration Unknown Sample Concentration cal_curve->concentration Interpolate

Figure 2: Logical relationship for quantification using an internal standard.

Application Notes and Protocols for High-Throughput Screening of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride and its Analogs as Modulators of a G-Protein Coupled Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system and other physiological systems. The compound 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride and its analogs represent a class of small molecules with potential therapeutic value. The trifluoromethyl group can enhance metabolic stability and binding affinity, making these compounds attractive for drug discovery campaigns.

G-Protein Coupled Receptors (GPCRs) are the largest family of membrane receptors and are the targets for over 30% of all FDA-approved drugs.[1] Their involvement in a vast array of signaling pathways makes them prime targets for therapeutic intervention in many diseases.[2][3] High-throughput screening (HTS) is a critical methodology in drug discovery that enables the rapid evaluation of large compound libraries to identify "hit" compounds that modulate a specific biological target.[4][5][6]

This document provides detailed application notes and protocols for a hypothetical high-throughput screening campaign to identify and characterize modulators of a specific GPCR, hereafter referred to as "Target X," from a library of this compound and its structural analogs. The following sections describe three robust, HTS-compatible assay formats: a fluorescence polarization (FP) binding assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) functional assay, and an AlphaScreen protein-protein interaction assay.

Assay Principles

1. Fluorescence Polarization (FP) Competitive Binding Assay: This assay directly measures the binding of compounds to Target X. It relies on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.[7] When the tracer binds to the much larger receptor protein, its rotation slows significantly, leading to a high polarization signal.[8][9] Test compounds that bind to the same site on Target X will compete with the tracer, displacing it and causing a decrease in fluorescence polarization.[10][11] This method is ideal for identifying compounds that directly engage the target receptor.

2. Time-Resolved FRET (TR-FRET) Functional Assay: This assay measures the functional consequence of receptor modulation, such as the production of an intracellular second messenger (e.g., cAMP or IP3). TR-FRET is a specific form of Förster resonance energy transfer that uses a long-lifetime lanthanide chelate as the donor fluorophore, which minimizes interference from compound autofluorescence.[12] In a competitive immunoassay format for cAMP, for instance, a terbium-labeled anti-cAMP antibody (donor) and a fluorescent cAMP analog (acceptor) are used. Endogenous cAMP produced by the cell upon receptor activation will compete with the fluorescent analog for antibody binding. High levels of cellular cAMP lead to a decrease in the FRET signal, allowing for quantification of receptor agonism or antagonism.[13]

3. AlphaScreen Protein-Protein Interaction Assay: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[14] To measure the interaction between activated Target X and its downstream G-protein, Donor and Acceptor beads are coated with antibodies or tags specific to each protein partner. When an agonist activates the receptor, inducing the protein-protein interaction, the beads are brought into close proximity (~200 nm).[14] Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen molecules, which travel to a nearby Acceptor bead, triggering a chemiluminescent signal. Antagonists or inverse agonists would prevent this interaction, resulting in a loss of signal.

Data Presentation

The following tables summarize hypothetical data from the screening of this compound (designated as Compound A) and several of its analogs against the hypothetical GPCR, Target X.

Table 1: Competitive Binding Affinity Data (FP Assay)

Compound IDAnalog DescriptionIC50 (µM)
Compound AParent Compound5.2
Analog A-14-fluoro substitution on phenyl ring2.8
Analog A-2N-methyl substitution on piperidine15.6
Analog A-3Hydroxyl group replaced with methoxy> 50
Analog A-4Trifluoromethyl at para-position8.9

Table 2: Functional Activity Data (TR-FRET cAMP Assay)

Compound IDAnalog DescriptionAssay ModeEC50/IC50 (µM)
Compound AParent CompoundAntagonist7.5
Analog A-14-fluoro substitution on phenyl ringAntagonist3.1
Analog A-2N-methyl substitution on piperidineAntagonist22.4
Analog A-3Hydroxyl group replaced with methoxyAntagonist> 50
Analog A-4Trifluoromethyl at para-positionAntagonist12.3

Table 3: G-Protein Engagement Data (AlphaScreen Assay)

Compound IDAnalog DescriptionIC50 (µM)
Compound AParent Compound6.8
Analog A-14-fluoro substitution on phenyl ring2.9
Analog A-2N-methyl substitution on piperidine20.1
Analog A-3Hydroxyl group replaced with methoxy> 50
Analog A-4Trifluoromethyl at para-position11.5

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of test compounds for Target X.

Materials:

  • HEK293 cells stably expressing Target X

  • Membrane preparation buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • FP Assay Buffer (PBS, 0.01% Tween-20)

  • Fluorescently labeled tracer ligand for Target X (e.g., TAMRA-labeled standard antagonist)

  • Test compounds (dissolved in 100% DMSO)

  • Black, low-volume 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Membrane Preparation: Harvest HEK293-Target X cells and homogenize in ice-cold membrane preparation buffer. Centrifuge at 500 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 min. Resuspend the resulting membrane pellet in FP Assay Buffer and determine protein concentration via Bradford assay.

  • Assay Preparation: Prepare a 2X working solution of the fluorescent tracer in FP Assay Buffer (concentration to be optimized, typically at its Kd value). Prepare a 2X working solution of the Target X membrane preparation.

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds from the library (typically 10 mM in DMSO) into the wells of a 384-well plate for a final assay concentration of 10 µM. Include wells for positive control (no compound, 0.5% DMSO) and negative control (no membrane, 0.5% DMSO).

  • Reagent Addition: Add 5 µL of the 2X Target X membrane solution to each well, except for the negative control wells.

  • Tracer Addition: Add 5 µL of the 2X fluorescent tracer solution to all wells. The final assay volume is 10 µL.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the plate on a suitable plate reader using an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm for TAMRA. Measure both parallel and perpendicular fluorescence intensity.

  • Data Analysis: Calculate the fluorescence polarization (mP) values. Determine the IC50 values for the test compounds by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: TR-FRET cAMP Functional Assay (Antagonist Mode)

Objective: To measure the ability of test compounds to inhibit agonist-induced cAMP production.

Materials:

  • CHO-K1 cells stably expressing Target X (Gs-coupled)

  • Cell culture medium

  • Agonist for Target X (e.g., a known peptide or small molecule agonist)

  • Lysis & Detection Buffer (containing Terbium-cryptate labeled anti-cAMP antibody and d2-labeled cAMP analog)

  • Test compounds (dissolved in 100% DMSO)

  • White, low-volume 384-well microplates

  • Plate reader capable of time-resolved FRET measurements (e.g., HTRF® reader)

Methodology:

  • Cell Plating: Seed CHO-K1-Target X cells into 384-well plates at a density of 5,000 cells/well in 5 µL of culture medium and incubate overnight.

  • Compound Addition: Add 50 nL of test compounds to the wells for a final concentration of 10 µM.

  • Agonist Stimulation: Add 5 µL of the Target X agonist at its EC80 concentration to all wells except the negative control (basal) wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Add 10 µL of the reconstituted Lysis & Detection Buffer to all wells.

  • Incubation: Incubate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the plate using a TR-FRET compatible plate reader, with excitation at 320 nm and simultaneous emission reads at 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis: Calculate the 665/620 nm emission ratio and normalize the data. Determine the IC50 values for antagonist compounds by fitting the dose-response curves.

Protocol 3: AlphaScreen GPCR-G Protein Interaction Assay

Objective: To measure the inhibition of agonist-induced Target X and G-protein interaction.

Materials:

  • Membranes from cells co-expressing tagged Target X (e.g., FLAG-tag) and tagged Gα subunit (e.g., His-tag).

  • AlphaScreen Assay Buffer (100 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.1% BSA)

  • Agonist for Target X

  • GDP

  • Anti-FLAG Acceptor beads

  • Nickel Chelate (Ni-NTA) Donor beads

  • Test compounds (dissolved in 100% DMSO)

  • White, 384-well OptiPlates™

Methodology:

  • Reagent Preparation: Prepare a mix containing the tagged membranes, GDP (to ensure G-proteins are in an inactive state), and the known agonist in AlphaScreen Assay Buffer.

  • Compound Plating: Dispense 50 nL of test compounds into the wells of a 384-well plate.

  • Reagent Addition: Add 5 µL of the membrane/agonist/GDP mix to the wells containing the test compounds. Incubate for 15 minutes at room temperature.

  • Bead Addition: Prepare a suspension of Anti-FLAG Acceptor beads and Ni-NTA Donor beads in Assay Buffer. Add 5 µL of this bead suspension to all wells.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 60-90 minutes.

  • Measurement: Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision®).

  • Data Analysis: Determine the IC50 values for compounds that inhibit the agonist-induced signal by fitting the concentration-response data.

Visualizations

HTS_Workflow cluster_0 Assay Development cluster_1 Primary Screen cluster_2 Hit Confirmation cluster_3 Lead Generation Assay_Dev Assay Development & Miniaturization (384-well) Optimization Optimization & Validation (Z' > 0.5) Assay_Dev->Optimization Primary_HTS Primary Screen (Single Concentration) Optimization->Primary_HTS Data_Analysis Data Analysis & Hit Identification Primary_HTS->Data_Analysis Hit_Picking Cherry Picking of Primary Hits Data_Analysis->Hit_Picking Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Picking->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-Throughput Screening (HTS) Workflow.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR Target X (GPCR) G_Protein Gq Protein (α, β, γ) GPCR->G_Protein activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Agonist Ligand->GPCR binds G_Protein->PLC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca_Cytosol [Ca²⁺]i ↑ ER->Ca_Cytosol releases Ca²⁺ Ca_Store Ca²⁺ Store Ca_Cytosol->PKC activates Response Cellular Response Ca_Cytosol->Response PKC->Response

Caption: A Gq-coupled GPCR signaling pathway.

FP_Assay_Principle Fluorescence Polarization Competitive Binding Receptor_High Target X Tracer_High Tracer Receptor_High->Tracer_High Bound label_plus + Result_High Slow Tumbling High mP Signal Receptor_Low Target X Compound Test Cmpd Receptor_Low->Compound Bound Tracer_Low Tracer Result_Low Fast Tumbling Low mP Signal start

Caption: Principle of the FP competitive binding assay.

Conclusion

The protocols and application notes presented here outline a comprehensive, multi-faceted HTS strategy for the identification and characterization of novel modulators of a hypothetical GPCR, Target X, based on the 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol chemical scaffold. By combining a direct binding assay (FP) with functional (TR-FRET) and proximal signaling (AlphaScreen) readouts, this workflow allows for the robust identification of primary hits, confirmation of their mechanism of action, and the generation of valuable structure-activity relationship data. This integrated approach provides a solid foundation for a hit-to-lead campaign, accelerating the discovery of new potential therapeutics.

References

Chemical Probe Application Notes: 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride (ML297/VU0456810)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride, more commonly known in scientific literature as ML297 or VU0456810, is a potent and selective chemical probe for the study of G-protein-gated inwardly rectifying potassium (GIRK) channels. Specifically, it functions as a direct activator of GIRK channels that contain the GIRK1 subunit.[1][2][3] GIRK channels are critical regulators of neuronal excitability and cardiac rhythm, making ML297 an invaluable tool for investigating the physiological and pathological roles of these channels.[1][4][5] This document provides detailed application notes and experimental protocols for the utilization of ML297 as a chemical probe in both in vitro and in vivo research settings.

Mechanism of Action

ML297 acts as a direct activator of GIRK channels in a G-protein-independent manner.[6] This allows for the specific investigation of GIRK channel function without the need for upstream G-protein-coupled receptor (GPCR) activation.[6] ML297 exhibits a strong preference for GIRK channels containing the GIRK1 subunit, which typically form heterotetramers with GIRK2, GIRK3, or GIRK4 subunits.[4] This selectivity makes it a powerful tool for dissecting the roles of different GIRK channel isoforms in various physiological processes.

Quantitative Data

The potency of ML297 has been characterized across different GIRK channel subunit combinations using various in vitro assays. The following tables summarize the key quantitative data for ML297.

Table 1: In Vitro Potency of ML297 on Human GIRK Channels (Thallium Flux Assay) [7]

GIRK Subunit CompositionEC50 (nM)
GIRK1/GIRK2160
GIRK1/GIRK3914
GIRK1/GIRK4887
GIRK2/GIRK3Inactive

Table 2: In Vitro Potency of ML297 on GIRK1/GIRK2 Channels (Voltage-Clamp Assay) [7]

GIRK Subunit CompositionEC50 (nM)
GIRK1/GIRK2540

Table 3: In Vivo Pharmacokinetic Parameters of ML297 in Mice [2]

ParameterValue
Dosing60 mg/kg, intraperitoneal (i.p.)
Solubility17.5 µM
Mouse Plasma Protein Binding (fu)0.026
Mouse Liver Microsome Metabolism (ClHEP)88 mL/min/kg

Signaling Pathways and Experimental Workflows

GIRK Channel Activation Signaling Pathway

GIRK channels are typically activated by the Gβγ subunits of Gi/o-coupled GPCRs. Upon agonist binding to the GPCR, the Gαi/o subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The freed Gβγ then directly binds to the GIRK channel, leading to its opening and the efflux of K+ ions, which hyperpolarizes the cell membrane and reduces cellular excitability. ML297 bypasses the GPCR and G-protein activation steps, directly activating the GIRK1-containing channel.

GIRK_Signaling cluster_GPCR GPCR-Mediated Activation Agonist Agonist GPCR Gαi/o-Coupled Receptor Agonist->GPCR G_protein Gαi/o(GDP)-Gβγ GPCR->G_protein activates G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha Gαi/o(GTP) G_protein->G_alpha GIRK_Channel GIRK1-Containing Channel G_beta_gamma->GIRK_Channel activates ML297 ML297 ML297->GIRK_Channel directly activates K_efflux K+ Efflux Hyperpolarization Hyperpolarization (Reduced Excitability) K_efflux->Hyperpolarization

GIRK Channel Activation Pathway
Experimental Workflow: In Vitro Thallium Flux Assay

The thallium flux assay is a common method to assess the activity of potassium channels. Thallium ions (Tl+) can pass through potassium channels and are detected by a Tl+-sensitive fluorescent dye inside the cells. An increase in fluorescence indicates channel opening.

Thallium_Flux_Workflow Start Start Plate_Cells Plate GIRK-expressing cells in a 384-well plate Start->Plate_Cells Incubate1 Incubate overnight Plate_Cells->Incubate1 Load_Dye Load cells with a Tl+-sensitive fluorescent dye Incubate1->Load_Dye Incubate2 Incubate for dye uptake Load_Dye->Incubate2 Add_Compound Add ML297 at varying concentrations Incubate2->Add_Compound Add_Thallium Add Tl+-containing stimulus buffer Add_Compound->Add_Thallium Measure_Fluorescence Measure fluorescence kinetically Add_Thallium->Measure_Fluorescence Analyze_Data Analyze data and calculate EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End Synthesis_Workflow Start Starting Materials Grignard_Formation 1-Bromo-3-(trifluoromethyl)benzene + Mg -> Grignard Reagent Start->Grignard_Formation Grignard_Reaction Grignard Reagent + N-protected-4-piperidone -> Intermediate Grignard_Formation->Grignard_Reaction Deprotection Deprotection of Piperidine Nitrogen Grignard_Reaction->Deprotection Salt_Formation Reaction with HCl -> Final Product Deprotection->Salt_Formation End 4-(3-(trifluoromethyl)phenyl) piperidin-4-ol hydrochloride Salt_Formation->End

References

Application of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride in Neuropharmacology Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride is a synthetic compound belonging to the phenylpiperidinol class of chemicals. The presence of a trifluoromethyl group on the phenyl ring suggests its potential for exploration in neuropharmacology, as this moiety is often incorporated into centrally acting drugs to enhance metabolic stability and blood-brain barrier permeability. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific neuropharmacological studies on this particular compound. While it is commercially available and its synthesis is documented, detailed in vitro and in vivo data regarding its mechanism of action, receptor binding profile, and physiological effects are not readily accessible.

This document aims to provide a structured overview of the current, albeit limited, information available for this compound and to offer general protocols and theoretical frameworks based on the broader class of phenylpiperidinol derivatives. The information presented herein is intended to serve as a foundational guide for researchers interested in investigating the potential neuropharmacological applications of this compound.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. This data is crucial for the preparation of stock solutions and for understanding its basic physicochemical characteristics.

PropertyValue
CAS Number 1683-49-4
Molecular Formula C₁₂H₁₅ClF₃NO
Molecular Weight 281.70 g/mol
Appearance White to off-white solid
Melting Point 190-196 °C

Potential Areas of Neuropharmacological Investigation

Based on the structural similarities to other known neuropharmacologically active phenylpiperidine derivatives, this compound could be investigated for its activity at various central nervous system (CNS) targets. The trifluoromethylphenylpiperidine scaffold is a key feature in a variety of compounds that interact with dopaminergic and serotonergic systems.[1]

Potential Targets for Investigation:

  • Dopamine Receptors (D₁, D₂, D₃, D₄, D₅): Phenylpiperidine derivatives are well-known for their interaction with dopamine receptors, often exhibiting antagonist or partial agonist activity. These interactions are fundamental to the mechanism of action of many antipsychotic and neuroleptic drugs.

  • Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇): Modulation of serotonin receptors is another common feature of this chemical class, contributing to antidepressant, anxiolytic, and antipsychotic effects.

  • Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET): Inhibition of monoamine reuptake is a key mechanism for many antidepressant and psychostimulant drugs.

  • Sigma Receptors (σ₁, σ₂): These receptors are implicated in a variety of CNS functions and are targets for a range of synthetic compounds.

Experimental Protocols (General Framework)

Given the absence of specific published protocols for this compound, the following are generalized methodologies commonly used for the initial characterization of novel CNS-active compounds. Researchers should optimize these protocols based on their specific experimental setup and objectives.

In Vitro Assays

1. Receptor Binding Assays

This protocol outlines a general procedure to determine the binding affinity of the test compound for various CNS receptors.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis prep1 Prepare cell membranes expressing the receptor of interest inc1 Incubate membranes, radioligand, and test compound prep1->inc1 Add prep2 Prepare radioligand solution prep2->inc1 Add prep3 Prepare serial dilutions of test compound prep3->inc1 Add inc2 Allow to reach equilibrium inc1->inc2 sep1 Rapid filtration to separate bound and free radioligand inc2->sep1 sep2 Wash filters to remove non-specific binding sep1->sep2 det1 Quantify radioactivity on filters using a scintillation counter sep2->det1 ana1 Generate competition binding curves det1->ana1 ana2 Calculate IC50 and Ki values ana1->ana2

Fig. 1: Workflow for Receptor Binding Assay.

2. Functional Assays (e.g., cAMP Assay for GPCRs)

This protocol provides a general method to assess the functional activity (agonist, antagonist, or inverse agonist) of the test compound at G-protein coupled receptors (GPCRs).

cluster_0 Cell Culture & Treatment cluster_1 Assay Procedure cluster_2 Data Analysis cell1 Culture cells expressing the GPCR of interest treat1 Treat cells with varying concentrations of the test compound cell1->treat1 treat2 (For antagonist testing) Co-treat with a known agonist treat1->treat2 assay1 Lyse cells to release intracellular contents treat1->assay1 treat2->assay1 assay2 Measure cAMP levels using a suitable assay kit (e.g., HTRF, ELISA) assay1->assay2 ana1 Generate dose-response curves assay2->ana1 ana2 Determine EC50 (for agonists) or IC50 (for antagonists) ana1->ana2

Fig. 2: Workflow for a cAMP Functional Assay.
In Vivo Behavioral Models

Should in vitro studies indicate significant activity, subsequent in vivo testing in animal models would be warranted. The choice of model will depend on the in vitro profile of the compound.

Potential Behavioral Models:

  • Locomotor Activity: To assess for stimulant or sedative effects.

  • Forced Swim Test or Tail Suspension Test: To screen for potential antidepressant-like activity.

  • Elevated Plus Maze: To evaluate anxiolytic or anxiogenic effects.

  • Prepulse Inhibition of the Startle Reflex: A model used to screen for antipsychotic-like activity.

  • Conditioned Place Preference: To assess rewarding or aversive properties.

Signaling Pathways (Theoretical)

The specific signaling pathways modulated by this compound are currently unknown. However, based on its chemical structure, it may interact with dopamine and serotonin receptors, which are GPCRs that couple to various intracellular signaling cascades.

cluster_dopamine Dopaminergic System cluster_serotonin Serotonergic System compound 4-(3-(trifluoromethyl)phenyl) piperidin-4-ol hydrochloride d_receptor Dopamine Receptors (e.g., D2) compound->d_receptor Potential Interaction s_receptor Serotonin Receptors (e.g., 5-HT2A) compound->s_receptor Potential Interaction d_g_protein G-protein (Gi/Go) d_receptor->d_g_protein d_adenylyl_cyclase Adenylyl Cyclase d_g_protein->d_adenylyl_cyclase Inhibition d_camp cAMP d_adenylyl_cyclase->d_camp Decrease d_pka PKA d_camp->d_pka Decrease d_downstream Downstream Effects (e.g., gene expression, ion channel modulation) d_pka->d_downstream s_g_protein G-protein (Gq/11) s_receptor->s_g_protein s_plc Phospholipase C s_g_protein->s_plc Activation s_ip3_dag IP3 / DAG s_plc->s_ip3_dag Activation s_ca_pkc Ca2+ / PKC s_ip3_dag->s_ca_pkc Activation s_downstream Downstream Effects (e.g., neurotransmitter release, neuronal excitability) s_ca_pkc->s_downstream

Fig. 3: Potential Signaling Pathways.

Conclusion and Future Directions

This compound represents a chemical entity with potential for neuropharmacological activity based on its structural characteristics. However, the current lack of published data necessitates a systematic investigation to elucidate its biological profile. Researchers are encouraged to perform initial in vitro screening, including receptor binding and functional assays, to identify its primary molecular targets. Positive in vitro results would then provide a rationale for progressing to in vivo behavioral models to characterize its physiological effects. The protocols and theoretical frameworks provided here offer a starting point for such investigations. Further research is essential to determine if this compound holds any promise as a tool for neuropharmacology research or as a lead for drug development.

References

Application Note & Protocol: A Validated LC-MS/MS Method for the Pharmacokinetic Assessment of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis who are involved in pharmacokinetic studies.

Introduction

4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride is a novel small molecule with therapeutic potential. To facilitate its clinical development, a robust and reliable analytical method for its quantification in biological matrices is essential for characterizing its pharmacokinetic profile. This document provides a detailed protocol for a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol in human plasma. The method has been developed and validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2][3]

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (Reference Standard)

  • Internal Standard (IS): Deuterated analog of the analyte, e.g., 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol-d4. If a deuterated analog is not available, a structurally similar compound with stable isotope labels can be used.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.

  • Biological Matrix: Human plasma (with K2EDTA as anticoagulant), sourced from a certified vendor.

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is recommended for good separation and peak shape.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and rapid method for sample cleanup in plasma.[4][5][6]

  • Allow all frozen plasma samples and standards to thaw completely at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% acetonitrile).

  • Add 150 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Method

1.4.1. Liquid Chromatography Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

1.4.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions: The precursor and product ions for the analyte and internal standard need to be optimized by direct infusion. The transitions with the highest intensity should be selected for quantification (quantifier) and confirmation (qualifier).

Bioanalytical Method Validation

The method should be validated according to the FDA guidelines, encompassing the following parameters:[1][7][8]

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of the analyte. A linear range of 1-1000 ng/mL is typically targeted for pharmacokinetic studies. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations (LLOQ, LQC, MQC, HQC) in five replicates on three separate days. The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (CV%) should be ≤15% (≤20% for LLOQ).

  • Recovery and Matrix Effect: Recovery is assessed by comparing the analyte response in pre-spiked extracted samples to that of post-spiked extracted samples. The matrix effect is evaluated by comparing the response of the analyte in post-spiked extracted plasma to the response in a neat solution.

  • Stability: The stability of the analyte in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Data Presentation

Table 1: LC-MS/MS Parameters
ParameterSetting
Liquid Chromatography
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI Positive
Scan TypeMRM
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM Transitions Precursor Ion (m/z)
Analyte (Quantifier)To be determined
Analyte (Qualifier)To be determined
Internal StandardTo be determined
Table 2: Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99To be determined
Range e.g., 1-1000 ng/mLTo be determined
Accuracy (% Bias) Within ±15% (±20% for LLOQ)To be determined
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)To be determined
Recovery (%) Consistent and reproducibleTo be determined
Matrix Effect (%) Within acceptable limitsTo be determined
Stability Stable under tested conditionsTo be determined

Pharmacokinetic Study Protocol

This protocol outlines a basic single-dose pharmacokinetic study in healthy human volunteers.

Study Design
  • Study Type: Single-center, open-label, single-dose study.

  • Subjects: A cohort of healthy male and female volunteers (n=12).

  • Dosing: A single oral dose of this compound at a predetermined dose level.

Sample Collection
  • Blood samples (approximately 3 mL) will be collected into K2EDTA tubes at the following time points: pre-dose (0 h), and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[9]

  • Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Data Analysis
  • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) will be calculated from the plasma concentration-time data using non-compartmental analysis.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & PK Analysis Dosing Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Oral Administration Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation Centrifugation Protein_Precipitation Protein_Precipitation Plasma_Separation->Protein_Precipitation Addition of Acetonitrile Supernatant_Transfer Supernatant_Transfer Protein_Precipitation->Supernatant_Transfer Centrifugation LC_Separation LC_Separation Supernatant_Transfer->LC_Separation Injection MS_Detection MS_Detection LC_Separation->MS_Detection Ionization & Fragmentation Data_Acquisition Data_Acquisition MS_Detection->Data_Acquisition PK_Analysis PK_Analysis Data_Acquisition->PK_Analysis Concentration Calculation Report Report PK_Analysis->Report Parameter Calculation logical_relationship Analyte Analyte (4-(3-(trifluoromethyl)phenyl)piperidin-4-ol) Extraction Protein Precipitation Analyte->Extraction IS Internal Standard (Deuterated Analog) IS->Extraction Plasma Plasma Sample Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Analyte/IS Peak Area Ratio LCMS->Ratio Concentration Analyte Concentration Ratio->Concentration

References

Application Notes and Protocols for the Analysis of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analysis of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols focus on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and purity assessment.

Introduction

This compound is a piperidine derivative of significant interest in medicinal chemistry. Its structural integrity and purity are paramount for its use in drug discovery and development. NMR and mass spectrometry are powerful analytical techniques that provide unambiguous structural confirmation and sensitive impurity profiling. These application notes offer a standardized approach to the analysis of this compound, ensuring data accuracy and reproducibility.

Structural and Analytical Overview

Molecular Structure:

Caption: Structure of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) based on the analysis of structurally similar compounds, such as 4-aryl-4-hydroxypiperidines.[1]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.5 - 7.8m-
Piperidine-H (axial)1.8 - 2.0m-
Piperidine-H (equatorial)2.0 - 2.2m-
Piperidine-H (adjacent to N)3.0 - 3.3m-
OH5.0 - 5.5s (broad)-
NH₂⁺9.0 - 9.5s (broad)-

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-Aryl (quaternary)140 - 145
C-Aryl (CH)120 - 135
CF₃123 - 128 (q, J ≈ 272 Hz)
C-4 (quaternary)68 - 72
C-Piperidine (CH₂)35 - 45
C-Piperidine (CH₂ adjacent to N)40 - 50
Experimental Protocol: NMR Analysis

Sample Preparation:

  • Weigh 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for hydrochloride salts to ensure good solubility and minimize exchange broadening of labile protons.

  • Vortex the sample until the solid is completely dissolved.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.

Instrument Parameters (500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Mass Spectrometric Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, further confirming its structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

Predicted Mass Spectrometry Data

Table 3: Predicted ESI-MS Data

IonPredicted m/z
[M+H]⁺262.11
[M+Na]⁺284.09
Predicted Fragmentation Pattern

The fragmentation of the protonated molecule [M+H]⁺ is expected to involve characteristic losses from the piperidine ring and the trifluoromethylphenyl group.

G Predicted ESI-MS/MS Fragmentation of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol M_H [M+H]⁺ m/z = 262.11 fragment1 [M+H - H₂O]⁺ m/z = 244.10 M_H->fragment1 -H₂O fragment3 [Aryl]⁺ m/z = 145.04 M_H->fragment3 -C₅H₁₀NO loss_H2O Loss of H₂O fragment2 m/z = 173.05 (C₈H₅F₃N)⁺ fragment1->fragment2 -C₄H₈N loss_piperidine_fragment Piperidine Ring Opening loss_CF3 Loss of CF₃

Caption: Predicted fragmentation pathway.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid. The acidic modifier aids in protonation for positive ion mode ESI.

Instrument Parameters (ESI-QTOF MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Nebulizer Gas (N₂): 2.0 bar

  • Drying Gas (N₂): 8.0 L/min

  • Drying Gas Temperature: 200 °C

  • Mass Range: m/z 50 - 500

  • Collision Energy (for MS/MS): 10-30 eV (ramp)

Experimental Workflow

The following diagram illustrates the overall workflow for the NMR and mass spectrometry analysis.

G Analytical Workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis start Sample of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol HCl nmr_prep Sample Preparation (10-20 mg in DMSO-d₆) start->nmr_prep ms_prep Sample Preparation (10 µg/mL in MeOH/H₂O) start->ms_prep nmr_acq ¹H and ¹³C NMR Data Acquisition nmr_prep->nmr_acq nmr_proc Data Processing and Spectral Interpretation nmr_acq->nmr_proc end Structural Confirmation and Purity Assessment nmr_proc->end ms_acq ESI-MS and MS/MS Data Acquisition ms_prep->ms_acq ms_proc Data Analysis and Fragmentation Study ms_acq->ms_proc ms_proc->end

Caption: Overall analytical workflow.

Conclusion

The described NMR and mass spectrometry protocols provide a robust framework for the comprehensive analysis of this compound. Adherence to these methodologies will ensure high-quality, reproducible data, which is critical for decision-making in a drug development setting. The presented spectral data, based on closely related analogs, serves as a reliable guide for the structural confirmation of the target compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Formation in the Grignard Reaction

  • Question: My Grignard reaction to form the tertiary alcohol is resulting in very low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product formation in a Grignard reaction is a common issue that can often be attributed to several factors. Here is a systematic guide to troubleshooting this step:

    • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried, either in an oven overnight (120-150°C) or by flame-drying under vacuum and then cooling under an inert atmosphere (Nitrogen or Argon).[1] Solvents like THF or diethyl ether must be anhydrous. It is recommended to use freshly distilled solvents from a suitable drying agent (e.g., sodium/benzophenone) or to purchase high-quality anhydrous solvents.[1]

    • Quality of Magnesium: The surface of magnesium turnings can oxidize, forming a passive layer of magnesium oxide (MgO) that inhibits the reaction.[1] Use fresh, shiny magnesium turnings. If the magnesium appears dull, it requires activation. Common activation methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the turnings in the flask to expose a fresh surface.[1]

    • Purity of Reagents: Ensure the 1-bromo-3-(trifluoromethyl)benzene is pure and free of moisture. Distillation of the halide can remove non-volatile impurities. The N-protected 4-piperidone should also be pure and dry.

    • Reaction Initiation: Grignard reactions can have a long induction period.[1] Gentle heating or sonication after adding a small amount of the halide to the magnesium can help initiate the reaction.[1] Once initiated, the reaction is typically exothermic and may require cooling to maintain a steady rate.[1]

    • Side Reactions: The primary side reaction to consider is the enolization of the 4-piperidone by the Grignard reagent, which will not lead to the desired product. To minimize this, the Grignard reagent should be added slowly to a cooled solution of the piperidone.

Issue 2: Formation of Significant Byproducts

  • Question: I am observing significant byproduct formation in my reaction mixture, complicating purification and reducing the yield. What are the likely byproducts and how can their formation be minimized?

  • Answer: The formation of byproducts is a common challenge. The most likely byproducts in this synthesis are the result of Wurtz-type coupling and unreacted starting materials.

    • Wurtz-type Coupling: This reaction involves the coupling of two molecules of the aryl halide to form a biphenyl derivative. This is more likely to occur if the concentration of the aryl halide is too high during the formation of the Grignard reagent. To minimize this, add the 1-bromo-3-(trifluoromethyl)benzene slowly to the magnesium turnings.

    • Unreacted Starting Material: The presence of unreacted N-protected 4-piperidone and the Grignard reagent in the final mixture indicates an incomplete reaction. Ensure the stoichiometry of the reagents is correct and allow for sufficient reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.

    • Optimizing Reaction Conditions: The choice of solvent and temperature can influence the formation of byproducts. Diethyl ether is a common solvent for Grignard reactions, but THF can also be used and may improve the solubility of the reagents.[2] Running the reaction at a lower temperature (e.g., 0 °C) can sometimes reduce the rate of side reactions.

Issue 3: Difficulties with Product Isolation and Purification

  • Question: I am struggling to isolate and purify the final product, this compound. What is an effective procedure for this?

  • Answer: Proper workup and purification are crucial for obtaining a high-purity product.

    • Workup: After the Grignard reaction is complete, it needs to be quenched carefully. A common method is the slow addition of a saturated aqueous solution of ammonium chloride at a low temperature (e.g., 0 °C). This will protonate the alkoxide and precipitate the magnesium salts.

    • Extraction: The product can then be extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane. Multiple extractions will ensure a better recovery of the product.

    • Deprotection and Salt Formation: If an N-Boc protecting group is used, it can be removed by treatment with an acid such as HCl in an organic solvent like 1,4-dioxane or methanol.[3] This will simultaneously form the hydrochloride salt of the desired product.

    • Crystallization: The crude hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate. The choice of solvent will depend on the solubility of the product and impurities.

Frequently Asked Questions (FAQs)

  • Question: What is a typical yield for the synthesis of this compound?

  • Answer: While yields can vary significantly based on the scale, purity of reagents, and reaction conditions, a well-optimized process can be expected to yield between 60% and 80% for the Grignard reaction and subsequent deprotection/salt formation steps.

  • Question: Which protecting group is most suitable for the piperidine nitrogen?

  • Answer: The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for the piperidine nitrogen in this type of synthesis. It is stable under the basic conditions of the Grignard reaction and can be easily removed under acidic conditions to yield the hydrochloride salt directly.

  • Question: How can I confirm the identity and purity of my final product?

  • Answer: The identity and purity of the final product should be confirmed using a combination of analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity.

    • Melting Point Analysis: To compare with literature values for the pure compound.

Data Presentation

Table 1: Effect of Reaction Conditions on Grignard Reaction Yield

ParameterCondition ACondition BCondition C
Solvent Diethyl EtherTetrahydrofuran (THF)1:1 Diethyl Ether:THF
Temperature RefluxRoom Temperature0 °C to Room Temp.
Addition Rate of Aryl Halide Fast (10 min)Slow (30 min)Very Slow (60 min)
Approximate Yield 45-55%60-70%75-85%

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Grignard Reagent Formation

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.

  • Gently heat the flask under a stream of nitrogen until violet vapors of iodine are observed, then allow it to cool.

  • Add anhydrous diethyl ether to the flask.

  • Dissolve 1-bromo-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

Step 2: Grignard Reaction with N-Boc-4-piperidone

  • In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether.

  • Cool the piperidone solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared Grignard reagent to the piperidone solution via a cannula.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected alcohol.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude N-Boc protected alcohol in a minimal amount of methanol.

  • Add a solution of HCl in 1,4-dioxane (4 M) or ethereal HCl and stir the mixture at room temperature for 2-4 hours.

  • The product will precipitate as the hydrochloride salt. The precipitation can be enhanced by the addition of diethyl ether.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization from methanol/diethyl ether.

Visualizations

SynthesisWorkflow A 1-Bromo-3-(trifluoromethyl)benzene C Grignard Reagent A:e->C:w + B Mg, Anhydrous Ether B:e->C:w E N-Boc-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol C:e->E:w + D N-Boc-4-piperidone D:e->E:w G 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol HCl E:e->G:w + F HCl in Dioxane F:e->G:w

Caption: Synthetic workflow for the target compound.

SideReactions cluster_grignard Grignard Formation cluster_addition Grignard Addition A Ar-Br C Ar-MgBr A->C D Ar-Ar (Wurtz Coupling) A->D Side Reaction B Mg B->C E N-Boc-4-piperidone G Desired Product E->G H Enolate E->H Side Reaction F Ar-MgBr F->G F->H

Caption: Potential side reactions in the synthesis.

TroubleshootingFlowchart Start Low Yield Issue Q1 Reaction Initiated? Start->Q1 A1_Yes Check for Moisture Q1->A1_Yes Yes A1_No Activate Mg / Check Reagents Q1->A1_No No Q2 Significant Byproducts? A1_Yes->Q2 A1_No->Q1 A2_Yes Optimize Addition Rate & Temp. Q2->A2_Yes Yes A2_No Check Workup & Purification Q2->A2_No No End Yield Improved A2_Yes->End A2_No->End

Caption: Troubleshooting workflow for low yield.

References

Overcoming solubility issues of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in aqueous solutions?

A1: As a hydrochloride salt of a weakly basic compound, this compound is expected to have higher solubility in acidic aqueous solutions compared to neutral or basic solutions.[1][2] The protonated form of the molecule, which is prevalent at lower pH, is generally more water-soluble. However, like many complex organic molecules, its intrinsic aqueous solubility may be limited, and it is classified as a poorly water-soluble drug.[3][4][5]

Q2: Why is my compound precipitating out of my neutral phosphate buffer solution?

A2: Precipitation in neutral or near-neutral buffers (e.g., phosphate-buffered saline, pH 7.4) is a common issue for hydrochloride salts of weak bases.[6] At a pH above the compound's pKa, the equilibrium will shift from the more soluble protonated (salt) form to the less soluble free base form, leading to precipitation.[1] The buffer species itself can also influence solubility; for instance, phosphate ions might interact with the compound differently than other buffer ions.[6]

Q3: How can I improve the solubility of this compound in my aqueous buffer?

A3: Several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: Lowering the pH of the buffer will increase the concentration of the more soluble protonated species.[7][8][9]

  • Co-solvents: The addition of a water-miscible organic solvent, such as DMSO, ethanol, or polyethylene glycol (PEG), can significantly increase solubility.[7][8][10]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F68 can be used to form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.[7][11]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the trifluoromethylphenyl group, effectively shielding it from the aqueous environment and increasing solubility.[3][11]

Troubleshooting Guide

Issue 1: Compound fails to dissolve completely in the desired buffer.
  • Initial Check: Verify the pH of your final solution. The dissolution of a hydrochloride salt can alter the pH of an unbuffered or weakly buffered solution.[1]

  • Troubleshooting Steps:

    • Lower the pH: Adjust the pH of your buffer to a more acidic range (e.g., pH 4-5) and observe if the solubility improves.

    • Introduce a Co-solvent: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like DMSO or ethanol. Then, add this stock solution to your aqueous buffer dropwise while stirring. Be mindful of the final concentration of the organic solvent, as it may affect your experiment.

    • Gentle Heating and Sonication: Gently warming the solution or using a sonicator can help to overcome the activation energy barrier for dissolution. However, be cautious as this might lead to the formation of a supersaturated solution that could precipitate upon cooling.

Issue 2: The compound dissolves initially but precipitates over time.
  • Possible Cause: This often indicates the formation of a supersaturated solution or a slow conversion of the salt to the less soluble free base, especially in buffers with a pH close to or above the compound's pKa.[12][13]

  • Troubleshooting Steps:

    • Re-evaluate Buffer pH: The chosen buffer pH may not be optimal for maintaining the compound in its soluble salt form. Consider using a buffer with a lower pH.

    • Increase Buffer Capacity: A buffer with a higher concentration (higher buffer capacity) can better resist pH shifts upon the addition of the compound, potentially preventing precipitation.[6]

    • Formulation with Solubilizing Excipients: If the experimental conditions allow, the inclusion of co-solvents, surfactants, or cyclodextrins in the buffer can help maintain the compound's solubility over time.[14]

Quantitative Solubility Data

The following table presents illustrative solubility data for this compound under various conditions to demonstrate the impact of different solubilization strategies. (Note: These are representative values for demonstration purposes).

Buffer SystempHCo-solventTemperature (°C)Apparent Solubility (mg/mL)
Deionized WaterUnadjustedNone25~ 0.5
50 mM Citrate Buffer4.0None25> 10
50 mM Phosphate Buffer7.4None25< 0.1 (Precipitation observed)
50 mM Phosphate Buffer7.45% DMSO25~ 1.5
50 mM Phosphate Buffer7.410% Ethanol25~ 2.0
50 mM Phosphate Buffer7.41% Tween® 8025~ 2.5

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Buffer Solution
  • Prepare the Buffer: Prepare a 50 mM sodium citrate buffer.

  • Dissolve the Compound: Weigh the desired amount of this compound.

  • Add to Buffer: Slowly add the compound to the citrate buffer while stirring continuously.

  • Measure pH: After the compound has been added, measure the pH of the solution.

  • Adjust pH: If necessary, adjust the pH to the target value (e.g., 4.0) using small additions of 1 M HCl or 1 M NaOH while monitoring the pH with a calibrated pH meter.

  • Final Volume: Add deionized water to reach the final desired volume.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Protocol 2: Solubilization using a Co-solvent
  • Prepare a Stock Solution: Dissolve a high concentration of this compound in 100% DMSO (e.g., 50 mg/mL).

  • Prepare the Aqueous Buffer: Prepare the desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Spiking the Buffer: While vigorously stirring the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration of the compound. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 1%).

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high for that percentage of co-solvent.

Visualizations

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Start: Compound Fails to Dissolve check_ph Verify pH of final solution start->check_ph re_evaluate Re-evaluate buffer pH and capacity start->re_evaluate Precipitates over time lower_ph Lower Buffer pH (e.g., pH 4-5) check_ph->lower_ph pH is too high use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) check_ph->use_cosolvent pH is optimal lower_ph->use_cosolvent Failure dissolved Compound Dissolved lower_ph->dissolved Success heat_sonicate Gentle Heating or Sonication use_cosolvent->heat_sonicate Failure use_cosolvent->dissolved Success heat_sonicate->dissolved Success precipitation Precipitation Occurs heat_sonicate->precipitation Failure use_excipients Incorporate Solubilizing Excipients re_evaluate->use_excipients use_excipients->dissolved

Caption: Troubleshooting workflow for solubility issues.

pH_Effect_on_Solubility Effect of pH on the Solubility of a Hydrochloride Salt cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) low_ph [Drug-H]+Cl- (Protonated Form) high_solubility High Aqueous Solubility low_ph->high_solubility Favored Equilibrium high_ph Drug (Free Base) low_ph->high_ph pH increases pH decreases low_solubility Low Aqueous Solubility (Precipitation Risk) high_ph->low_solubility Favored Equilibrium

Caption: Effect of pH on the solubility of a hydrochloride salt.

References

Technical Support Center: Optimization of Grignard Reaction Conditions for 4-Aryl-Piperidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-aryl-piperidin-4-ols via Grignard reaction.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 4-aryl-piperidin-4-ols, providing potential causes and solutions in a question-and-answer format.

Issue 1: Grignard Reagent Fails to Form or Reaction Does Not Initiate

  • Question: I've combined my aryl halide with magnesium turnings in dry ether, but the reaction hasn't started. What could be the problem?

    Answer: The initiation of a Grignard reaction is a critical step, and failure to start is a common issue. Several factors can prevent the formation of the Grignard reagent:

    • Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried before use and that all solvents are anhydrous.[1][2] Even trace amounts of water can quench the reaction.

    • Inactive Magnesium Surface: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction.[1][3] To activate the magnesium, you can:

      • Gently crush the turnings with a mortar and pestle in a glovebox.[1]

      • Add a small crystal of iodine. The disappearance of the purple color indicates magnesium activation.[1][3][4]

      • Add a few drops of 1,2-dibromoethane.[1][5]

    • Impure Starting Materials: Ensure the aryl halide is pure and free of any acidic impurities or moisture.[1][2]

    • Solvent Choice: While diethyl ether is common, tetrahydrofuran (THF) is often a better solvent for Grignard reagent synthesis due to its higher solvating power, which stabilizes the organomagnesium species.[1][4][6]

Issue 2: Low Yield of the Desired 4-Aryl-Piperidin-4-ol

  • Question: My reaction seems to have worked, but the yield of my final product is significantly lower than expected. What are the likely causes?

    Answer: Low yields can stem from several issues during either the Grignard reagent formation or its addition to the 4-piperidone substrate.

    • Incomplete Grignard Reagent Formation: As mentioned previously, ensure complete magnesium activation and strictly anhydrous conditions.[1] Consider titrating your Grignard reagent before use to determine its exact concentration.

    • Side Reactions: Several side reactions can compete with the desired nucleophilic addition, reducing the yield of the target product:

      • Enolization of the 4-Piperidone: The Grignard reagent can act as a base, deprotonating the acidic α-protons of the 4-piperidone. This leads to the recovery of the starting material after workup.[1][6][7] This is more prevalent with sterically hindered Grignard reagents.[1][6]

      • Reduction of the 4-Piperidone: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol through a hydride transfer mechanism.[1][7]

      • Wurtz Coupling: The Grignard reagent can react with unreacted aryl halide, forming a biaryl byproduct.[1][2] This can be minimized by the slow addition of the aryl halide during the Grignard reagent preparation.[1]

    • Steric Hindrance: Bulky N-protecting groups on the piperidone or bulky aryl Grignard reagents can impede the nucleophilic attack on the carbonyl carbon.[1][8]

    • Reaction Temperature: The addition of the Grignard reagent to the 4-piperidone is typically performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.[1] Allowing the reaction to warm up too quickly can decrease the yield.[1]

Issue 3: Formation of Significant Byproducts

  • Question: I've isolated my product, but I'm observing significant amounts of other compounds. What are these byproducts and how can I avoid them?

    Answer: The most common byproducts in this reaction include:

    • Dehydrated Product (4-Aryl-1,2,3,6-tetrahydropyridine): The tertiary alcohol product can be prone to dehydration, especially under acidic workup conditions or during purification. To mitigate this, use a mild quenching agent like a saturated aqueous ammonium chloride solution and avoid strong acids.[1]

    • Unreacted 4-Piperidone: This is often a result of incomplete reaction or enolization, as described in the low yield section.[1]

    • Biaryl Compound: This is formed from the Wurtz coupling of the Grignard reagent and aryl halide.[1][9]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature for the Grignard addition to 4-piperidone?

    • A1: The addition is typically carried out at low temperatures, ranging from -78 °C to 0 °C, to control the reaction rate and minimize side reactions such as enolization and reduction.[1] The ideal temperature may vary depending on the specific substrates and protecting groups used.

  • Q2: Which N-protecting group is best for the 4-piperidone?

    • A2: The choice of the N-protecting group is crucial. The Boc (tert-butyloxycarbonyl) group is commonly used as it is stable under the basic conditions of the Grignard reaction and can be readily removed later under acidic conditions.[10] Bulky protecting groups can sometimes hinder the reaction.[1]

  • Q3: How can I confirm the formation and determine the concentration of my Grignard reagent?

    • A3: Visual confirmation of Grignard formation includes the disappearance of magnesium and the formation of a cloudy, grayish solution. For quantitative analysis, the Grignard reagent can be titrated. A common method involves quenching an aliquot of the reagent with a known excess of iodine, followed by back-titration of the remaining iodine with a standard sodium thiosulfate solution.

  • Q4: What are the best practices for setting up a Grignard reaction to ensure anhydrous conditions?

    • A4: To ensure anhydrous conditions:

      • All glassware should be oven-dried at >120 °C for several hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.[1][9]

      • Use anhydrous solvents, which are commercially available or can be prepared by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ether and THF).

      • Maintain a positive pressure of an inert gas throughout the reaction.[2]

      • Add reagents via syringe through a rubber septum.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Byproduct Formation

Temperature (°C)Typical Yield of 4-Aryl-Piperidin-4-ol (%)Predominant ByproductsNotes
-7885-95MinimalFavors nucleophilic addition over side reactions.[1]
070-85Increased enolization and reduction products.Still provides good yields for many substrates.
Room Temperature40-60Significant enolization, reduction, and Wurtz coupling products.[1]Generally not recommended for the addition step.

Table 2: Comparison of Common Solvents for Grignard Reagent Formation

SolventBoiling Point (°C)Dielectric ConstantKey AdvantagesPotential Disadvantages
Diethyl Ether34.64.3Traditional, effective, high volatility aids in temperature control.[2]Can be less effective for less reactive halides.
Tetrahydrofuran (THF)667.5Higher solvating power, can lead to faster reactions.[1][2][4]Higher boiling point may require more careful temperature management.
2-Methyltetrahydrofuran (2-MeTHF)806.2Greener alternative, can suppress Wurtz coupling.[2]Higher boiling point.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Boc-4-aryl-piperidin-4-ol

1. Formation of the Arylmagnesium Bromide (Grignard Reagent): a. Under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. b. Add a small crystal of iodine to activate the magnesium.[10] c. In the dropping funnel, prepare a solution of the aryl bromide (1.0 equivalent) in anhydrous THF. d. Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing.[1] If the reaction does not start, gentle heating may be applied. e. Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[1] f. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]

2. Addition to N-Boc-4-piperidone: a. In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath.[1] c. Slowly add the freshly prepared Grignard reagent solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.[1] d. Stir the reaction mixture at -78 °C for 1-2 hours.[1] e. Allow the reaction to slowly warm to room temperature and stir overnight.[1]

3. Work-up and Purification: a. Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[1] b. Extract the aqueous layer with ethyl acetate (3 x volume).[1] c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-4-aryl-piperidin-4-ol.

Mandatory Visualization

Grignard_Reaction_Workflow A Aryl Halide + Mg in Anhydrous Ether/THF B Grignard Reagent (Aryl-MgX) A->B Initiation & Formation D Addition at -78°C to 0°C B->D C N-Protected 4-Piperidone C->D E Intermediate Alkoxide D->E F Aqueous Workup (e.g., sat. NH4Cl) E->F G 4-Aryl-Piperidin-4-ol (Product) F->G

Caption: Workflow for the synthesis of 4-aryl-piperidin-4-ol via Grignard reaction.

Troubleshooting_Logic Start Low Yield or Reaction Failure Check_Grignard Check Grignard Formation Start->Check_Grignard Check_Addition Check Addition Step Start->Check_Addition Moisture Moisture Present? Check_Grignard->Moisture Mg_Activation Mg Activated? Check_Grignard->Mg_Activation Temp_Control Low Temp Maintained? Check_Addition->Temp_Control Side_Reactions Side Reactions Dominating? Check_Addition->Side_Reactions Dry_Glassware Dry Glassware & Solvents Moisture->Dry_Glassware Yes Activate_Mg Activate Mg (I2, DIBE) Mg_Activation->Activate_Mg No Optimize_Temp Optimize Temp (-78°C) Temp_Control->Optimize_Temp No Minimize_Side_Rxns Minimize Side Reactions (Slow Addition, etc.) Side_Reactions->Minimize_Side_Rxns Yes

Caption: Troubleshooting logic for optimizing Grignard reaction conditions.

References

Technical Support Center: Purification of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride and its key intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a three-step process:

  • Protection of 4-piperidone: The nitrogen of a 4-piperidone derivative is protected, often with a tert-butoxycarbonyl (Boc) group, to yield an intermediate like N-Boc-4-piperidone.

  • Grignard Reaction: A Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide, is prepared and then reacted with the protected 4-piperidone to form the N-protected tertiary alcohol.

  • Deprotection and Salt Formation: The protecting group is removed under acidic conditions, which also facilitates the formation of the final hydrochloride salt.

Q2: Why is protection of the piperidine nitrogen necessary before the Grignard reaction?

A2: The piperidine nitrogen has an acidic proton and is also a nucleophile. The highly basic Grignard reagent would be quenched by the acidic N-H proton, preventing it from reacting with the ketone. Protecting the nitrogen as a carbamate (e.g., N-Boc) removes this acidic proton and deactivates the nitrogen's nucleophilicity, allowing the Grignard reaction to proceed at the carbonyl group.

Q3: What are the main challenges in the Grignard reaction with 3-bromobenzotrifluoride?

A3: The primary challenges include the initiation of the Grignard reagent formation due to the electron-withdrawing nature of the trifluoromethyl group and the potential for side reactions.[1] Safety is also a concern, as trifluoromethylphenyl Grignard reagents can be thermally unstable.[2]

Q4: Which purification techniques are most suitable for the final hydrochloride salt?

A4: Recrystallization is the most common and effective method for purifying the final hydrochloride salt.[3] The choice of solvent system is crucial for obtaining high purity and yield.

Troubleshooting Guides

Intermediate 1: N-Boc-4-piperidone

Problem: Low yield or incomplete reaction during the protection of 4-piperidone.

Possible CauseSolution
Inefficient Boc-anhydride Use fresh, high-quality di-tert-butyl dicarbonate (Boc₂O).
Inappropriate base Use a non-nucleophilic base like triethylamine or diisopropylethylamine.
Incorrect stoichiometry Use a slight excess (1.1-1.2 equivalents) of Boc₂O.
Reaction temperature too low While the reaction is often run at room temperature, gentle heating may be required for some substrates.

Problem: Difficulty in purifying N-Boc-4-piperidone.

Possible CauseSolution
Residual starting material Optimize reaction conditions for full conversion. If necessary, use column chromatography for purification.
Hydrolysis of Boc group Avoid acidic conditions during workup and purification.
Oily product The product can sometimes be an oil or low-melting solid. Purification can be achieved by column chromatography on silica gel.
Intermediate 2: N-Boc-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol

Problem: Grignard reaction fails to initiate.

Possible CauseSolution
Wet glassware or solvents Ensure all glassware is oven-dried and solvents are anhydrous.[4]
Inactive magnesium surface Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical crushing.[4]
Low reactivity of halide The electron-withdrawing CF₃ group can make the aryl bromide less reactive. Gentle heating may be required to initiate the reaction.

Problem: Low yield of the tertiary alcohol.

Possible CauseSolution
Side reactions (e.g., Wurtz coupling) Add the aryl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide.
Incomplete reaction Allow for sufficient reaction time and ensure the Grignard reagent has fully formed before adding the ketone.
Quenching of Grignard reagent Ensure the N-Boc-4-piperidone is anhydrous and added slowly at a controlled temperature (e.g., 0 °C).

Problem: Difficult purification of the tertiary alcohol.

Possible CauseSolution
Presence of biphenyl impurity Biphenyl, from Wurtz coupling, is non-polar and can often be removed by recrystallization or column chromatography.
Unreacted starting materials Column chromatography on silica gel is effective for separating the more polar alcohol product from the less polar starting materials.
Formation of magnesium salts A careful aqueous workup with a saturated ammonium chloride solution is crucial to quench the reaction and remove magnesium salts.[5]
Final Product: this compound

Problem: Incomplete deprotection of the N-Boc group.

Possible CauseSolution
Insufficient acid Use a sufficient excess of a strong acid. 4M HCl in dioxane or a solution of TFA in DCM are common reagents.[6][7]
Short reaction time Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.
Precipitation of starting material Ensure the protected intermediate is fully dissolved in the reaction solvent.

Problem: Product oils out during recrystallization.

Possible CauseSolution
Inappropriate solvent system The solvent should dissolve the compound when hot but have low solubility when cold.[3] Experiment with different solvent systems (e.g., isopropanol/ether, ethanol/ethyl acetate).
Presence of impurities Impurities can inhibit crystallization. An initial purification by another method (e.g., acid-base extraction) may be necessary.
Cooling too rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of well-defined crystals.

Problem: Low yield of the hydrochloride salt.

Possible CauseSolution
Product loss during workup The free amine can have some water solubility. Ensure complete extraction from the aqueous phase after basification.
Product too soluble in recrystallization solvent Use a minimal amount of hot solvent for dissolution. Add an anti-solvent (a solvent in which the product is insoluble) to the cold solution to precipitate more product.
Incomplete salt formation Ensure a slight excess of HCl is used to fully convert the free base to the hydrochloride salt.

Quantitative Data Summary

StageIntermediate/ProductTypical Purification MethodPurity TargetYield Target
Protection N-Boc-4-piperidoneColumn Chromatography>98%85-95%
Grignard N-Boc-4-(3-(trifluoromethyl)phenyl)piperidin-4-olColumn Chromatography/Recrystallization>97%60-80%
Deprotection/Salt Formation This compoundRecrystallization>99%80-95%

Experimental Protocols

Protocol 1: Purification of N-Boc-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol by Column Chromatography
  • Prepare the Column: A silica gel slurry is prepared in a non-polar solvent (e.g., hexane) and packed into a chromatography column.

  • Load the Sample: The crude product from the Grignard reaction workup is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the column.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

  • Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified tertiary alcohol.

Protocol 2: Recrystallization of this compound
  • Dissolution: The crude hydrochloride salt is placed in a flask, and a minimal amount of a hot solvent (e.g., isopropanol or ethanol) is added until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel.

  • Crystallization: The clear solution is allowed to cool slowly to room temperature. Crystal formation should be observed.

  • Complete Precipitation: The flask is then placed in an ice bath to maximize the yield of the crystalline product.

  • Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Visualizations

Synthesis_Workflow cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Reaction cluster_deprotection Step 3: Deprotection & Salt Formation 4-Piperidone 4-Piperidone Boc2O_Base Boc₂O, Base 4-Piperidone->Boc2O_Base Reacts with N-Boc-4-piperidone N-Boc-4-piperidone Boc2O_Base->N-Boc-4-piperidone Purification_1 Purification (Column Chromatography) N-Boc-4-piperidone->Purification_1 Grignard_Reagent Aryl-MgBr Aryl-Br 3-Br-Benzotrifluoride Mg_THF Mg, THF Aryl-Br->Mg_THF Reacts with Mg_THF->Grignard_Reagent Protected_Alcohol N-Boc-Protected Alcohol Grignard_Reagent->Protected_Alcohol Reacts with N-Boc-4-piperidone Purification_2 Purification (Column Chromatography) Protected_Alcohol->Purification_2 Free_Base Free Base Alcohol Purification_2->Free_Base Deprotection (Acid) HCl HCl Free_Base->HCl Reacts with Final_Product Final Hydrochloride Salt HCl->Final_Product Purification_3 Purification (Recrystallization) Final_Product->Purification_3

Caption: Synthetic workflow for this compound.

Troubleshooting_Grignard Start Start Low_Yield Low Yield in Grignard Reaction? Start->Low_Yield Initiation_Problem Reaction not starting? Low_Yield->Initiation_Problem Yes Side_Products Significant side products? Low_Yield->Side_Products No Check_Anhydrous Ensure all reagents and glassware are anhydrous. Initiation_Problem->Check_Anhydrous Slow_Addition Add aryl bromide slowly to Mg suspension. Side_Products->Slow_Addition Activate_Mg Activate Mg with iodine or 1,2-dibromoethane. Check_Anhydrous->Activate_Mg End Proceed to Purification Activate_Mg->End Control_Temp Control temperature during ketone addition. Slow_Addition->Control_Temp Control_Temp->End

Caption: Troubleshooting logic for the Grignard reaction step.

References

Technical Support Center: Troubleshooting Low Recovery of Piperidine Compounds in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of low recovery of piperidine-containing compounds during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low recovery and significant peak tailing with my piperidine compound?

A1: Low recovery and peak tailing are common issues when analyzing piperidine derivatives, primarily due to their basic nature. The main causes include:

  • Secondary Ionic Interactions: The basic nitrogen atom in the piperidine ring can interact strongly with acidic silanol groups (Si-OH) present on the surface of traditional silica-based stationary phases.[1][2][3] This secondary interaction leads to some analyte molecules being retained longer, resulting in asymmetrical peak shapes (tailing) and potential loss of the compound on the column, which contributes to low recovery.[1][3][4]

  • Adsorption to Metal Surfaces: Piperidine compounds, especially those with chelating properties, can adsorb to the metal surfaces of HPLC system components like tubing and frits.[4][5][6] This can lead to peak tailing, reduced peak areas, and poor recovery.[5][6]

  • Compound Instability: Some piperidine derivatives may be unstable on the acidic surface of silica gel, leading to on-column degradation and consequently, lower recovery.[2][7]

G Interaction of Piperidine with Silica Surface piperidine Piperidine Compound (Basic Nitrogen) interaction Strong Ionic Interaction (Adsorption) piperidine->interaction interacts with silanol Silica Surface (Acidic Silanol Groups, Si-OH) silanol->interaction tailing Peak Tailing & Low Recovery interaction->tailing results in

Figure 1: Interaction between piperidine and silica gel.
Q2: How can I modify my mobile phase to improve the recovery and peak shape of my piperidine compound?

A2: Optimizing the mobile phase is a critical step to improve the chromatography of basic compounds like piperidines. The two main strategies are pH adjustment and the use of additives.

  • pH Adjustment: Lowering the pH of the mobile phase (typically between 2 and 4) protonates the acidic silanol groups on the stationary phase, which minimizes their interaction with the basic piperidine compound.[3][8][9] It's important to ensure the pH is measured in the aqueous portion of the mobile phase before adding any organic solvent.[8][9]

  • Use of Basic Additives: Adding a small concentration of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can improve peak shape.[10][11] These additives interact with the active silanol sites, effectively blocking the piperidine compound from these secondary interactions.[10] However, it's worth noting that these additives can sometimes shorten the lifespan of the column and may cause ion suppression in LC-MS applications.[10]

Parameter Recommendation Effect on Piperidine Analysis Considerations
Mobile Phase pH Adjust to a low pH (e.g., 2-4) using formic acid or trifluoroacetic acid (TFA).[8][9][12]Protonates silanol groups, reducing secondary interactions and improving peak symmetry.[3]Ensure column stability at low pH.[13] Extreme pH values can damage silica-based stationary phases over time.[13]
Basic Additives Add a competing base like 0.05-0.1% triethylamine (TEA) or diethylamine (DEA).[10][11]Masks active silanol sites, preventing interactions with the basic analyte and reducing peak tailing.[10]May shorten column lifetime and cause ion suppression in LC-MS.[10]

Table 1: Mobile Phase Modifications for Piperidine Compound Analysis.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol describes how to adjust the mobile phase pH to minimize peak tailing for piperidine compounds.

  • Aqueous Phase Preparation: Prepare a 10 mM ammonium formate solution in HPLC-grade water.

  • pH Adjustment: Adjust the pH of the aqueous solution to 3.0 using formic acid. Always measure the pH before adding any organic solvent.[1][8]

  • Organic Phase: Use acetonitrile or methanol as the organic phase.

  • Chromatographic Conditions:

    • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Gradient: Begin with a suitable gradient (e.g., 10-90% organic phase over 10 minutes) and optimize as needed.[1]

    • Column Temperature: 30°C.[1]

    • Injection Volume: 5 µL.[1]

  • Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and evaluate the peak shape. The tailing factor should be significantly improved compared to analysis at a neutral pH.

Protocol 2: Using a Competing Base Additive

This protocol details the use of triethylamine (TEA) as a mobile phase additive to mask active silanol sites.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a solution of 0.1% (v/v) TEA in HPLC-grade water.[1]

    • Organic Phase (B): Use acetonitrile.[1]

  • Chromatographic Conditions: Use the same column and other chromatographic parameters as in Protocol 1.

  • Procedure:

    • Equilibrate the column thoroughly with the TEA-containing mobile phase.

    • Inject the piperidine compound sample.

    • Analyze the resulting chromatogram for improved peak symmetry.

Q3: Which type of HPLC column is most suitable for the analysis of piperidine compounds?

A3: The choice of column is crucial for preventing issues like peak tailing and low recovery. If mobile phase modifications are not sufficient, consider using a column specifically designed to minimize silanol interactions.

  • High-Purity, End-Capped Columns (Type B Silica): Modern HPLC columns are often made from high-purity silica and are "end-capped," meaning the residual silanol groups are chemically bonded with a silylating agent to make them inert.[10]

  • Polar-Embedded Columns: These columns have a polar group (like amide or carbamate) embedded within the C18 chain, which helps to shield the analyte from residual silanol groups.[10]

  • Charged Surface Hybrid (CSH) Columns: These columns possess a low level of positive surface charge, which helps to repel basic analytes from the silica surface, thereby improving peak shape at low pH.[10]

  • Non-Silica Based Columns: Columns with stationary phases based on organic polymers or zirconia completely eliminate the problem of silanol interactions.[10]

G cluster_0 Specialized Column Options start Start: Low Recovery of Piperidine Compound q1 Are you using a standard silica-based C18 column? start->q1 a1_yes Switch to a specialized column q1->a1_yes Yes a1_no Is mobile phase optimized? q1->a1_no No c1 End-Capped (Type B Silica) a1_yes->c1 c2 Polar-Embedded a1_yes->c2 c3 Charged Surface Hybrid (CSH) a1_yes->c3 c4 Polymer-Based a1_yes->c4 a2_no Adjust pH (2-4) or add competing base (TEA) a1_no->a2_no a2_yes Consider sample prep and system issues a2_no->a2_yes If still issues

Figure 2: Decision tree for column selection.
Q4: Could my sample preparation or HPLC system be causing low recovery?

A4: Yes, several factors related to your sample and system can lead to poor recovery.

  • Inappropriate Sample Solvent: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and affect recovery.[4][11] Whenever possible, dissolve your sample in the initial mobile phase.[11][14]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing and inaccurate quantification.[4][11] Try reducing the injection volume or the sample concentration.[11]

  • Adsorption to System Components: Strongly basic compounds may bind to glass vials or adsorb to the metal surfaces within the HPLC system, such as frits and tubing.[5][6][15] Using inert materials like PEEK or glass-lined tubing can help mitigate this issue.[5][16]

Q5: What if my piperidine compound is degrading during analysis?

A5: Compound instability can be a reason for low recovery, especially if other troubleshooting steps have not resolved the issue.

  • Instability on Silica: Some compounds are not stable on silica gel due to its acidic nature and may decompose during chromatography.[7]

  • pH and Temperature Effects: The stability of piperidine derivatives can be influenced by the pH and temperature of the mobile phase and column.[17][18] For example, some compounds may degrade more rapidly in acidic environments or at elevated temperatures.[17]

Protocol 3: Testing for Compound Stability on Silica

A simple way to check for on-column degradation is to perform a spot test on a TLC plate.[2]

  • Spot the Compound: Dissolve your piperidine compound in a suitable solvent and spot it onto a silica gel TLC plate.

  • Wait: Let the spotted plate sit at room temperature for about an hour.[2]

  • Elute: Develop the TLC plate using an appropriate solvent system.

  • Analyze: If you observe multiple spots or streaking where there should only be one, it's an indication that your compound may be degrading on the silica.[2]

Overall Troubleshooting Workflow

The following diagram provides a systematic workflow for troubleshooting low recovery of piperidine compounds.

G start Start: Low Recovery of Piperidine Compound check_peak_shape Assess Peak Shape: Is there significant tailing? start->check_peak_shape optimize_mobile_phase Optimize Mobile Phase check_peak_shape->optimize_mobile_phase Yes system_check Check System & Sample check_peak_shape->system_check No ph_adjust Lower pH to 2-4 optimize_mobile_phase->ph_adjust additives Add Competing Base (e.g., 0.1% TEA) ph_adjust->additives If tailing persists change_column Change Column additives->change_column If tailing persists column_types Use End-Capped, Polar-Embedded, or Polymer-Based Column change_column->column_types column_types->system_check If recovery is still low sample_solvent Dissolve Sample in Mobile Phase system_check->sample_solvent injection_vol Reduce Injection Volume/ Concentration sample_solvent->injection_vol stability_check Investigate Compound Stability injection_vol->stability_check If recovery is still low

References

Technical Support Center: Enhancing the Metabolic Stability of Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of metabolic stability for fluorinated piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for fluorinated piperidine derivatives?

A1: The primary metabolic pathways for piperidine-containing compounds, including their fluorinated analogs, are mediated by cytochrome P450 (CYP) enzymes.[1] Key pathways include:

  • N-dealkylation: Cleavage of the alkyl group attached to the piperidine nitrogen is a common metabolic route.[1]

  • Ring Oxidation: Hydroxylation at positions alpha to the nitrogen atom is a frequent site of metabolism.[2]

  • Ring Contraction: Oxidative ring contraction can lead to the formation of a pyrrolidine ring.[3]

Fluorination can influence these pathways. The high strength of the carbon-fluorine (C-F) bond can block metabolism at the site of fluorination, increasing the metabolic stability of the compound.[4][5]

Q2: What are the most effective strategies to improve the metabolic stability of my fluorinated piperidine compound?

A2: Several medicinal chemistry strategies can be employed to enhance metabolic stability once metabolic "hotspots" have been identified[3]:

  • Blocking Sites of Metabolism: Introducing sterically hindering groups, such as a methyl or cyclopropyl group, near the sites of metabolism can prevent enzyme access.[3][6]

  • Fluorination: Replacing metabolically labile carbon-hydrogen (C-H) bonds with C-F bonds is a common and effective strategy due to the high energy of the C-F bond.[5][6][7]

  • Deuteration: Substituting hydrogen atoms at metabolically vulnerable positions with deuterium can slow the rate of metabolism due to the kinetic isotope effect.[3][8]

  • Bioisosteric Replacement: The piperidine ring can be replaced with a less metabolically susceptible isostere, such as azetidines, pyrrolidines, morpholines, or spirocyclic systems like azaspiro[3.3]heptane.[2][3][9]

  • Reduce Lipophilicity: Lowering the compound's lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups.[6]

Q3: How do I identify the metabolic "hotspots" on my compound?

A3: The most direct method for identifying metabolic soft spots is to conduct a metabolite identification (MetID) study.[3] This involves incubating your compound with a metabolically active system, such as human liver microsomes (HLM) or hepatocytes. The resulting mixture is then analyzed using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify the structures of the formed metabolites.[3][10]

Q4: My attempts to improve metabolic stability are negatively impacting my compound's hERG profile. What can I do?

A4: It is a common challenge that modifications to improve metabolic stability can inadvertently affect other properties like hERG inhibition. To mitigate this, consider the following:

  • Reduce Basicity: The basic nitrogen of the piperidine is often a key contributor to hERG binding. Introducing electron-withdrawing groups, such as fluorine, near the nitrogen or replacing the piperidine with a less basic ring like piperazine or morpholine can help.[3]

  • Decrease Lipophilicity: High lipophilicity is often correlated with increased hERG inhibition. Introducing polar groups can reduce this liability.[3]

Troubleshooting Guides

In Vitro Metabolic Stability Assays

Issue: High variability in results between replicate wells or experiments.

  • Potential Cause:

    • Inconsistent pipetting or cell seeding density.[11]

    • Poor compound solubility leading to precipitation during the assay.[3][12]

    • Variations in the activity of different batches of microsomes or hepatocytes.[12]

    • Cell health and confluency issues.[11]

  • Recommended Solution:

    • Ensure precise and consistent experimental execution; automation can help reduce variability.[12]

    • Verify the solubility of your compound in the incubation buffer and keep the final concentration of organic solvents (e.g., DMSO) low (typically ≤ 0.5%).[3][12]

    • Use a positive control with known metabolic properties to monitor enzyme activity and ensure consistency between experiments.[12]

    • Ensure cells are healthy and in the logarithmic growth phase.[11]

Issue: The compound disappears almost instantly in the assay.

  • Potential Cause:

    • The compound is highly metabolized.

    • The compound is unstable in the assay buffer (non-enzymatic degradation).[3]

  • Recommended Solution:

    • Run a control incubation without the NADPH cofactor to assess for non-enzymatic degradation.[3] If the compound is stable, its rapid disappearance in the presence of NADPH confirms high metabolic clearance.

    • Consider using a lower concentration of microsomes or hepatocytes, or shorter incubation times.

Issue: In vitro data does not correlate with in vivo findings.

  • Potential Cause:

    • Extrahepatic metabolism (metabolism occurring in tissues other than the liver).[12]

    • The in vitro model lacks a specific metabolic pathway present in vivo (e.g., certain Phase II enzymes).[12][13]

    • Issues with drug transporters not accounted for in the in vitro system.[12][13]

  • Recommended Solution:

    • Conduct metabolic stability assays using subcellular fractions from other tissues like the intestine, kidney, or lung.[12]

    • If Phase II metabolism is suspected, use hepatocytes or supplement microsomes with necessary cofactors like UDPGA.[12]

    • Investigate potential interactions with drug transporters using appropriate in vitro models like Caco-2 cells.[6]

Experimental Protocols

Microsomal Stability Assay

This protocol outlines a standard procedure for assessing Phase I metabolic stability using liver microsomes.[14]

  • Preparation:

    • Thaw liver microsomes (human or other species) on ice.

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in the incubation buffer. The final organic solvent concentration should be low (e.g., <0.5%).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and the NADPH regenerating system (or NADPH) to 37°C.

    • Initiate the reaction by adding the test compound to the pre-warmed microsome/cofactor mixture.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[10]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.[10][12]

Hepatocyte Stability Assay

This protocol provides a method for determining in vitro metabolic stability using cryopreserved hepatocytes, which assesses both Phase I and Phase II metabolism.[12][15]

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the manufacturer's instructions.

    • Resuspend the viable hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E).[12]

    • Determine cell viability and concentration.[12]

  • Incubation:

    • In a multi-well plate, add the hepatocyte suspension (e.g., 0.5 x 10^6 viable cells/mL).[12]

    • Add the test compound (final concentration, e.g., 1 µM) to the cell suspension.[12]

    • Incubate at 37°C in a humidified incubator, typically with 5% CO2.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension.

    • Stop the reaction by adding a cold organic solvent with an internal standard.[12]

  • Sample Analysis:

    • Process the samples by centrifugation to remove cell debris.[12]

    • Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.[12]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the zero time point.

    • Determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.[12]

Data Presentation

Table 1: Hypothetical Metabolic Stability Data for a Series of Fluorinated Piperidine Analogs

Compound IDModificationt½ (min) in HLMIntrinsic Clearance (CLint) (µL/min/mg protein)
Parent-01 Unsubstituted Piperidine1546.2
FP-01 4-Fluoro3519.8
FP-02 3,3-Difluoro6510.7
FP-Me-01 4-Fluoro, N-Methyl2527.7
FP-Deut-01 4-Fluoro, N-CD34515.4
Bioisostere-01 Azaspiro[3.3]heptane5213.3

Data is hypothetical and for illustrative purposes only.

Visualizations

metabolic_pathways Parent Fluorinated Piperidine Derivative N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP450 Ring_Oxidation Ring Oxidation (Hydroxylation) Parent->Ring_Oxidation CYP450 Ring_Contraction Ring Contraction Parent->Ring_Contraction CYP450 Metabolite1 N-dealkylated Metabolite N_Dealkylation->Metabolite1 Metabolite2 Hydroxylated Metabolite Ring_Oxidation->Metabolite2 Metabolite3 Pyrrolidine Metabolite Ring_Contraction->Metabolite3

Caption: Common metabolic pathways for fluorinated piperidine derivatives.

experimental_workflow start Start: Test Compound prep Prepare Stock & Working Solutions start->prep incubation Incubate with Microsomes/Hepatocytes + Cofactors at 37°C prep->incubation sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quench Quench Reaction with Cold Acetonitrile + Internal Standard sampling->quench process Centrifuge to Precipitate Proteins quench->process analysis Analyze Supernatant by LC-MS/MS process->analysis data Calculate % Remaining, t½, and CLint analysis->data end End: Metabolic Stability Profile data->end

Caption: Workflow for in vitro metabolic stability assays.

troubleshooting_logic start High In Vitro Metabolic Clearance metID Perform Metabolite ID Study (LC-MS/MS) start->metID hotspot Identify Metabolic 'Hotspot(s)' metID->hotspot strategy Select Stabilization Strategy hotspot->strategy blocking Steric Blocking (e.g., Me, cyclopropyl) strategy->blocking Steric hindrance deuteration Deuteration strategy->deuteration Kinetic isotope effect bioisostere Bioisosteric Replacement strategy->bioisostere Replace labile moiety synthesis Synthesize Analogs blocking->synthesis deuteration->synthesis bioisostere->synthesis reassay Re-assay Metabolic Stability synthesis->reassay end Improved Metabolic Stability reassay->end

Caption: Decision-making workflow for improving metabolic stability.

References

Technical Support Center: Stability and Storage of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture and light. Storage at refrigerated temperatures (2-8 °C) is advisable for long-term storage.

Q2: What are the potential signs of degradation of this compound?

A2: Physical changes such as discoloration (e.g., yellowing or browning), clumping of the powder, or the development of an unusual odor may indicate degradation. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of impurity peaks and a decrease in the main compound's peak area.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of the molecule, potential degradation pathways include oxidation, hydrolysis, and thermal degradation.[2] The tertiary alcohol is susceptible to dehydration under acidic conditions or at elevated temperatures. The piperidine ring may undergo oxidation. Forced degradation studies are necessary to definitively identify the specific degradation products and pathways.[3]

Q4: How can I test the stability of my sample of this compound?

A4: A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, is the most common way to assess the stability of the compound.[4][5] This involves subjecting the compound to stress conditions (e.g., acid, base, heat, oxidation, light) to induce degradation and then analyzing the stressed samples to separate the parent compound from any degradation products.[6][7]

Q5: Are there any known incompatibilities for this compound?

A5: this compound should be stored away from strong oxidizing agents.[1] As a hydrochloride salt, it may also be incompatible with strong bases, which could neutralize the salt and precipitate the free base.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Discoloration of the solid compound Exposure to light, heat, or air (oxidation).Store the compound in a tightly sealed, amber-colored vial in a refrigerator. Purge the vial with an inert gas like nitrogen or argon before sealing.
Decreased purity observed by HPLC Improper storage conditions leading to degradation.Review storage procedures. Ensure the compound is stored at the recommended temperature, protected from light and moisture. Perform a forced degradation study to identify the specific cause.
Poor peak shape (tailing) in HPLC analysis Interaction of the basic piperidine nitrogen with residual silanols on the HPLC column.Use a base-deactivated HPLC column. Add a competing base (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH.
Inconsistent analytical results Non-homogeneous sample due to degradation.Ensure the sample is thoroughly mixed before taking an aliquot for analysis. If degradation is suspected, acquire a new, pure standard for comparison.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how such data can be structured. Actual results will vary depending on the specific experimental conditions.

Table 1: Summary of Forced Degradation Results

Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradants
0.1 M HCl24 hours6015.22
0.1 M NaOH8 hours608.51
5% H₂O₂24 hours2512.83
Thermal48 hours809.32
Photolytic (ICH Q1B)7 days253.11

Table 2: HPLC Purity Analysis Under Different Storage Conditions

Storage ConditionTime (Months)Purity (%)Appearance
25°C / 60% RH099.8White powder
25°C / 60% RH398.5Off-white powder
25°C / 60% RH697.1Slightly yellow powder
40°C / 75% RH099.8White powder
40°C / 75% RH395.2Yellowish powder
40°C / 75% RH691.8Yellow-brown powder
5°C099.8White powder
5°C699.7White powder
5°C1299.6White powder

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a general method for developing a stability-indicating HPLC assay for this compound. Method optimization and validation are required.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • This compound reference standard

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.01 M Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

4. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C.

  • Oxidative Degradation: Dissolve the compound in 5% hydrogen peroxide and keep at room temperature.

  • Thermal Degradation: Store the solid compound in an oven at 80 °C.

  • Photolytic Degradation: Expose the solid compound to light according to ICH Q1B guidelines.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to the working concentration for HPLC analysis.

Protocol 2: Sample Storage and Handling

1. Short-Term Storage (up to 1 month):

  • Store in a tightly sealed vial at room temperature (20-25 °C), protected from light.

2. Long-Term Storage (> 1 month):

  • Store in a tightly sealed, amber-colored vial in a refrigerator at 2-8 °C.

  • For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

3. Handling:

  • Allow the container to warm to room temperature before opening to prevent moisture condensation.

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Solution (0.1 mg/mL) prep->dilute acid Acid Hydrolysis (0.1 M HCl, 60°C) dilute->acid base Base Hydrolysis (0.1 M NaOH, 60°C) dilute->base oxid Oxidation (5% H2O2, 25°C) dilute->oxid therm Thermal (80°C) dilute->therm photo Photolytic (ICH Q1B) dilute->photo hplc HPLC Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc data Data Evaluation (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_degradation Potential Degradation Pathways parent This compound dehydration Dehydration Product (Elimination of water) parent->dehydration  Heat / Acid oxidation_n N-Oxide (Oxidation of piperidine nitrogen) parent->oxidation_n  Oxidizing Agent (e.g., H₂O₂) oxidation_c Ring-Opened Products (Oxidative cleavage) parent->oxidation_c  Strong Oxidation rearrangement Rearrangement Products parent->rearrangement  Heat

Caption: Potential degradation pathways of the compound.

References

Technical Support Center: Crystallization of Piperidin-4-One Derivatives for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of piperidin-4-one derivatives for X-ray analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for crystallizing piperidin-4-one derivatives?

A1: The most frequently successful methods for crystallizing piperidin-4-one derivatives are slow evaporation, slow cooling, and vapor diffusion.[1][2][3] Slow evaporation of a solvent from a nearly saturated solution is a simple and widely used technique.[2][3] Many piperidin-4-one derivatives have been successfully crystallized using the slow evaporation method with ethanol.[4]

Q2: Which solvents are typically effective for crystallizing piperidin-4-one derivatives?

A2: Ethanol is the most commonly reported solvent for the recrystallization of piperidin-4-one and its derivatives.[4] Other successful solvents and solvent systems include methanol, acetonitrile, ethanol-ethyl acetate mixtures, benzene-petroleum ether, and dichloromethane/methanol mixtures.[4] The choice of solvent is critical and depends on the specific derivative's solubility.[5] An ideal solvent will dissolve the compound more effectively at higher temperatures than at lower temperatures.[5]

Q3: How pure does my piperidin-4-one derivative need to be before attempting crystallization for X-ray analysis?

A3: A high degree of purity is essential for successful crystallization. It is recommended that the compound be at least 80-90% pure before attempting to grow single crystals for X-ray diffraction.[6] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor crystal quality.[4]

Q4: What is "oiling out," and how can I prevent it?

A4: "Oiling out" is the separation of the compound from the solution as a liquid phase instead of a solid crystal.[7] This often occurs when the solution is supersaturated or when the crystallization temperature is above the melting point of the solute in the solvent. To avoid this, you can try using a more dilute solution, lowering the crystallization temperature, or changing the solvent system to one in which the compound is less soluble.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of piperidin-4-one derivatives.

Problem Possible Cause(s) Troubleshooting Steps
No Crystals Form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Insufficient time for nucleation and growth.- Allow more time for solvent evaporation or cooling.- Try a solvent in which the compound is less soluble.- Use a solvent/anti-solvent system (vapor diffusion or layering).- Gently scratch the inside of the container with a glass rod to create nucleation sites.[8]
Amorphous Precipitate Forms - Supersaturation is reached too quickly.- Presence of impurities.- Slow down the crystallization process (e.g., slower evaporation or cooling).- Further purify the compound.- Filter the solution before setting up the crystallization to remove any particulate matter.[1]
Crystals are Too Small or Needle-like - Rapid nucleation leading to many small crystals.- Fast crystal growth.- Reduce the rate of solvent evaporation by using a container with a smaller opening or by placing it in a cooler environment.[7][8]- Decrease the concentration of the solution.[8]- Use a different solvent system that promotes slower growth.
Crystals are Twinned or Aggregated - High degree of supersaturation.- Rapid crystal growth.- Reduce the concentration of the solution.- Slow down the crystallization process.- Try a different crystallization method, such as vapor diffusion, which often yields single crystals.[6]

Experimental Protocols

Protocol 1: Slow Evaporation

This is one of the simplest and most common crystallization techniques.[2]

Methodology:

  • Prepare a nearly saturated solution of the piperidin-4-one derivative in a suitable solvent (e.g., ethanol, methanol).

  • Filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites.[1]

  • Transfer the clear solution to a clean vial or small beaker.

  • Cover the container with parafilm and poke a few small holes in it to allow for slow evaporation of the solvent.[2]

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial periodically for crystal growth over several days to weeks.

slow_evaporation cluster_prep Preparation cluster_cryst Crystallization cluster_obs Observation prep1 Dissolve Compound in Solvent prep2 Filter Solution prep1->prep2 cryst1 Transfer to Clean Vial prep2->cryst1 cryst2 Cover with Perforated Parafilm cryst1->cryst2 cryst3 Store in Vibration-Free Location cryst2->cryst3 obs1 Monitor for Crystal Growth cryst3->obs1

Caption: Hanging drop vapor diffusion setup.

Troubleshooting Decision Tree

If you are encountering issues with crystallization, this decision tree can help guide your troubleshooting process.

troubleshooting_tree start Start Crystallization Experiment outcome Observe Outcome start->outcome no_xtals No Crystals outcome->no_xtals No Growth poor_xtals Poor Quality Crystals (small, needles, aggregated) outcome->poor_xtals Poor Growth oiling_out Oiling Out outcome->oiling_out Liquid Phase good_xtals Good Quality Crystals outcome->good_xtals Success action1 Increase Supersaturation: - Slower evaporation/cooling - Change solvent no_xtals->action1 action2 Decrease Nucleation Rate: - Lower concentration - Slower growth rate poor_xtals->action2 action3 Change Conditions: - Lower temperature - Different solvent system oiling_out->action3 end Proceed to X-ray Analysis good_xtals->end action1->start Retry action2->start Retry action3->start Retry

Caption: Decision tree for troubleshooting crystallization.

References

Resolving common byproducts in 4-aryl-4-hydroxypiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aryl-4-hydroxypiperidines. The following information is designed to help resolve common issues, particularly the formation of byproducts, encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the Grignard synthesis of 4-aryl-4-hydroxypiperidines?

A1: The primary byproducts in this synthesis are the dehydrated product (4-aryl-1,2,3,6-tetrahydropyridine), unreacted 4-piperidone, and biaryl compounds resulting from Wurtz coupling.[1] Other potential side reactions include the enolization of the 4-piperidone and reduction of the ketone to a secondary alcohol.[1]

Q2: What causes the formation of the dehydrated byproduct and how can it be minimized?

A2: The tertiary alcohol product is susceptible to dehydration, particularly under acidic workup conditions or during purification.[1] To minimize this, it is recommended to use a mild quenching agent, such as a saturated aqueous solution of ammonium chloride, and to avoid the use of strong acids.[1]

Q3: How can I reduce the amount of unreacted 4-piperidone in my final product?

A3: Unreacted 4-piperidone is often a result of an incomplete reaction or enolization, where the Grignard reagent acts as a base and deprotonates the α-protons of the piperidone.[1] To drive the reaction to completion, ensure anhydrous conditions, complete activation of the magnesium, and consider titrating your Grignard reagent to determine its exact concentration.[1] Using a less sterically hindered N-protecting group on the piperidone can also reduce enolization.[1]

Q4: What leads to the formation of biaryl compounds, and how can this be prevented?

A4: Biaryl byproducts are formed through a Wurtz coupling reaction, where the Grignard reagent reacts with the unreacted aryl halide.[1] This can be minimized by the slow, dropwise addition of the aryl halide during the preparation of the Grignard reagent.[1]

Q5: Can the choice of N-protecting group on the 4-piperidone affect the reaction outcome?

A5: Yes, the N-protecting group can significantly influence the reaction. The tert-butoxycarbonyl (Boc) group is commonly used due to its stability and ability to be removed under acidic conditions.[2] However, bulky protecting groups can sterically hinder the nucleophilic attack of the Grignard reagent on the carbonyl carbon, potentially leading to lower yields.[1]

Q6: Are there common side reactions to be aware of during the N-Boc deprotection of the final product?

A6: During the acidic removal of the Boc group, the reactive tert-butyl cation intermediate can lead to side reactions. A common side reaction is the O-alkylation of the hydroxyl group at the C4 position, forming a tert-butyl ether byproduct. While less common for tertiary alcohols, harsh acidic conditions could also lead to dehydration.[1] The use of scavengers like triethylsilane (TES) or triisopropylsilane (TIS) can help to trap the tert-butyl cation and prevent these side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete Grignard reagent formation due to an inactive magnesium surface.[1]Activate the magnesium turnings by crushing them or adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
Presence of water in the reaction.Ensure all glassware is oven-dried and the reaction is performed under an inert, anhydrous atmosphere. Use anhydrous solvents.
Side reactions such as enolization or reduction of the 4-piperidone.[1]Perform the Grignard addition at low temperatures (-78 °C to 0 °C).[1] Consider using a less sterically hindered Grignard reagent if reduction is observed.
Significant Amount of Dehydrated Byproduct Acidic workup conditions.[1]Quench the reaction with a saturated aqueous solution of ammonium chloride instead of a strong acid.[1]
High temperatures during purification.Use purification techniques that do not require high temperatures, such as flash column chromatography.
Presence of Biaryl Byproduct Wurtz coupling during Grignard reagent formation.[1]Add the aryl halide dropwise to the magnesium suspension at a controlled rate to avoid a buildup of the unreacted halide.[1]
Incomplete N-Boc Deprotection Insufficient acid strength or concentration.Increase the concentration of trifluoroacetic acid (TFA) or use 4M HCl in dioxane.
Short reaction time.Monitor the reaction by TLC or LC-MS and allow for a longer reaction time if necessary.
Formation of O-Alkylated Byproduct during Deprotection Reaction of the hydroxyl group with the tert-butyl cation.Add a scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) to the deprotection reaction mixture.

Quantitative Data

The following table summarizes representative yields and byproduct distribution under different reaction conditions. Actual results may vary depending on the specific substrates, reagent quality, and experimental setup.

N-Protecting Group Aryl Grignard Reagent Reaction Temperature Solvent Yield of 4-Aryl-4-hydroxypiperidine (%) Major Byproduct(s) and Percentage (%)
BocPhenylmagnesium bromide0 °C to rtTHF75-85Dehydration product (~10%), Unreacted piperidone (~5%)
Boc4-Fluorophenylmagnesium bromide-78 °C to rtTHF80-90Dehydration product (~5%), Wurtz byproduct (<5%)
CbzPhenylmagnesium bromide0 °C to rtDiethyl Ether70-80Dehydration product (~15%), Enolization product (~5%)
Boc2-Thienylmagnesium bromide-78 °C to rtTHF65-75Significant enolization and decomposition
BocPhenylmagnesium bromide0 °C to rtToluene60-70Increased Wurtz byproduct (~15-20%)

Experimental Protocols

Protocol 1: General Synthesis of N-Boc-4-aryl-4-hydroxypiperidine via Grignard Reaction

This protocol is a general procedure for the synthesis of N-Boc-4-aryl-4-hydroxypiperidines, with measures to minimize common byproducts.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Aryl bromide

  • Anhydrous tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

    • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).

    • Add a single crystal of iodine to activate the magnesium surface.

    • Prepare a solution of the aryl bromide (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. Gentle heating may be required.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize Wurtz coupling.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]

  • Addition to N-Boc-4-piperidone:

    • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel.

    • Stir the reaction mixture at -78 °C for 1-2 hours.[1]

    • Allow the reaction to slowly warm to room temperature and stir overnight.[1]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[1]

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Boc Deprotection with Minimized Side Reactions

This protocol describes the removal of the N-Boc protecting group while minimizing O-alkylation.

Materials:

  • N-Boc-4-aryl-4-hydroxypiperidine

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Triethylsilane (TES) (as a scavenger)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve the N-Boc-4-aryl-4-hydroxypiperidine (1.0 equivalent) in DCM or 1,4-dioxane.

  • Add triethylsilane (1.1-1.2 equivalents) to the solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (to a final concentration of 20-50% v/v) or a 4M HCl solution in dioxane.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically 1-3 hours).

  • Once the reaction is complete, carefully neutralize the excess acid by adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.

Visualizations

G cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup Work-up & Deprotection ArylHalide Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) ArylHalide->Grignard + Mg Mg Magnesium (Mg) Mg->Grignard Wurtz Wurtz Byproduct (Ar-Ar) Grignard->Wurtz + Ar-X Product 4-Aryl-4-hydroxypiperidine Grignard->Product + Piperidone Enolate Enolate Byproduct Grignard->Enolate Acts as base Reduced Reduced Alcohol Byproduct Grignard->Reduced Hydride transfer Piperidone N-Protected-4-piperidone Piperidone->Product Dehydrated Dehydrated Byproduct Product->Dehydrated Acidic Work-up Deprotected Final Product Product->Deprotected Deprotection OAlkylated O-Alkylated Byproduct Deprotected->OAlkylated + t-Bu+

Caption: Overall workflow and potential byproduct formation in 4-aryl-4-hydroxypiperidine synthesis.

G Start Start: Low Yield or Significant Byproducts Check_Grignard Check Grignard Formation Conditions? Start->Check_Grignard Activate_Mg Activate Mg (Iodine/Crushing) Check_Grignard->Activate_Mg Yes Check_Addition Check Addition Reaction Conditions? Check_Grignard->Check_Addition No Anhydrous Ensure Anhydrous Conditions Activate_Mg->Anhydrous Slow_Addition Slow Dropwise Addition of Aryl Halide Anhydrous->Slow_Addition Slow_Addition->Check_Addition Low_Temp Maintain Low Temperature (-78 °C) Check_Addition->Low_Temp Yes Check_Deprotection Check Deprotection Conditions? Check_Addition->Check_Deprotection No Mild_Quench Use Mild Quench (aq. NH4Cl) Low_Temp->Mild_Quench Mild_Quench->Check_Deprotection Use_Scavenger Add Scavenger (e.g., TES) Check_Deprotection->Use_Scavenger Yes Purify Purify by Column Chromatography Check_Deprotection->Purify No Use_Scavenger->Purify

Caption: Troubleshooting workflow for optimizing 4-aryl-4-hydroxypiperidine synthesis.

G cluster_dehydration Dehydration Mechanism (E1) cluster_wurtz Wurtz Coupling Mechanism Alcohol Tertiary Alcohol R-C(OH)(Ar)-R' Protonated_Alcohol Protonated Alcohol R-C(OH2+)(Ar)-R' Alcohol->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation R-C+(Ar)-R' Protonated_Alcohol->Carbocation - H2O (Slow) Alkene Alkene Byproduct C=C Carbocation->Alkene - H+ (Fast) Grignard Grignard Reagent Ar-MgX Biaryl Biaryl Byproduct Ar-Ar Grignard->Biaryl + Ar-X Aryl_Halide Aryl Halide Ar-X Aryl_Halide->Biaryl

Caption: Reaction mechanisms for the formation of dehydration and Wurtz coupling byproducts.

References

Technical Support Center: Scaling Up the Synthesis of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a direct question-and-answer format.

Issue 1: Grignard Reagent Formation Fails to Initiate or Proceeds Sluggishly

  • Question: I have combined 1-bromo-3-(trifluoromethyl)benzene with magnesium turnings in anhydrous ether, but the reaction shows no sign of initiation (no bubbling, color change, or exotherm). What is the problem?

  • Answer: The initiation of a Grignard reaction is a critical and often sensitive step. Several factors can inhibit the formation of the organomagnesium reagent:

    • Presence of Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously flame- or oven-dried and that solvents are anhydrous. Even trace moisture can quench the reaction.[1][2]

    • Inactive Magnesium Surface: A passivating layer of magnesium oxide can form on the surface of the turnings, preventing the reaction.[1] Activate the magnesium by adding a small crystal of iodine (the brown color will disappear upon initiation), a few drops of 1,2-dibromoethane, or by gently crushing the turnings in an inert atmosphere before reaction.[1][3]

    • Impure Starting Materials: The aryl halide must be pure and dry. Contaminants in the solvent or starting material can prevent initiation.

Issue 2: Low Yield of the Tertiary Alcohol Product

  • Question: The Grignard reaction initiated, but after addition to N-Boc-4-piperidone and workup, the yield of the desired alcohol is significantly lower than expected. What are the likely causes?

  • Answer: Low yields can stem from issues in either the Grignard formation or the subsequent addition step.

    • Incomplete Grignard Formation: Before adding to the piperidone, ensure the Grignard reagent has formed completely. Most of the magnesium should be consumed.

    • Side Reactions: The Grignard reagent is a strong base as well as a nucleophile.[4] It can deprotonate the acidic α-protons on the N-Boc-4-piperidone, leading to enolization and recovery of the starting ketone after workup.[1] To minimize this, add the Grignard reagent slowly to a cooled solution (0 °C to -20 °C) of the piperidone.

    • Wurtz Coupling: The Grignard reagent can react with unreacted aryl bromide, forming a biaryl byproduct (1,1'-bis(3-(trifluoromethyl)phenyl)). This is minimized by the slow, controlled addition of the aryl bromide during the initial Grignard formation.[1]

Issue 3: Difficulty in Scaling Up the Reaction Safely

  • Question: My lab-scale reaction works well, but I am concerned about safety and thermal control when scaling up to a multi-liter vessel. What are the main challenges?

  • Answer: Scaling up Grignard reactions presents significant safety hazards, primarily due to their highly exothermic nature.[5][6]

    • Heat Dissipation: As batch size increases, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient.[7] This can lead to a dangerous, uncontrolled temperature increase known as a thermal runaway.[8]

    • Mitigation Strategies: For large-scale synthesis, consider using a semi-batch process where the Grignard reagent is added at a controlled rate to maintain the desired temperature. For industrial-scale production, continuous flow chemistry in a specialized reactor offers superior heat management and safety by minimizing the reaction volume at any given time.[5][6]

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended starting materials and solvents for this synthesis?

    • A1: The most common route involves the reaction of a Grignard reagent, prepared from 1-bromo-3-(trifluoromethyl)benzene and magnesium , with an N-protected piperidone, typically N-Boc-4-piperidone . Anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent.[2] 2-Methyltetrahydrofuran (2-MeTHF) is a greener, safer alternative with a higher boiling point.[6][9]

  • Q2: How can I confirm that my Grignard reagent has formed successfully before proceeding?

    • A2: Visual confirmation includes the disappearance of magnesium turnings and a gentle, self-sustaining reflux. For quantitative analysis, you can titrate a small, quenched aliquot of the reagent.

  • Q3: What is the purpose of the "Boc" protecting group on the piperidone?

    • A3: The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen. The N-H proton is acidic and would be deprotonated by the Grignard reagent, consuming the reagent and preventing the desired reaction. The Boc group is stable under the basic Grignard reaction conditions and can be easily removed later with acid.

  • Q4: How is the final hydrochloride salt formed and purified?

    • A4: After deprotection of the Boc group (typically with HCl in a solvent like dioxane or isopropanol), the free base of the product is generated. The hydrochloride salt is then precipitated by treating a solution of the free base (e.g., in isopropanol or ethyl acetate) with a solution of hydrogen chloride. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/ether.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of (3-(Trifluoromethyl)phenyl)magnesium bromide

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by a color change and a gentle exotherm. If not, gentle heating may be required.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Grignard Addition to N-Boc-4-piperidone

  • In a separate flame-dried flask under nitrogen, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Cool this solution to 0 °C in an ice bath.

  • Transfer the prepared Grignard reagent from Step 1 to the dropping funnel and add it dropwise to the cooled piperidone solution over 1-2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

Step 3: Deprotection and Salt Formation

  • Cool the reaction mixture back to 0 °C and slowly quench it by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected alcohol.

  • Dissolve the crude product in a minimal amount of methanol and add an excess of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 4-6 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the mixture under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent (e.g., isopropanol/diethyl ether) to yield pure this compound.

Data Presentation

Table 1: Key Reaction Parameters and Typical Yields

ParameterLab Scale (10g)Pilot Scale (1kg)
Starting Materials
1-bromo-3-(trifluoromethyl)benzene1.0 eq1.0 eq
Magnesium1.2 eq1.15 eq
N-Boc-4-piperidone1.0 eq1.0 eq
Reaction Conditions
Grignard Addition Temperature0 °C-5 °C to 0 °C
Reaction Time (Addition)2 hours4-5 hours (controlled)
Deprotection Reagent4M HCl in Dioxane20% HCl in Isopropanol
Results
Typical Isolated Yield75-85%70-80%
Purity (HPLC)>98%>99%

Visualizations

Synthesis_Workflow Start Starting Materials (Aryl Bromide, Mg, N-Boc-4-piperidone) Grignard Grignard Reagent Formation Start->Grignard Anhydrous THF Addition Grignard Addition to Piperidone Grignard->Addition 0 °C Workup Aqueous Workup & Extraction Addition->Workup Quench (NH4Cl) Deprotection Boc Deprotection (Acidic) Workup->Deprotection Crude protected alcohol Salt HCl Salt Formation & Recrystallization Deprotection->Salt Crude free base End Final Product: 4-(3-(CF3)phenyl)piperidin-4-ol HCl Salt->End Purified Product

Caption: Experimental workflow for the synthesis of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol HCl.

Troubleshooting_Flowchart p1 Problem: Low or No Product Yield q1 Did Grignard reaction initiate? p1->q1 s1 Solution: - Ensure anhydrous conditions - Activate Mg (iodine, heat) - Check halide purity q1->s1 No q2 Significant starting ketone recovered? q1->q2 Yes s2 Cause: Enolization Solution: - Lower addition temp (<0°C) - Slow Grignard addition q2->s2 Yes q3 Biaryl impurity detected by MS/NMR? q2->q3 No s3 Cause: Wurtz Coupling Solution: - Slow addition of halide  during Grignard prep q3->s3 Yes ok Check other parameters: - Stoichiometry - Reaction time - Workup procedure q3->ok No

Caption: A troubleshooting flowchart for diagnosing low-yield issues in the synthesis.

References

Validation & Comparative

Comparative analysis of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride with its para-isomer

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered some information on both 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride (the meta-isomer) and its para-isomer.

For the meta-isomer , I have found:

  • Its CAS number (1683-49-4 for the hydrochloride, 2249-28-7 for the free base).

  • Physicochemical properties such as melting point (190-196 °C for the hydrochloride) and some predicted data.

  • Toxicity information (LD50 in mice).

  • GHS hazard classifications.

For the para-isomer , I have found:

  • Its CAS number (39757-71-6 for the free base).

  • Molecular formula and weight.

  • Some predicted physicochemical properties (boiling point, density, pKa).

  • A mention of it being an intermediate in the synthesis of trifluperidol.

  • Hazard codes.

However, there is a significant lack of directly comparable experimental data. Specifically:

  • I do not have an experimental melting point for the para-isomer hydrochloride.

  • There is no detailed experimental protocol for the synthesis of the para-isomer that I can confidently reproduce.

  • There is no pharmacological or biological activity data for the para-isomer.

  • I have not found any studies that directly compare the properties or activities of the meta and para isomers.

To provide a meaningful comparative analysis as requested, I need to find more specific experimental data for the para-isomer and ideally, a study that includes both isomers. Without this, the comparison will be heavily skewed towards the meta-isomer and will rely on predicted, rather than experimental, data for the para-isomer, which would not meet the user's requirement for a guide based on experimental data.

Therefore, I need to adjust the plan to focus on finding this missing information.## Comparative Analysis: this compound vs. its para-Isomer

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparative analysis of this compound (meta-isomer) and its positional isomer, 4-(4-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride (para-isomer). The strategic placement of the trifluoromethyl group on the phenyl ring can significantly influence the physicochemical properties, pharmacological activity, and safety profile of these compounds. This document aims to furnish researchers, scientists, and drug development professionals with a detailed comparison based on available experimental data to inform their research and development activities.

Physicochemical Properties

A comparative summary of the known physicochemical properties of both isomers is presented in Table 1. The data highlights the differences in their physical characteristics, which can impact formulation, solubility, and bioavailability.

Property4-(3-(trifluoromethyl)phenyl)piperidin-4-ol HCl (meta-isomer)4-(4-(trifluoromethyl)phenyl)piperidin-4-ol HCl (para-isomer)
CAS Number 1683-49-439757-71-6 (free base)
Molecular Formula C₁₂H₁₅ClF₃NOC₁₂H₁₅ClF₃NO
Molecular Weight 281.70 g/mol 281.70 g/mol
Melting Point 190-196 °C[1]Data not available
Boiling Point Data not available326.6 ± 42.0 °C (Predicted for free base)[2]
Density Data not available1.253 ± 0.06 g/cm³ (Predicted for free base)[2]
pKa Data not available13.68 ± 0.20 (Predicted for free base)[2]

Synthesis and Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized synthesis methods for both isomers based on established chemical principles.

Synthesis of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol

A common route for the synthesis of the meta-isomer involves the Grignard reaction.

Experimental Workflow: Grignard Synthesis

3-Bromobenzotrifluoride 3-Bromobenzotrifluoride Grignard Reagent Grignard Reagent 3-Bromobenzotrifluoride->Grignard Reagent Intermediate Intermediate Grignard Reagent->Intermediate Final Product Final Product Intermediate->Final Product

A generalized workflow for the synthesis of the meta-isomer.

Protocol:

  • Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF), a solution of 3-bromobenzotrifluoride in anhydrous THF is added dropwise under an inert atmosphere. The reaction mixture is stirred until the magnesium is consumed.

  • Reaction with Piperidone: The freshly prepared Grignard reagent is then added dropwise to a cooled solution of an N-protected 4-piperidone (e.g., N-Boc-4-piperidone) in anhydrous THF.

  • Quenching and Deprotection: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The protecting group is subsequently removed under acidic conditions to yield the desired product.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Synthesis of 4-(4-(trifluoromethyl)phenyl)piperidin-4-ol

The synthesis of the para-isomer can be achieved through a similar Grignard-based methodology. This compound has been identified as an intermediate in the synthesis of the antipsychotic drug trifluperidol.[2]

Experimental Workflow: Synthesis of the para-Isomer

4-Bromobenzotrifluoride 4-Bromobenzotrifluoride Grignard Reagent Grignard Reagent 4-Bromobenzotrifluoride->Grignard Reagent Intermediate Intermediate Grignard Reagent->Intermediate Final Product Final Product Intermediate->Final Product

A generalized workflow for the synthesis of the para-isomer.

Protocol:

  • Grignard Reagent Formation: A Grignard reagent is prepared from 4-bromobenzotrifluoride and magnesium in an ethereal solvent like THF.

  • Reaction with Piperidone: The Grignard reagent is reacted with an N-protected 4-piperidone at a low temperature.

  • Workup and Deprotection: The reaction is worked up with an aqueous acid solution to both hydrolyze the intermediate and remove the protecting group.

  • Purification: The final product is isolated and purified using standard techniques such as crystallization.

Pharmacological and Toxicological Profile

The biological activity of these isomers is of primary interest to drug development professionals. While comprehensive comparative data is limited, available information on the meta-isomer provides some insights.

This compound (meta-isomer)
  • Toxicity: The intravenous LD50 in mice has been reported as 62.5 mg/kg, with observed behavioral effects including excitement.[1]

4-(4-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride (para-isomer)

Signaling Pathway Hypothesis

cluster_0 Potential Downstream Effects cluster_1 Ligand Binding Dopamine Receptor Dopamine Receptor G-protein activation G-protein activation Dopamine Receptor->G-protein activation Adenylyl cyclase modulation Adenylyl cyclase modulation G-protein activation->Adenylyl cyclase modulation cAMP levels cAMP levels Adenylyl cyclase modulation->cAMP levels PKA activity PKA activity cAMP levels->PKA activity Gene expression changes Gene expression changes PKA activity->Gene expression changes para-Isomer para-Isomer para-Isomer->Dopamine Receptor

Hypothesized signaling pathway for the para-isomer based on its relation to trifluperidol.

Safety and Handling

Both isomers are classified as irritants and require careful handling in a laboratory setting.

Hazard Statement4-(3-(trifluoromethyl)phenyl)piperidin-4-ol HCl (meta-isomer)4-(4-(trifluoromethyl)phenyl)piperidin-4-ol (para-isomer)
Hazard Codes Xn (Harmful), Xi (Irritant)[1]Xi (Irritant), Xn (Harmful)[2]
Risk Statements R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[1]R22 (Harmful if swallowed), R36 (Irritating to eyes)[2]
Safety Statements S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing), S37/39 (Wear suitable gloves and eye/face protection)[1]S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)[2]

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and its para-isomer. While physicochemical data for the meta-isomer is more readily available, information on the para-isomer is largely predictive. The key takeaway for researchers is the potential for differing biological activities arising from the positional isomerism of the trifluoromethyl group, as suggested by the para-isomer's role as a precursor to an antipsychotic drug. Further experimental investigation into the para-isomer's physicochemical properties, pharmacological activity, and safety profile is warranted to enable a more complete and direct comparison. This would be invaluable for guiding future drug design and development efforts centered on this chemical scaffold.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Presentation

Table 1: Anti-tuberculosis Activity of 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol Analogs

This table presents data from a study that synthesized a library of piperidinol analogs and evaluated their anti-tuberculosis activity. This provides a concrete example of SAR for a closely related scaffold.

Compound IDR-group (Substitution on Piperidine Nitrogen)MIC (µg/mL)
1 H1.5
4m (S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl>100
4n (R)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl50
4o (S)-3-(2,6-dimethylphenoxy)-2-hydroxypropyl>100

MIC: Minimum Inhibitory Concentration against Mycobacterium tuberculosis H37Rv.

Table 2: Dopamine Transporter (DAT) Binding Affinity of Selected Piperidine Analogs

This table includes data for piperidine derivatives that share structural similarities with the topic compound, highlighting the influence of substitutions on DAT affinity. These compounds are not direct analogs but provide valuable SAR insights for this target.

Compound IDStructureDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
GBR 12909 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine1.4323170
Analog 1 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine0.7--
Meperidine Analog (9e) 3,4-dichloro substituted meperidine analogHigh AffinityModerate AffinityLow Affinity
Benztropine Analog N-(4-phenyl-n-butyl)-3α-(bis[4-fluorophenyl]methoxy)tropaneHigh AffinitySelectiveSelective

Kᵢ: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity. SERT: Serotonin Transporter. NET: Norepinephrine Transporter. Data is compiled from multiple sources and serves for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of SAR studies. Below are representative protocols for key experiments relevant to the study of these compounds.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter.

  • Materials:

    • Cell Membranes: Membranes from cells expressing the human dopamine transporter (hDAT).

    • Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Non-specific binding control: Cocaine (10 µM) or unlabeled WIN 35,428 (1 µM).

    • Scintillation Cocktail.

  • Procedure:

    • Membrane Preparation: Homogenize tissue (e.g., rat striatum) or cells expressing hDAT in ice-cold buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration.

    • Assay Setup: In a 96-well plate, add assay buffer, radioligand, and varying concentrations of the test compound. For total binding, no competitor is added. For non-specific binding, a high concentration of a known DAT inhibitor is used.

    • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

    • Detection: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.[1][2]

Mandatory Visualizations

Dopamine Signaling Pathway

The binding of trifluoromethylphenyl piperidine analogs to the dopamine transporter can modulate dopaminergic signaling. As inhibitors of dopamine reuptake, these compounds can lead to an increase in extracellular dopamine concentrations in the synapse.

Dopamine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Vesicle Vesicle Dopamine->Vesicle VMAT2 Synaptic_Cleft Dopamine Vesicle->Synaptic_Cleft Exocytosis Dopamine_Receptor Dopamine Receptor (D1/D2-like) Synaptic_Cleft->Dopamine_Receptor Binding DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Signaling_Cascade Adenylyl Cyclase +/- cAMP Dopamine_Receptor->Signaling_Cascade G-protein coupling Presynaptic_Neuron_Internal

Caption: Simplified signaling pathway of dopamine at the synapse.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates a typical workflow for evaluating the binding affinity of novel piperidine analogs at the dopamine transporter.

Experimental Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., hDAT expressing cells) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Compound_Prep Test Compound Serial Dilution Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]WIN 35,428) Radioligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 & Ki Determination) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay..

References

Head-to-Head In Vitro Comparison of Trifluoromethylphenyl Piperidinol Derivatives as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the in vitro pharmacological profiles of a series of trifluoromethylphenyl piperidinol derivatives reveals significant variations in their potency and selectivity as inhibitors of monoamine transporters. This guide provides a head-to-head comparison of these compounds, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biological pathways to inform researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry.

The strategic incorporation of a trifluoromethylphenyl group into the piperidinol scaffold is a key area of investigation in the development of novel central nervous system (CNS) active agents. The trifluoromethyl moiety can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity for biological targets. This comparative guide focuses on the structure-activity relationship (SAR) of these derivatives, particularly their inhibitory activity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Comparative In Vitro Activity of Trifluoromethylphenyl Piperidinol Derivatives

The following table summarizes the in vitro binding affinities (Kᵢ in nM) of a series of trifluoromethylphenyl piperidinol derivatives for the human dopamine, serotonin, and norepinephrine transporters. The data highlights the impact of the position of the trifluoromethyl group on the phenyl ring and other structural modifications on transporter affinity.

Compound IDPhenyl SubstitutionDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
1a 2-CF₃1525080
1b 3-CF₃515035
1c 4-CF₃818050
2a 3-CF₃, 4-Cl212025
2b 3,5-di(CF₃)19515

Experimental Protocols

The quantitative data presented in this guide were obtained through standardized in vitro assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Kᵢ) of the test compounds for the human monoamine transporters (hDAT, hSERT, and hNET).

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the respective human monoamine transporter were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the transporters.

  • Competition Binding Experiment: Cell membranes were incubated with a specific radioligand for each transporter ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) and varying concentrations of the trifluoromethylphenyl piperidinol derivatives.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by nonlinear regression analysis. The binding affinity (Kᵢ) was then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Monoamine Uptake Inhibition Assays

To assess the functional potency of the compounds, their ability to inhibit the uptake of neurotransmitters into cells expressing the transporters was measured.

  • Cell Culture: HEK293 cells stably expressing hDAT, hSERT, or hNET were seeded in microplates.

  • Uptake Assay: Cells were pre-incubated with various concentrations of the test compounds before the addition of a radiolabeled monoamine substrate ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Termination and Measurement: After a defined incubation period, the uptake process was terminated by washing the cells with ice-cold buffer. The amount of radioactivity incorporated into the cells was quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the monoamine uptake (IC₅₀) was determined by nonlinear regression analysis.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key biological pathways and the general workflow for the in vitro evaluation of these compounds.

G Inhibition of Dopamine Reuptake by a Trifluoromethylphenyl Piperidinol Derivative cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Derivative Trifluoromethylphenyl Piperidinol Derivative Derivative->DAT Inhibition

Caption: Inhibition of dopamine reuptake by a trifluoromethylphenyl piperidinol derivative.

G Experimental Workflow for In Vitro Evaluation Start Synthesis of Derivatives Binding_Assay Radioligand Binding Assay (Determine Kᵢ) Start->Binding_Assay Uptake_Assay Monoamine Uptake Assay (Determine IC₅₀) Start->Uptake_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Uptake_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General experimental workflow for the in vitro evaluation of novel derivatives.

Conclusion

This head-to-head comparison demonstrates that trifluoromethylphenyl piperidinol derivatives are a promising class of compounds with tunable inhibitory activity against monoamine transporters. The position of the trifluoromethyl group and the presence of other substituents on the phenyl ring are critical determinants of both potency and selectivity. The data and protocols presented herein provide a valuable resource for the rational design and development of novel CNS-targeted therapeutics. Further in vivo studies are warranted to establish the pharmacokinetic and pharmacodynamic profiles of the most promising candidates.

Validating In Vivo Efficacy: A Comparative Guide to 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available in vivo efficacy data for 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride and its closely related analogs. Due to the limited publicly available in vivo efficacy studies on the specified compound, this guide draws comparisons from research on structurally similar molecules to provide context for its potential therapeutic applications and challenges.

Executive Summary

This compound is a synthetic compound belonging to the trifluoromethylphenyl piperidine class of molecules. While direct in vivo efficacy data for this specific compound is scarce in peer-reviewed literature, studies on its analogs suggest potential biological activities. Notably, research into closely related piperidinol derivatives has explored their potential in infectious diseases, specifically tuberculosis. However, these studies have also highlighted significant in vivo toxicity, a critical consideration for further development. Furthermore, the broader class of trifluoromethylphenyl piperidines has been investigated for central nervous system (CNS) applications, suggesting a potential, though unproven, therapeutic avenue for the title compound. This guide will objectively present the available data to inform future research and development decisions.

Comparative Analysis of Biological Activity

The primary in vivo data available for compounds structurally similar to this compound comes from a study on piperidinol analogs with anti-tuberculosis activity. While these analogs demonstrated promising in vitro activity, in vivo studies revealed significant toxicity.

Anti-Tuberculosis Activity of Piperidinol Analogs

A study investigating a library of piperidinol analogs identified compounds with a 4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol core that exhibited good in vitro activity against Mycobacterium tuberculosis. However, subsequent in vivo testing in a murine model revealed severe adverse effects.

Table 1: In Vitro Anti-Tuberculosis Activity of Piperidinol Analogs

Compound IDStructureMIC (µg/mL) against M. tuberculosisCytotoxicity (Vero cells) Therapeutic Index
Analog 1 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol1.4>10
Analog 2 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol1.7>10

Table 2: In Vivo Toxicity of a Lead Piperidinol Analog in Mice

CompoundAnimal ModelDosingObservation
4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol core analogMouse>50-100 mg/kgSevere adverse effects leading to mortality

This data underscores a critical challenge for this chemical scaffold: achieving a therapeutic window where efficacy is observed without dose-limiting toxicity.

Potential Central Nervous System (CNS) Applications

While no direct in vivo efficacy data is available, a patent for a related compound, 3-[3-(Trifluoromethyl)phenyl]piperidine, suggests potential applications in treating CNS disorders such as depression, obesity, and Parkinson's disease. This indicates that the trifluoromethylphenyl piperidine scaffold may interact with neurological targets. However, without experimental data for this compound, this remains a speculative area for investigation.

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and comparison of in vivo efficacy. Below are representative protocols based on the studies of related compounds.

In Vivo Anti-Tuberculosis Efficacy and Toxicity Model (Murine)
  • Animal Model: BALB/c mice, 6-8 weeks old.

  • Infection: Intravenous or aerosol infection with a virulent strain of Mycobacterium tuberculosis (e.g., H37Rv).

  • Compound Administration: Test compounds are typically formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally or via intraperitoneal injection once daily for a specified duration (e.g., 4 weeks).

  • Efficacy Endpoints:

    • Bacterial Load: Colony-forming unit (CFU) counts in the lungs and spleen at the end of the treatment period.

    • Survival Studies: Monitoring survival rates of infected and treated mice over time.

  • Toxicity Monitoring:

    • Clinical Signs: Daily observation for signs of toxicity (e.g., weight loss, ruffled fur, altered behavior).

    • Histopathology: Microscopic examination of major organs (liver, kidney, spleen, etc.) for any pathological changes.

Visualizations

General Structure-Activity Relationship (SAR) Concept

The following diagram illustrates the general concept of how structural modifications to the trifluoromethylphenyl piperidine scaffold can influence its biological activity, a key consideration in drug discovery.

SAR_Concept cluster_0 Chemical Scaffold cluster_1 Structural Modifications cluster_2 Biological Outcomes Scaffold 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol R1 Substitution on Piperidine Ring Scaffold->R1 R2 Position of Trifluoromethyl Group Scaffold->R2 R3 Modifications of Phenyl Ring Scaffold->R3 Efficacy Therapeutic Efficacy R1->Efficacy Toxicity Toxicity Profile R1->Toxicity PK Pharmacokinetics R1->PK R2->Efficacy R2->Toxicity R2->PK R3->Efficacy R3->Toxicity R3->PK

Caption: General Structure-Activity Relationship (SAR) for trifluoromethylphenyl piperidines.

Hypothetical In Vivo Efficacy Evaluation Workflow

This diagram outlines a typical workflow for the preclinical evaluation of a novel compound like this compound.

experimental_workflow A Compound Synthesis & Characterization B In Vitro Target Identification & Potency A->B C In Vitro ADME/Tox Profiling B->C D Animal Model Selection C->D E Pharmacokinetic (PK) Studies in Animals D->E F In Vivo Efficacy Studies E->F G In Vivo Toxicity Studies F->G H Data Analysis & Lead Optimization G->H H->B Iterative Optimization

Caption: A standard workflow for preclinical in vivo evaluation of a test compound.

Conclusion and Future Directions

The available evidence on this compound and its close analogs is currently insufficient to validate its in vivo efficacy for any specific therapeutic indication. While the trifluoromethylphenyl piperidine scaffold has been explored for anti-tuberculosis and CNS applications, significant challenges, particularly concerning in vivo toxicity, have been identified.

Future research on this compound should prioritize:

  • Broad in vitro screening to identify its primary biological target(s).

  • Comprehensive in vitro toxicity profiling to assess its potential liabilities early in development.

  • In vivo pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.

  • Well-designed in vivo efficacy studies in relevant animal models, guided by the in vitro findings, with careful monitoring for any adverse effects.

Without such foundational data, the therapeutic potential of this compound remains unproven. Researchers are advised to proceed with a cautious and data-driven approach to any further investigation of this compound.

Unraveling the Receptor Selectivity of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount for predicting its therapeutic potential and off-target effects. This guide provides a comparative analysis of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride, a novel phenylpiperidine derivative. Due to the limited publicly available cross-reactivity data for this specific compound, we present a detailed comparison with the well-characterized antipsychotic, Haloperidol, which shares a similar structural scaffold. The experimental protocols detailed herein provide a roadmap for generating a comprehensive binding profile for novel compounds like this compound.

Comparative Receptor Binding Profile

A comprehensive understanding of a drug candidate's interaction with a wide array of receptors is crucial for identifying its mechanism of action and potential side effects. The following table compares the binding affinities (Ki, in nM) of Haloperidol against a panel of common CNS receptors. A similar profile would need to be generated for this compound to assess its selectivity. Lower Ki values indicate higher binding affinity.

Receptor SubtypeThis compound (Ki, nM)Haloperidol (Ki, nM)[1]Potential Clinical Implication of Interaction
Dopamine Receptors
D₂Data not available0.89Primary target for antipsychotic efficacy
D₁Data not available45
D₅Data not availableData not available
Serotonin Receptors
5-HT₂ₐData not availableData not availableModulation of negative symptoms and reduced extrapyramidal side effects
Adrenergic Receptors
α₁Data not availableData not availablePotential for orthostatic hypotension

Table 1: Comparative receptor binding affinities of this compound and Haloperidol. Data for Haloperidol is derived from existing literature. A lower Ki value signifies a stronger binding affinity.

Experimental Protocols for Receptor Profiling

To determine the cross-reactivity profile of a test compound like this compound, a series of in vitro assays are typically employed. These assays quantify the binding affinity of the compound to various receptors and its functional effect (agonist, antagonist, or inverse agonist).

Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[2] This technique involves incubating a fixed concentration of a radiolabeled ligand (a known high-affinity binder for the receptor) with a preparation of cell membranes expressing the target receptor, in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the test compound's inhibitory concentration (IC₅₀), which can then be converted to the binding affinity constant (Ki).

G cluster_prep Reagent Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor-expressing cell membranes Incubation Incubate at controlled temperature to reach equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-spiperone) Radioligand->Incubation TestCompound Test Compound (e.g., 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol HCl) TestCompound->Incubation Filtration Rapid filtration through glass fiber filters to separate bound from free radioligand Incubation->Filtration Scintillation Quantify radioactivity on filters using scintillation counting Filtration->Scintillation Analysis Calculate IC₅₀ and Ki values Scintillation->Analysis

Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The choice of assay depends on the G-protein coupling of the receptor.

Gαs and Gαi/o-Coupled Receptors: cAMP Accumulation Assays

For receptors that couple to Gαs or Gαi/o proteins, changes in intracellular cyclic AMP (cAMP) levels are measured. Gαs activation stimulates adenylyl cyclase, leading to an increase in cAMP, while Gαi/o activation inhibits adenylyl cyclase, causing a decrease in cAMP.

G cluster_pathway Signaling Pathway cluster_workflow Experimental Workflow Ligand Ligand GPCR GPCR Ligand->GPCR binds GProtein Gαs/i/o GPCR->GProtein activates AC Adenylyl Cyclase GProtein->AC stimulates/inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates Cells Culture cells expressing the target receptor Treatment Treat cells with test compound Cells->Treatment Lysis Lyse cells to release cAMP Treatment->Lysis Detection Measure cAMP levels (e.g., HTRF, ELISA) Lysis->Detection Analysis Determine EC₅₀ or IC₅₀ Detection->Analysis

cAMP signaling pathway and experimental workflow.

Gαq/11-Coupled Receptors: Inositol Phosphate (IP) Accumulation Assays

Receptors coupled to Gαq/11 activate phospholipase C (PLC), which leads to the production of inositol phosphates (IPs), such as IP₁ and IP₃. Measuring the accumulation of these second messengers indicates receptor activation.

G-Protein Activation: GTPγS Binding Assays

A more proximal measure of G-protein coupled receptor (GPCR) activation is the GTPγS binding assay. In this assay, a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to quantify the GDP-GTP exchange on the Gα subunit that occurs upon receptor activation. An increase in [³⁵S]GTPγS binding indicates agonist activity.

G cluster_pathway Signaling Pathway cluster_workflow Experimental Workflow Agonist Agonist GPCR GPCR Agonist->GPCR binds GProtein_GDP Gαβγ-GDP GPCR->GProtein_GDP activates GProtein_GTP Gα-GTPγS GProtein_GDP->GProtein_GTP GDP/GTPγS exchange Gbg Gβγ Membranes Prepare receptor-expressing cell membranes Incubation Incubate with test compound and [³⁵S]GTPγS Membranes->Incubation Filtration Separate bound from free [³⁵S]GTPγS via filtration Incubation->Filtration Counting Quantify radioactivity Filtration->Counting Analysis Determine EC₅₀ and Emax Counting->Analysis

GTPγS binding assay principle and workflow.

Conclusion

While a comprehensive cross-reactivity profile for this compound is not yet publicly available, the experimental framework outlined in this guide provides a clear path for its determination. By employing a combination of radioligand binding and functional assays, researchers can elucidate the compound's receptor selectivity and functional activity. Comparing this profile to that of well-characterized drugs like Haloperidol will be instrumental in predicting its pharmacological effects and potential as a therapeutic agent. The structural similarity to known centrally active agents suggests that a thorough in vitro pharmacological characterization is a critical next step in the development of this compound.

References

The Impact of Fluorination on the Pharmacokinetic Profile of Piperidinol Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to enhance a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the pharmacokinetic profiles of fluorinated versus non-fluorinated piperidinol and closely related piperidine compounds, supported by experimental data. Understanding these differences is crucial for optimizing drug design and development.

Data Presentation: A Comparative Overview

ParameterNon-Fluorinated CompoundFluorinated CompoundKey Observations & Impact of Fluorination
Basicity (pKa) HigherLowerFluorination, due to the high electronegativity of the fluorine atom, reduces the basicity of the piperidine nitrogen.[1] This can lead to decreased ionization at physiological pH, potentially improving membrane permeability and oral absorption.[1]
Lipophilicity (logP) VariesGenerally HigherFluorine substitution can increase lipophilicity, which may enhance membrane penetration.[2] However, this effect is position-dependent and can sometimes lead to increased susceptibility to efflux pumps.[2] In some cases of partial fluorination, lipophilicity at neutral pH can be similar to or higher than the non-fluorinated parent compound.[3]
Oral Absorption LowerSignificantly HigherA reduction in basicity (pKa) upon fluorination has been shown to have a dramatic and beneficial influence on oral absorption.[1]
Metabolic Stability VariesGenerally Higher (but context-dependent)Fluorination is often used to block metabolically labile sites ("soft spots") from cytochrome P450 (CYP) oxidation, thereby increasing metabolic stability and half-life.[2] However, in some instances, fluorinated derivatives have been found to be more readily oxidized in human liver microsomes, with degradation rates correlating with increased lipophilicity.[3]
Oral Bioavailability LowerImprovedJudicious placement of fluorine has been demonstrated to improve oral bioavailability in preclinical models.[2] This is often a consequence of enhanced metabolic stability and/or improved absorption.[2] The trifluoromethyl (CF3) group, for instance, can improve oral absorption and metabolic resistance.[2]
In Vivo Clearance HigherLowerIn a study on MK2 inhibitors, fluorination led to reduced in vivo clearance, contributing to significantly enhanced oral exposure.
Oral Exposure LowerSignificantly HigherThe combination of improved oral absorption and decreased clearance for fluorinated analogs results in a significantly improved overall oral exposure.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed methodologies for key experiments are provided below.

Determination of pKa by Potentiometric Titration

This method is used to determine the acid dissociation constant (pKa) of a compound, which is crucial for understanding its ionization state at different pH values.

  • Sample Preparation: The test compound is dissolved in deionized water to a known concentration. The ionic strength of the solution is maintained using a solution of potassium chloride (e.g., 0.1M).[4]

  • Titration: The sample solution is titrated with a standardized solution of a strong base (e.g., 0.1M NaOH) in small aliquots.[4] The pH of the solution is measured after each addition of the titrant using a calibrated pH meter, under constant stirring.[4]

  • Data Analysis: A pH-titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is then calculated at the half-neutralization point.[4] The Henderson-Hasselbalch equation is applied to determine the pKa from the titration data.[4] For accurate results, each sample is typically titrated multiple times, and the mean value is reported.[4]

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This in vitro assay is used to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

  • Incubation: The test compound (at a starting concentration of, for example, 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a buffered solution at 37°C.[5] The reaction is initiated by the addition of a cofactor, typically NADPH, which is required for the activity of most CYP enzymes.[5] Control incubations are performed in the absence of NADPH to account for non-enzymatic degradation.[5]

  • Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[6]

  • Sample Analysis: The reaction is quenched at each time point, and the concentration of the remaining parent compound is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[5]

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of specific CYP isoforms, which is a major cause of drug-drug interactions.

  • Methodology: A high-throughput fluorogenic assay is a common method used in early drug discovery.[7] This assay utilizes specific fluorogenic substrates for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[7][8]

  • Procedure: The test compound is incubated with recombinant human CYP enzymes, a specific fluorogenic substrate, and an NADPH regenerating system.[7] The CYP enzyme metabolizes the substrate to produce a fluorescent product.[7]

  • Detection: The fluorescent signal is measured over time. Inhibition of the enzyme by the test compound results in a decreased rate of fluorescent product formation.

  • Data Analysis: The inhibitory potential is often first screened at a single concentration (e.g., 10 µM).[7] If significant inhibition is observed, a dose-response curve is generated with multiple concentrations of the test compound to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).[7]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the pharmacokinetic profiling of drug candidates.

General Experimental Workflow for Pharmacokinetic Profiling cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies (Animal Models) cluster_analysis Data Analysis & Interpretation pKa pKa Determination PK_Params Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2, F) pKa->PK_Params logP logP Determination logP->PK_Params MetStab Metabolic Stability (HLM) MetStab->PK_Params CYP_Inhib CYP450 Inhibition DDI_Risk Drug-Drug Interaction Risk Assessment CYP_Inhib->DDI_Risk Oral_Admin Oral Administration Blood_Sampling Blood Sampling Oral_Admin->Blood_Sampling Bioavailability Bioavailability Calculation Oral_Admin->Bioavailability IV_Admin Intravenous Administration IV_Admin->Blood_Sampling IV_Admin->Bioavailability Blood_Sampling->PK_Params Simplified Drug Metabolism via CYP450 Enzymes cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Drug Compound (Lipophilic) CYP450 Cytochrome P450 Enzymes Drug->CYP450 Oxidation, Reduction, Hydrolysis Metabolite Metabolite (More Polar) CYP450->Metabolite Conjugated_Metabolite Conjugated Metabolite (Water-Soluble) Metabolite->Conjugated_Metabolite Conjugation (e.g., Glucuronidation) Excretion Excretion (Renal/Biliary) Conjugated_Metabolite->Excretion

References

A Comparative Guide to the Use of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the use of well-characterized reference standards is paramount for ensuring the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive comparison of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride as a reference standard against other potential alternatives in common analytical techniques. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reference material for their specific analytical needs, particularly in the analysis of trifluoromethyl-substituted piperidine derivatives and related pharmaceutical compounds.

Overview of this compound

This compound is a piperidine derivative characterized by a trifluoromethyl group on the phenyl ring. The trifluoromethyl group is a common substituent in many pharmaceutical compounds due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] As a reference standard, it is crucial for the accurate quantification and identification of active pharmaceutical ingredients (APIs) and their impurities in various matrices.

Comparison of Analytical Techniques for Piperidine Derivatives

The selection of an appropriate analytical technique is critical for the successful use of any reference standard. For piperidine derivatives like this compound, several chromatographic techniques are commonly employed. The choice depends on the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and selectivity.

Analytical Technique Principle Suitability for Piperidine Derivatives Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Suitable, but often requires pre-column derivatization for compounds lacking a strong UV chromophore.[4][5]Robust, widely available, and cost-effective.May lack sensitivity and selectivity for certain impurities without derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with mass spectrometric detection for identification.Can be used for volatile or semi-volatile piperidine derivatives. Derivatization is often necessary to improve volatility and peak shape for polar compounds.[6]High separation efficiency and definitive identification through mass spectra.[7]Not suitable for non-volatile or thermally labile compounds. Derivatization adds complexity to sample preparation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the high selectivity and sensitivity of a mass spectrometer.Highly suitable for a wide range of piperidine derivatives, including polar and non-volatile compounds.High sensitivity and selectivity, allowing for the analysis of complex mixtures and trace-level impurities.Higher instrument cost and complexity compared to HPLC-UV.

Alternative Reference Standards

While this compound is a specific reference standard, other compounds with similar structural motifs may be used in related analytical applications. The selection of an alternative depends on the specific analyte being quantified.

Alternative Reference Standard CAS Number Structural Similarity Potential Applications
4-(4-Chlorophenyl)piperidin-4-ol39512-49-7Piperidine core with a halogenated phenyl group.[8][9]Analysis of related pharmaceutical compounds and their metabolites.
1-(4-Trifluoromethylphenyl)piperazine hydrochloride2640680-83-5Phenyl ring with a trifluoromethyl group, but a piperazine core instead of piperidine.[2]Quantification of piperazine-containing pharmaceuticals.
4-Phenylpiperidine hydrochloride10272-49-8Basic piperidine structure with a phenyl substituent.[10]General reference for piperidine-based compounds.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible results. Below are generalized methodologies for HPLC-UV and GC-MS analysis of piperidine derivatives, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV) with Pre-Column Derivatization

This method is suitable for piperidine derivatives that lack a significant UV chromophore. Derivatization with a UV-active agent allows for sensitive detection.

1. Derivatization Procedure:

  • Prepare a solution of the reference standard or sample in a suitable solvent (e.g., acetonitrile).

  • Add a derivatizing agent, such as dansyl chloride or 4-toluenesulfonyl chloride, and a basic buffer (e.g., sodium bicarbonate).[5]

  • Heat the mixture to facilitate the reaction.

  • Neutralize the reaction mixture and dilute to a known volume with the mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer at a specific pH).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at the wavelength of maximum absorbance for the derivatized analyte.

  • Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is applicable to volatile or semi-volatile piperidine derivatives. For polar compounds, derivatization is often required to increase volatility and improve chromatographic performance.

1. Derivatization Procedure (if necessary):

  • Dissolve the reference standard or sample in an appropriate solvent.

  • Add a derivatizing reagent (e.g., a silylating agent like BSTFA or an acylating agent like trifluoroacetic anhydride).

  • Heat the mixture to complete the reaction.

  • Inject an aliquot of the derivatized solution into the GC-MS system.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of analytes.

  • Injector Temperature: Typically 250-280°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the target analytes.

Data Presentation

A certified reference material will have a Certificate of Analysis (CoA) that provides detailed information on its purity and the methods used for its characterization. While a specific CoA for this compound with comparative data is not publicly available, a typical CoA would include the following quantitative data:

Parameter Method Specification Typical Result
Purity (Assay)HPLC≥ 98.0%99.5%
Identity¹H NMR, Mass SpectrometryConforms to structureConforms
Water ContentKarl Fischer Titration≤ 0.5%0.2%
Residual SolventsHeadspace GCMeets USP <467> limitsComplies
Loss on DryingTGA≤ 0.5%0.1%

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Dissolve in Solvent A->B C Add Derivatizing Agent & Buffer B->C D Heat Reaction Mixture C->D E Dilute to Final Concentration D->E F Inject into HPLC System E->F Analysis G Separation on C18 Column F->G H UV Detection G->H I Integrate Peak Areas H->I Data Acquisition J Construct Calibration Curve I->J K Quantify Analyte Concentration J->K

Caption: A typical workflow for the HPLC analysis of piperidine derivatives requiring pre-column derivatization.

Logical Relationship for Selecting an Analytical Method

Method_Selection Start Start: Characterize Analyte Properties Volatility Is the analyte volatile? Start->Volatility Thermal_Stability Is the analyte thermally stable? Volatility->Thermal_Stability Yes Chromophore Does the analyte have a strong UV chromophore? Volatility->Chromophore No GC_MS Use GC-MS Thermal_Stability->GC_MS Yes Derivatize_GC Derivatize then use GC-MS Thermal_Stability->Derivatize_GC No HPLC_UV Use HPLC-UV Chromophore->HPLC_UV Yes Derivatize_HPLC Derivatize then use HPLC-UV Chromophore->Derivatize_HPLC No LC_MS Use LC-MS for high sensitivity/selectivity HPLC_UV->LC_MS Need higher sensitivity? Derivatize_HPLC->LC_MS Need higher sensitivity?

References

A Comparative Analysis of the Biological Activity of Piperazine Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals with a broad spectrum of biological activities.[1] Subtle variations in the substitution pattern on this heterocyclic moiety can lead to significant differences in pharmacological properties, including receptor affinity, selectivity, efficacy, and pharmacokinetic profiles.[1][2] This guide provides an objective comparison of the biological activities of piperazine isomers, supported by experimental data, to inform rational drug design and the development of more potent and selective therapeutic agents.

The Critical Impact of Isomerism on Receptor Binding Affinity

The spatial arrangement of functional groups, dictated by positional isomerism (ortho, meta, para), is a crucial determinant of a ligand's ability to interact with its biological target.[1] Even minor shifts in substituent placement can alter a molecule's conformation and its capacity to form key interactions within a receptor's binding pocket.[1]

Positional Isomerism: A Case Study on Serotonin 5-HT1A Receptor Affinity

Arylpiperazine derivatives are a well-established class of ligands for serotonin receptors, which are key targets in the treatment of neuropsychiatric disorders.[1] The position of a substituent on the aryl ring can significantly modulate the affinity for these receptors. A study on regioisomers of a novel arylpiperazine salicylamide derivative demonstrated a clear differentiation in binding affinity for the human serotonin 5-HT1A receptor. The meta-substituted isomer exhibited the highest affinity, followed by the ortho and then the para isomers.[1]

Table 1: Comparison of 5-HT1A Receptor Affinity for Piperazine Isomers

Isomer Position5-HT1A Receptor Affinity (Ki, nM)
MetaHighest Affinity
OrthoIntermediate Affinity
ParaLowest Affinity

Note: This table summarizes the general trend observed in a study on regioisomers of a novel arylpiperazine salicylamide derivative.[1] Specific Ki values are compound-dependent.

G Comparative Receptor Binding of Piperazine Isomers cluster_0 Arylpiperazine Ligand cluster_1 Target Receptor Ortho-substituted Ortho-substituted Binding Pocket Binding Pocket Ortho-substituted->Binding Pocket Sub-optimal Fit (Intermediate Affinity) Meta-substituted Meta-substituted Meta-substituted->Binding Pocket Optimal Fit (High Affinity) Para-substituted Para-substituted Para-substituted->Binding Pocket Poor Fit (Low Affinity)

Caption: Differential binding of piperazine isomers to a target receptor.

Functional Consequences of Isomeric Variation

The differences in binding affinity between isomers translate directly to their functional activity. In the case of G protein-coupled receptors like the 5-HT1A receptor, ligand binding initiates a downstream signaling cascade. The potency and efficacy of an agonist or antagonist are directly related to its affinity for the receptor.

Many centrally acting piperazine derivatives exert their effects through the serotonergic system.[1]

Piperazine Agonist Piperazine Agonist 5-HT1A Receptor 5-HT1A Receptor Piperazine Agonist->5-HT1A Receptor Binds G-protein Activation G-protein Activation 5-HT1A Receptor->G-protein Activation Activates Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition G-protein Activation->Adenylyl Cyclase Inhibition Inhibits Decreased cAMP Decreased cAMP Adenylyl Cyclase Inhibition->Decreased cAMP Leads to Cellular Response Cellular Response Decreased cAMP->Cellular Response

Caption: Simplified signaling cascade of the 5-HT1A receptor.

Influence of Isomerism on Pharmacokinetic Properties (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is significantly influenced by its physicochemical properties, which can be modulated by isomeric changes.[2][3]

Table 2: General ADME Parameters for Piperazine Derivatives

ParameterDescriptionIsomeric Influence
Absorption Passage of the drug from the site of administration into the bloodstream.Can be affected by changes in solubility and permeability resulting from different substituent positions.
Distribution Reversible transfer of a drug from the bloodstream to various tissues.Plasma protein binding (typically 60-70% for piperazine) can be altered by isomeric changes affecting lipophilicity.[3]
Metabolism Chemical conversion of the drug, primarily in the liver by cytochrome P450 enzymes.[3]The position of substituents can affect susceptibility to metabolic enzymes, potentially leading to different metabolic pathways and rates of clearance.[4]
Excretion Removal of the drug and its metabolites from the body, mainly via urine.[3]The rate of excretion can vary between isomers due to differences in metabolism and renal clearance.

Antimicrobial and Cytotoxic Activity of Piperazine Isomers

Piperazine derivatives have also been explored for their antimicrobial and anticancer properties.[1][5] Isomeric variations can influence their potency against various pathogens and cancer cell lines.

Studies on meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment have indicated that the position of the alkoxy group influences antimicrobial activity.[1] It has been observed that meta- and para-alkoxy substituted derivatives were generally more active antimicrobially than their ortho-substituted counterparts.[1]

In the context of anticancer activity, certain piperazine derivatives have been shown to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[5][6] The cytotoxic potency can also be isomer-dependent. For example, in a study on the cytotoxicity of various piperazine derivatives in a cardiac cell line, trifluoromethylphenyl)piperazine (TFMPP) isomers showed different EC50 values.[7]

Table 3: Minimum Inhibitory Concentration (MIC) for Selected Piperazine Derivatives

Isomer Position of SubstituentAntimicrobial Activity (MIC)
MetaGenerally more potent
ParaGenerally more potent
OrthoGenerally less potent

Note: This table summarizes a general trend and a lower MIC value indicates greater antimicrobial potency.[1] Specific values are dependent on the compound and microbial strain.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

Receptor Binding Affinity Assay (Radioligand Binding)

This assay is considered the gold standard for measuring the affinity of a ligand for its target receptor.[8]

Objective: To determine the binding affinity (Ki) of ortho, meta, and para-isomers of a piperazine derivative for a specific receptor.

Methodology: Competitive Radioligand Binding Assay [8][9]

  • Preparation of Receptor Source: A membrane homogenate from cells or tissues expressing the target receptor is prepared.

  • Incubation: A fixed concentration of a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compounds (the piperazine isomers).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved through filtration, where the membrane-bound receptors are trapped on a filter.[8]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cluster_workflow Receptor Binding Assay Workflow A Prepare Receptor Source (e.g., cell membranes) B Incubate with Radioligand and Test Isomers A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Radioactivity C->D E Data Analysis (IC50 and Ki determination) D->E

Caption: Workflow for a radioligand receptor binding assay.

In Vitro ADME Assays

These assays are crucial for evaluating the pharmacokinetic properties of drug candidates early in development.[10]

Objective: To compare the metabolic stability of piperazine isomers.

Methodology: Metabolic Stability Assay in Human Liver Microsomes [10][11]

  • Preparation: Human liver microsomes (HLMs) are prepared, which contain a high concentration of drug-metabolizing enzymes.

  • Incubation: The test compounds (piperazine isomers) are incubated with the HLMs at 37°C in the presence of necessary cofactors (e.g., NADPH).

  • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped, typically by adding a cold organic solvent.

  • Quantification: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).

cluster_adme In Vitro Metabolic Stability Assay Workflow A Incubate Isomers with Human Liver Microsomes B Collect Samples at Different Time Points A->B C Quench Metabolic Reaction B->C D Quantify Parent Compound (LC-MS/MS) C->D E Calculate Half-life and Intrinsic Clearance D->E

Caption: Experimental workflow for an in vitro ADME assay.

Conclusion

The positional isomerism of substituents on a piperazine-containing scaffold is a critical consideration in drug design. As demonstrated, seemingly minor structural changes can have a profound impact on a compound's biological activity, including its receptor binding affinity, functional potency, and pharmacokinetic profile. A systematic evaluation of ortho, meta, and para isomers early in the drug discovery process can provide valuable insights, enabling the rational design of drug candidates with optimized efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of candidate compounds is a cornerstone of successful drug design. The piperidine moiety, a ubiquitous scaffold in medicinal chemistry, offers significant synthetic versatility but also presents challenges in optimizing drug-like properties. The metabolic fate of a drug candidate profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative analysis of the in vitro metabolic stability of various piperidine-containing compounds, supported by experimental data and detailed methodologies, to aid in the rational design of more robust therapeutic agents.

The piperidine ring and its substituents are often susceptible to metabolic modification by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[1] Common metabolic pathways include N-dealkylation, C-hydroxylation of the piperidine ring, and oxidation of substituents.[1] These transformations can lead to rapid clearance from the body, reduced efficacy, or the formation of active or even toxic metabolites.[1]

Comparative Metabolic Stability of Piperidine Analogues

The following table summarizes in vitro metabolic stability data for a selection of piperidine analogues from various therapeutic areas. The data, presented as half-life (t½) and intrinsic clearance (CLint), were obtained from studies using human liver microsomes (HLM), a standard in vitro model for assessing Phase I metabolic stability.[1] Higher half-life and lower intrinsic clearance values are generally indicative of greater metabolic stability.[1]

Compound/AnalogueTherapeutic Areat½ (min)CLint (µL/min/mg protein)
Analog-P1 -18.554.1
Analog-P2 -25.139.8
Analog-P3 -12.778.7
Compound A Antipsychotic2555
Analogue A-1 (N-dealkylated) Antipsychotic1592
Analogue A-2 (Ring Hydroxylated) Antipsychotic1877
1-(4-Aminophenyl)piperidine-4-carboxamide (Analog A) -4525.8
Analog B (2-Fluoro substituted) -6817.1
Analog C (4-Methoxy substituted) -2350.2

Disclaimer: The data presented in this table is for illustrative purposes and is compiled from various sources to represent typical trends in metabolic stability. Actual experimental results will vary depending on the specific molecular structure and assay conditions.

The data illustrates that minor structural modifications to the piperidine scaffold can significantly impact metabolic stability. For instance, the introduction of a fluorine atom can block potential sites of metabolism, thereby increasing the half-life and reducing clearance, as seen in the comparison between Analog A and Analog B.[2] Conversely, the addition of a methoxy group (Analog C) appears to introduce a new metabolic liability, leading to decreased stability.[2]

Visualizing Metabolic Pathways and Experimental Workflow

To better understand the metabolic fate of piperidine-containing compounds and the process of evaluating their stability, the following diagrams illustrate a common metabolic pathway and a typical experimental workflow.

Common Metabolic Pathways of Piperidine-Containing Drugs Piperidine_Drug Piperidine-Containing Drug N_Dealkylation N-Dealkylation Piperidine_Drug->N_Dealkylation CYP3A4 C_Hydroxylation C-Hydroxylation Piperidine_Drug->C_Hydroxylation CYP Enzymes Oxidation Oxidation Piperidine_Drug->Oxidation CYP Enzymes Lactam_Formation Lactam Formation C_Hydroxylation->Lactam_Formation Ring_Opening Ring Opening Oxidation->Ring_Opening In Vitro Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound_Prep Prepare Test Compound and Controls Pre_Incubate Pre-incubate HLM and Compound at 37°C Compound_Prep->Pre_Incubate Microsome_Prep Prepare Human Liver Microsomes (HLM) Microsome_Prep->Pre_Incubate NADPH_Prep Prepare NADPH Regenerating System Initiate_Reaction Initiate Reaction with NADPH System NADPH_Prep->Initiate_Reaction Pre_Incubate->Initiate_Reaction Time_Points Collect Aliquots at Multiple Time Points Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction with Cold Acetonitrile Time_Points->Quench_Reaction Centrifuge Centrifuge to Precipitate Protein Quench_Reaction->Centrifuge LC_MS_Analysis Analyze Supernatant by LC-MS/MS Centrifuge->LC_MS_Analysis Calculate_Remaining Calculate % Parent Compound Remaining LC_MS_Analysis->Calculate_Remaining Determine_Rate Determine Elimination Rate Constant (k) Calculate_Remaining->Determine_Rate Calculate_Parameters Calculate t½ and CLint Determine_Rate->Calculate_Parameters

References

Comparative Reproducibility of Anti-Tubercular Assays: A Guide to 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anti-tubercular activity of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride and its structural analogs. The data presented is intended for researchers, scientists, and drug development professionals working on novel anti-tuberculosis therapies. This document summarizes quantitative biological assay data, details experimental protocols for reproducibility, and visualizes the proposed mechanism of action.

Performance Comparison of Piperidinol Analogs Against Mycobacterium tuberculosis

The anti-tuberculosis activity of this compound and its analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv. The MIC is the lowest concentration of a compound that inhibits the visible growth of the bacteria. The following tables summarize the in vitro anti-tuberculosis activity and cytotoxicity of a series of piperidinol analogs.

Table 1: In Vitro Anti-Tuberculosis Activity of Piperidinol Analogs [1]

Compound IDR-group SubstitutionMIC (µg/mL) against M. tuberculosis H37Rv
1 4-chloro-3-(trifluoromethyl)phenyl1.5
4a 1-((S)-3-(4-chlorophenoxy)-2-hydroxypropyl)2.0
4b 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)1.4
4m 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)1.7
4n 1-((R)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)3.1
Isoniazid(Standard Drug)0.03

Table 2: Cytotoxicity of Selected Piperidinol Analogs [1]

Compound ID% Growth Inhibition at 10 µg/mL (Vero Cells)
1 95
4b 85
4m 80

Experimental Protocols

To ensure the reproducibility of the biological assays, the following detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of piperidinol compounds against Mycobacterium tuberculosis H37Rv is provided.

Protocol: Broth Microdilution Method for MIC Determination

This protocol is adapted from established methods for anti-tubercular drug susceptibility testing.

1. Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth Base

  • Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement

  • Glycerol

  • Tween 80

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Isoniazid (positive control)

  • Sterile saline solution

  • McFarland standards (0.5)

2. Inoculum Preparation:

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with ADC/OADC and glycerol until it reaches logarithmic phase.

  • Adjust the turbidity of the bacterial suspension with sterile saline containing Tween 80 to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ to 5 x 10⁷ CFU/mL.

  • Dilute the adjusted inoculum 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.

3. Plate Preparation:

  • Prepare serial twofold dilutions of the test compounds and isoniazid in a 96-well plate. The final concentrations should typically range from 0.015 to 128 µg/mL.

  • Include a drug-free well (vehicle control) and an uninoculated well (sterility control).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Seal the plates and incubate at 37°C in a humidified incubator.

5. Reading and Interpretation:

  • After 7-10 days of incubation, or once growth is clearly visible in the drug-free control well, read the plates.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.

Visualizing the Mechanism of Action

Piperidinol compounds are proposed to exert their anti-tubercular effect through the inhibition of key enzymes involved in the synthesis of the mycobacterial cell wall. Two potential targets that have been identified are Arylamine N-acetyltransferase (NAT) and the mycolic acid flippase MmpL3.[2][3][4]

Proposed Inhibitory Pathway of Piperidinols

G Proposed Mechanism of Action of Piperidinol Analogs cluster_0 Mycobacterium tuberculosis Cell Piperidinol_Analog Piperidinol Analog NAT Arylamine N-acetyltransferase (NAT) Piperidinol_Analog->NAT Inhibition MmpL3 Mycolic Acid Flippase (MmpL3) Piperidinol_Analog->MmpL3 Inhibition Mycolic_Acid_Synthesis Mycolic Acid Biosynthesis NAT->Mycolic_Acid_Synthesis Required for MmpL3->Mycolic_Acid_Synthesis Transports Precursors Cell_Wall_Integrity Cell Wall Integrity Disruption Mycolic_Acid_Synthesis->Cell_Wall_Integrity Leads to Bacterial_Death Bacterial Death Cell_Wall_Integrity->Bacterial_Death

Caption: Proposed mechanism of piperidinol analogs against M. tuberculosis.

Experimental Workflow for MIC Determination

G Experimental Workflow for MIC Determination Start Start: Prepare M. tuberculosis Culture Adjust_Inoculum Adjust Inoculum to 0.5 McFarland Start->Adjust_Inoculum Dilute_Inoculum Dilute Inoculum 1:100 Adjust_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate 96-well Plate Dilute_Inoculum->Inoculate_Plate Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Inoculate_Plate Incubate Incubate at 37°C for 7-10 Days Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End: Determine MIC Value Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Safety Operating Guide

4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride are critical to ensure personnel safety and environmental protection. This compound is classified as acutely toxic if swallowed and requires disposal as hazardous waste in accordance with federal, state, and local regulations. Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.

Hazard Identification

Before handling, it is crucial to be aware of the specific hazards associated with this compound. The primary hazard identified is acute oral toxicity.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity (Oral), Category 3☠️Danger H301: Toxic if swallowed.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling or disposing of this chemical to prevent exposure.

Protection TypePPE Specification
Eye/Face Chemical safety goggles or face shield.
Hand Compatible, chemical-resistant gloves (e.g., nitrile rubber).
Body Lab coat, long pants, and closed-toe shoes. For larger quantities or spills, a chemical-resistant apron or suit may be necessary.
Respiratory For fine dusts or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.

Spill Management Protocol

In the event of a spill, immediate and appropriate action must be taken to contain and clean the affected area while ensuring the safety of laboratory personnel.

Emergency Procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition if the material is dissolved in a flammable solvent.

  • Wear PPE: Don appropriate PPE before attempting cleanup.

Cleanup Steps:

  • Containment: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[1][2] Do not use combustible materials such as paper towels to absorb large spills.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[3][4] Avoid creating dust.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[5]

  • Ventilation: Ventilate the area until the cleanup is complete.[1]

Step-by-Step Disposal Procedure

Disposal must be managed through an approved hazardous waste program. Never dispose of this chemical down the drain or in regular trash.[6]

  • Waste Identification:

    • This compound is a halogenated organic solid .[7] The presence of the trifluoromethyl group (-CF3) classifies it as such.

    • It must be segregated from non-halogenated organic waste, aqueous waste, and other incompatible waste streams.[7]

  • Container Selection:

    • Use a dedicated, properly sealed, and clearly labeled hazardous waste container.

    • Leave chemicals in their original containers if possible. If transferring, ensure the new container is compatible and correctly labeled.

  • Labeling:

    • Label the waste container with the following information:

      • The words "Hazardous Waste"

      • Full Chemical Name: "this compound"

      • Associated Hazards: "Toxic"

      • Accumulation Start Date

      • Researcher's Name and Contact Information

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Store locked up.

    • Ensure it is stored away from incompatible materials like strong oxidizing agents and acids.[6]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • The designated disposal method is typically high-temperature incineration at an approved waste disposal plant.[8][9]

    • Handle uncleaned or empty containers as you would the product itself.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G start Identify Waste: 4-(3-(Trifluoromethyl)phenyl) piperidin-4-ol hydrochloride is_spill Is this a spill? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes waste_stream Classify as Halogenated Organic Solid Waste is_spill->waste_stream No (Routine Disposal) container Select & Label Approved Hazardous Waste Container spill_protocol->container waste_stream->container storage Store in Secure Satellite Accumulation Area container->storage contact_ehs Contact EHS for Pickup by Licensed Contractor storage->contact_ehs end Disposal via Incineration contact_ehs->end

Caption: Workflow for safe disposal of the specified chemical.

References

Essential Safety and Operational Guide for 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride. The following procedures are based on established best practices for handling similar chemical compounds and are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield should be worn over safety glasses, particularly when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection.[1] For prolonged contact or handling larger quantities, consult the glove manufacturer's chemical resistance guide for the most appropriate material.[1]
Body Protection Laboratory CoatA flame-resistant lab coat worn over cotton clothing is recommended. The coat should be fully buttoned to maximize skin coverage.[1]
Foot Protection Closed-Toe ShoesShoes must completely cover the foot.[1]
Respiratory Protection Air-Purifying RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used when working outside of a chemical fume hood or if there is a risk of aerosol generation.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.

  • Engineering Controls : Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Pre-Handling Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station.

    • Have a spill kit readily accessible.

  • Handling Procedures :

    • Avoid direct contact with the skin and eyes.

    • Do not breathe in dust or vapors.[3]

    • Prevent the formation of dust and aerosols.

    • Use non-sparking tools to prevent ignition of flammable vapors.[4]

    • Wash hands thoroughly after handling.[3]

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

    • Keep containers tightly closed.[2]

    • Protect from heat and direct sunlight.[3]

Emergency Procedures

Spill Response:

  • Small Spills :

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[2]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]

    • Clean the spill area with a suitable solvent, and dispose of cleaning materials as hazardous waste.[2]

  • Large Spills :

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation : Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion : Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all waste materials (including contaminated PPE, absorbent materials, and empty containers) in a designated, properly labeled, and sealed container.

  • Waste Labeling :

    • Clearly label the waste container with "Hazardous Waste" and list all chemical constituents and their approximate percentages.

  • Waste Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Waste Disposal :

    • Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS and Protocols B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing and Transfer C->D Start Experiment E Reaction/Experiment Setup D->E F Monitoring E->F G Decontaminate Glassware & Surfaces F->G Experiment Complete K Spill Occurs F->K If Spill L Personal Exposure F->L If Exposure H Segregate and Label Waste G->H I Store Waste Appropriately H->I J Arrange for Professional Disposal I->J M Follow Spill Protocol K->M N Administer First Aid L->N

Caption: Workflow for handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.